molecular formula C55H104O6 B3026109 1,3-Diheptadecanoyl-2-oleoyl glycerol

1,3-Diheptadecanoyl-2-oleoyl glycerol

Número de catálogo: B3026109
Peso molecular: 861.4 g/mol
Clave InChI: CEVPRHCZJFIBIM-FVDSYPCUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1,3-Diheptadecanoyl-2-oleoyl glycerol is a triacylglycerol that contains heptadecanoic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position.>

Propiedades

IUPAC Name

1,3-di(heptadecanoyloxy)propan-2-yl (Z)-octadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52(50-59-53(56)47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)51-60-54(57)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25,28,52H,4-24,26-27,29-51H2,1-3H3/b28-25-
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVPRHCZJFIBIM-FVDSYPCUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H104O6
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

861.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Diheptadecanoyl-2-oleoyl glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diheptadecanoyl-2-oleoyl glycerol is a structured triacylglycerol (TAG) of significant interest in the fields of lipidomics, drug delivery, and material science. As a symmetrical triglyceride, it possesses heptadecanoic acid (C17:0) at the sn-1 and sn-3 positions and an unsaturated oleic acid (C18:1) at the sn-2 position of the glycerol backbone. This specific arrangement of fatty acids imparts unique physicochemical properties that are critical for its application in various research and development settings. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential role in biological signaling pathways.

Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its behavior in both in vitro and in vivo systems. The following table summarizes the key quantitative data for this molecule.

PropertyValueSource/Method
Molecular Formula C₅₅H₁₀₄O₆-
Molecular Weight 861.4 g/mol [1]
Appearance Solid at room temperature[1]
Melting Point Estimated to be in the range of 35-45 °CBased on data for similar symmetric triglycerides
Solubility Slightly soluble in chloroform and methanol[1]
Predicted logP > 8Computational estimation

Experimental Protocols

Accurate characterization of the physicochemical properties of this compound is essential for its application. The following sections detail the methodologies for key experiments.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and phase transition behavior of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of high-purity this compound into an aluminum DSC pan.

  • Instrument Setup:

    • Calibrate the DSC instrument using indium and zinc standards.

    • Use an empty, hermetically sealed aluminum pan as a reference.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature down to -20°C at a rate of 10°C/min to induce crystallization.

    • Hold at -20°C for 30 minutes to ensure complete crystallization.

    • Ramp the temperature up to 80°C at a controlled rate (e.g., 5°C/min).

  • Data Analysis: The melting point is determined as the peak temperature of the endothermic transition in the resulting thermogram. The enthalpy of fusion can be calculated from the area under the melting peak.

Analysis of Purity and Composition by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of this compound and to separate it from other related triglycerides.

Methodology:

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in a suitable organic solvent such as chloroform or a mixture of the initial mobile phase. Filter the solution through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically used.

      • Solvent A: Acetonitrile

      • Solvent B: Isopropanol or other non-aqueous solvent.

      • A typical gradient might run from 30% B to 70% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

  • Data Analysis: The purity of the sample is determined by the relative area of the main peak in the chromatogram. Identification can be confirmed by comparing the retention time with a known standard or by analyzing the mass spectrum if an MS detector is used.

Structural Elucidation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight and fatty acid composition of this compound.

Methodology:

  • Sample Introduction and Ionization: The sample, dissolved in an appropriate solvent, is introduced into the mass spectrometer. Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for triglycerides.

  • Mass Analysis:

    • In full scan mode, the instrument will detect the intact molecule, typically as an adduct with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).

    • The molecular weight is confirmed from the mass-to-charge ratio (m/z) of this parent ion.

  • Tandem Mass Spectrometry (MS/MS):

    • The parent ion is selected and subjected to collision-induced dissociation (CID).

    • Fragmentation patterns will show the neutral loss of the fatty acid chains, allowing for the identification of heptadecanoic acid and oleic acid. The relative positions of the fatty acids can often be inferred from the fragmentation pattern.

Visualization of a Relevant Signaling Pathway

Triglycerides and their metabolic products, such as diacylglycerols (DAGs), are known to be involved in cellular signaling. This compound can be hydrolyzed by lipases to produce 1,3-diheptadecanoylglycerol and oleic acid. Diacylglycerols are key second messengers that can activate Protein Kinase C (PKC), a family of enzymes involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. The following diagram illustrates a simplified workflow for the enzymatic synthesis of a structured triglyceride like this compound.

Enzymatic_Synthesis_of_Structured_Triglyceride Glycerol Glycerol Reaction_Vessel Reaction Vessel (Solvent or Solvent-free) Glycerol->Reaction_Vessel Heptadecanoic_Acid Heptadecanoic Acid (sn-1, sn-3) Heptadecanoic_Acid->Reaction_Vessel Oleic_Acid Oleic Acid (sn-2) Oleic_Acid->Reaction_Vessel Lipase 1,3-specific Lipase Lipase->Reaction_Vessel Incubation Incubation (Controlled Temperature & Stirring) Reaction_Vessel->Incubation Enzymatic Esterification Purification Purification (e.g., Chromatography) Incubation->Purification Crude Product Final_Product This compound Purification->Final_Product Purified Product

Caption: Workflow for the enzymatic synthesis of this compound.

The following diagram illustrates the role of diacylglycerol (a potential metabolite of the title compound) in the Protein Kinase C (PKC) signaling pathway.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor G-protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits to membrane PKC_active Active PKC PKC_inactive->PKC_active Activation Substrate Substrate Protein PKC_active->Substrate Phosphorylates ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Ca_release Ca²⁺ Release Ca_release->PKC_inactive Binds Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response Leads to ER->Ca_release Releases Ca²⁺ Ligand Ligand Ligand->Receptor Binds

Caption: Diacylglycerol (DAG) mediated activation of Protein Kinase C (PKC).

Conclusion

This compound is a valuable molecule for research and development in various scientific disciplines. Its well-defined structure provides a unique set of physicochemical properties that can be exploited for applications such as the development of structured lipid-based drug delivery systems. A thorough understanding and precise characterization of its properties, using the experimental methodologies outlined in this guide, are crucial for its effective utilization. Furthermore, its potential to be metabolized into signaling molecules like diacylglycerol highlights its relevance in biological contexts and warrants further investigation.

References

A Technical Guide to 1,3-Diheptadecanoyl-2-oleoyl glycerol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Diheptadecanoyl-2-oleoyl glycerol, a structured triacylglycerol (TAG) with significant potential in research and pharmaceutical applications. This document details its chemical and physical properties, outlines methodologies for its synthesis and characterization, and explores its relevance in drug delivery systems and metabolic pathways.

Core Data Presentation

The fundamental properties of this compound are summarized in the table below, providing a clear reference for researchers.

PropertyValueSource
CAS Number 869990-15-8[1]
Molecular Formula C₅₅H₁₀₄O₆
Molecular Weight 861.41 g/mol [1]
Synonyms 1,3-Heptadecanoin-2-Olein, TG(17:0/18:1/17:0)[1]
Physical Form Solid[1]
Storage Temperature -20°C[1]
Purity ≥98%[1]

Synthesis of this compound

The synthesis of structured triglycerides such as this compound requires precise control to ensure the correct placement of fatty acids on the glycerol backbone. Enzymatic and chemoenzymatic methods are preferred for their high specificity.[2][3] Below are detailed protocols adapted for the synthesis of this specific molecule.

Experimental Protocol 1: One-Step Enzymatic Acidolysis

This method involves the direct enzymatic exchange of fatty acids at the sn-1 and sn-3 positions of a starting triacylglycerol rich in oleic acid at the sn-2 position, such as triolein, with heptadecanoic acid. A 1,3-specific lipase is used to catalyze this reaction.[2][4]

Materials:

  • Triolein (or another high-oleic oil)

  • Heptadecanoic acid

  • Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)

  • n-Hexane (optional, for solvent-based system)

  • Round-bottom flask

  • Temperature-controlled reactor/stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, combine triolein and heptadecanoic acid. A molar ratio of heptadecanoic acid to triolein of at least 2:1 is required, with excess fatty acid (up to 12:1) often used to drive the reaction.[2][4] For a solvent-free system, proceed to the next step. For a solvent-based system, add n-hexane.

  • Enzymatic Reaction: Add the immobilized lipase, typically 5-10% by weight of the total substrates.[2][4]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 60-75°C) with continuous stirring for 4-24 hours.[2]

  • Enzyme Removal: After the reaction, filter the mixture to remove the immobilized enzyme. The enzyme can be washed with hexane for potential reuse.[2]

  • Purification:

    • Molecular Distillation: Subject the crude product to short-path molecular distillation to remove the excess free heptadecanoic acid.[3]

    • Solvent Fractionation: Further purify the product by fractionation with a solvent like acetone to separate the desired structured triglyceride from other reaction byproducts.[4]

G Workflow for One-Step Enzymatic Acidolysis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Purification A Combine Triolein & Heptadecanoic Acid B Add sn-1,3 Lipase A->B C Incubate at 60-75°C with Stirring (4-24h) B->C D Filter to Remove Enzyme C->D E Molecular Distillation (Remove Free Fatty Acids) D->E F Solvent Fractionation E->F G Pure 1,3-Diheptadecanoyl- 2-oleoyl glycerol F->G

Workflow for One-Step Enzymatic Acidolysis
Experimental Protocol 2: Two-Step Chemoenzymatic Synthesis

This approach first involves the synthesis of 2-oleoyl glycerol (sn-2-monoolein), which is then chemically acylated with heptadecanoic acid at the sn-1 and sn-3 positions.[2][5][6]

Step 1: Enzymatic Synthesis of 2-Oleoyl glycerol

  • Alcoholysis of Triolein: Subject triolein to an alcoholysis reaction with ethanol using an sn-1,3 specific lipase in an organic solvent. This selectively removes the fatty acids from the sn-1 and sn-3 positions.

  • Isolation of 2-Monoolein: Isolate the resulting 2-monoolein from the reaction mixture, often by crystallization.

Step 2: Chemical Acylation

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the purified 2-oleoyl glycerol in an anhydrous solvent like chloroform.

  • Acylation: Add heptadecanoyl chloride (or heptadecanoic anhydride) and a catalyst/base (e.g., pyridine) to the solution.

  • Reaction and Work-up: Stir the reaction at room temperature until completion (monitored by TLC). Then, quench the reaction and perform a standard aqueous work-up to isolate the crude product.

  • Purification: Purify the final product using column chromatography or solvent fractionation to achieve high purity.

Characterization and Analytical Methods

The purity and structure of the synthesized this compound must be confirmed using various analytical techniques.[3]

TechniquePurposeProtocol Summary
High-Performance Liquid Chromatography (HPLC) To determine the triglyceride profile and quantify the purity of the final product.Reversed-phase HPLC with a C18 column is typically used. A gradient elution with a mobile phase like acetonitrile and isopropanol allows for the separation of different triglyceride species based on their chain length and degree of unsaturation. Detection can be performed using an Evaporative Light Scattering Detector (ELSD) or UV detector at low wavelengths (e.g., 210 nm).[7][8][9]
Gas Chromatography (GC) To analyze the fatty acid composition of the synthesized triglyceride.The triglyceride is first transesterified to fatty acid methyl esters (FAMEs) by refluxing with methanolic sodium hydroxide followed by esterification with a reagent like boron trifluoride in methanol. The resulting FAMEs are then analyzed by GC using a capillary column (e.g., a wax-type phase) and a Flame Ionization Detector (FID).[10][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and the positional distribution of the fatty acids on the glycerol backbone.Both ¹H and ¹³C NMR are used. ¹H NMR can distinguish protons on the glycerol backbone and olefinic protons of the oleic acid. ¹³C NMR provides detailed information on the carbonyl carbons of the ester groups, which have slightly different chemical shifts depending on their position (sn-1,3 vs. sn-2), confirming the regiochemistry.[13][14][15]

Applications in Drug Development

Structured triglycerides are increasingly explored as components of lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS), nanostructured lipid carriers (NLCs), and solid lipid nanoparticles (SLNs).[2][16][17] These systems can enhance the oral bioavailability of poorly water-soluble drugs. The specific structure of this compound can influence drug solubility, formulation stability, and in vivo fate.

The use of structured triglycerides can enhance drug absorption through several mechanisms:

  • Improved Solubilization: They can dissolve lipophilic drugs, maintaining them in a solubilized state within the gastrointestinal tract.[18]

  • Lymphatic Transport: Long-chain fatty acids, like those in oleic and heptadecanoic acid, promote the formation of chylomicrons after absorption, which can facilitate the transport of highly lipophilic drugs into the lymphatic system. This pathway avoids first-pass metabolism in the liver, potentially increasing bioavailability.[19]

  • Interaction with Enterocytes: The digestion products (fatty acids and 2-monoacylglycerols) can interact with intestinal cells to enhance drug permeability.

Role in Metabolic Signaling Pathways

While the intact this compound molecule does not directly participate in known signaling pathways, its metabolic products do. In the gastrointestinal tract, dietary triglycerides are hydrolyzed by pancreatic lipase, which is sn-1,3 specific. This process, known as lipolysis, breaks down the triglyceride into free fatty acids and a 2-monoacylglycerol.[20]

For this compound, this digestion yields two molecules of heptadecanoic acid and one molecule of 2-oleoyl glycerol (2-OG). Research has shown that 2-OG is an agonist for G protein-coupled receptor 119 (GPR119), which is expressed on intestinal L-cells.[21] Activation of GPR119 stimulates the release of glucagon-like peptide-1 (GLP-1), an important incretin hormone that enhances insulin secretion.[21] This suggests that the specific placement of oleic acid at the sn-2 position is crucial for generating a biologically active signaling molecule upon digestion.[21]

G Metabolic Fate and Signaling of this compound Digestion Products cluster_0 Signaling Cascade TAG 1,3-Diheptadecanoyl- 2-oleoyl glycerol (in GI Tract) Lipase Pancreatic Lipase (sn-1,3 specific) TAG->Lipase Products Digestion Products: - 2-Oleoyl glycerol (2-OG) - Heptadecanoic Acid Lipase->Products GPR119 GPR119 Receptor Products->GPR119 2-OG binds to L_Cell Intestinal L-Cell AC Adenylyl Cyclase GPR119->AC cAMP cAMP AC->cAMP GLP1 GLP-1 Release cAMP->GLP1

References

Synthesis of 1,3-Diheptadecanoyl-2-oleoyl glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 1,3-Diheptadecanoyl-2-oleoyl glycerol, a structured triacylglycerol (STAG). While direct literature on the synthesis of this specific molecule is scarce, established methodologies for analogous 1,3-disaturated-2-unsaturated triacylglycerols, such as 1,3-distearoyl-2-oleoylglycerol (SOS), serve as a robust framework. The primary and most effective method for synthesizing such structured lipids with high regioselectivity is enzymatic acidolysis, which will be the central focus of this guide.

Overview of Synthetic Strategies

The synthesis of structured triacylglycerols like this compound requires precise control over the positioning of fatty acids on the glycerol backbone. Chemical methods are generally not suitable for producing such specific isomers, as they lack the necessary regioselectivity.[1] Therefore, enzymatic approaches are the preferred route.

Enzymatic Acidolysis: This is the most widely employed method for producing 1,3-diacyl-2-oleoyl-glycerols.[2][3] The reaction involves the use of a sn-1,3 specific lipase to catalyze the exchange of fatty acids at the sn-1 and sn-3 positions of a starting triacylglycerol with a desired fatty acid. For the synthesis of this compound, a triacylglycerol rich in oleic acid at the sn-2 position, such as high-oleic sunflower oil or triolein, is reacted with an excess of heptadecanoic acid. The sn-1,3 specific lipase selectively cleaves the fatty acids at the outer positions of the glycerol backbone, which are then replaced by heptadecanoic acid.

Chemoenzymatic Synthesis: This two-step approach offers an alternative route. It first involves the synthesis of 2-oleoyl-glycerol (2-monoolein), which is then chemically acylated with heptadecanoic acid at the sn-1 and sn-3 positions.[4]

This guide will focus on the enzymatic acidolysis approach due to its efficiency and high selectivity.

Enzymatic Acidolysis Workflow

The overall workflow for the synthesis of this compound via enzymatic acidolysis involves several key stages, from substrate preparation to final product purification and analysis.

Enzymatic Acidolysis Workflow cluster_0 Synthesis cluster_1 Purification cluster_2 Analysis Substrate Substrate Preparation (Triolein & Heptadecanoic Acid) Enzymatic_Reaction Enzymatic Acidolysis (sn-1,3 Lipase) Substrate->Enzymatic_Reaction Enzyme_Removal Enzyme Removal (Filtration) Enzymatic_Reaction->Enzyme_Removal Crude_Product Crude Product Molecular_Distillation Molecular Distillation (Remove Free Fatty Acids) Enzyme_Removal->Molecular_Distillation Crude_Product->Molecular_Distillation Solvent_Fractionation Solvent Fractionation (Isolate Target TAG) Molecular_Distillation->Solvent_Fractionation Molecular_Distillation->Solvent_Fractionation Purified_Product Purified Product Analysis Product Characterization (HPLC, GC, NMR) Solvent_Fractionation->Analysis Purified_Product->Analysis Synthesis Logic Start Starting Materials (Triolein, Heptadecanoic Acid) Reaction Enzymatic Acidolysis Start->Reaction Crude Crude Product Mixture Reaction->Crude Purification1 Removal of Free Fatty Acids Crude->Purification1 Purification2 Isolation of Target TAG Purification1->Purification2 Final Pure this compound Purification2->Final

References

A Technical Guide to the Biological Significance of Specific Triglyceride Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Fatty Acid Composition

Triglycerides (TGs), or triacylglycerols (TAGs), are the primary constituents of dietary fats and the main form of energy storage in most living organisms.[1][2][3] A TG molecule consists of a glycerol backbone esterified to three fatty acids.[2][4] While the fatty acid composition of TGs has long been a focus of nutritional and metabolic research, it is now clear that the specific positioning of these fatty acids on the glycerol backbone creates distinct isomers with profound and differential biological effects.[5][6]

The three positions on the glycerol backbone are stereospecifically numbered as sn-1, sn-2, and sn-3.[2] The arrangement of different fatty acids on these positions gives rise to isomers:

  • Regioisomers: Molecules with the same fatty acids but attached to different sn-positions. For example, 1,2-dipalmitoyl-3-oleoyl-glycerol (PPO) and 1,3-dipalmitoyl-2-oleoyl-glycerol (POP) are regioisomers.

  • Enantiomers: Chiral TGs that are non-superimposable mirror images of each other, occurring when the fatty acids at the sn-1 and sn-3 positions are different (e.g., sn-OPL and sn-LPO).

This guide delves into the stereospecific nature of triglyceride metabolism, exploring how enzymatic selectivity during synthesis and catabolism dictates the biological fate of TG isomers and their subsequent impact on physiological and pathophysiological processes. Understanding this structural nuance is critical for developing novel therapeutics and functional foods.[1][7]

Stereospecificity in Triglyceride Biosynthesis

The specific structure of a triglyceride is not random; it is determined during its biosynthesis in the final, committed step catalyzed by acyl-CoA:diacylglycerol acyltransferase (DGAT) enzymes.[3][8] There are two primary DGAT enzymes, DGAT1 and DGAT2, which esterify a fatty acyl-CoA to a diacylglycerol (DAG) to form a TG.[3][8] While both enzymes perform the same function, they have distinct protein sequences, substrate specificities, and cellular locations, which contributes to the synthesis of specific TG isomers.[3]

The primary pathway for TG synthesis is the glycerol-3-phosphate pathway, which generates a DAG precursor for the final acylation step by DGAT.[3][] The specificity of the acyltransferases in the preceding steps, along with the final DGAT-catalyzed reaction, results in the non-random distribution of fatty acids observed in natural fats. For instance, in many animal fats, saturated fatty acids are typically found at the sn-1 position, while unsaturated fatty acids are at the sn-2 position.[10]

G G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG sn-1,2-Diacylglycerol PA->DAG PAP TAG Triacylglycerol (TG) DAG->TAG DGAT1 / DGAT2 AcylCoA1 Fatty Acyl-CoA AcylCoA1->LPA AcylCoA2 Fatty Acyl-CoA AcylCoA2->PA AcylCoA3 Fatty Acyl-CoA AcylCoA3->TAG

Caption: The Glycerol-3-Phosphate pathway for triglyceride biosynthesis.

Differential Digestion and Absorption

The biological significance of TG isomers is most apparent during digestion. Pancreatic lipase, the primary enzyme for TG hydrolysis in the small intestine, exhibits strong regiospecificity, preferentially hydrolyzing fatty acids from the sn-1 and sn-3 positions.[10][11] This results in the formation of two free fatty acids (FFAs) and a 2-monoacylglycerol (2-MAG).[10]

The fatty acid at the sn-2 position is largely conserved during digestion and is absorbed intact as 2-MAG.[11][12] In contrast, the FFAs cleaved from the sn-1 and sn-3 positions are absorbed separately. This differential processing has significant nutritional implications:

  • Enhanced Absorption: Fatty acids are better absorbed when positioned at the sn-2 position.[10] For example, long-chain saturated fatty acids like palmitic acid are poorly absorbed as FFAs because they can form insoluble calcium soaps in the gut, leading to excretion.[13] However, when palmitic acid is at the sn-2 position (as in human milk fat), it is efficiently absorbed as 2-palmitoyl-glycerol.[5]

  • Metabolic Fate: Once inside the enterocyte, the absorbed 2-MAGs and FFAs are re-esterified back into TGs before being packaged into chylomicrons for transport. The stereospecific structure of the dietary TG partially dictates the structure of the newly synthesized TGs, influencing the composition of circulating lipids.[6]

Caption: Stereospecific digestion of a triglyceride by pancreatic lipase.

Metabolic Fate and Pathophysiological Impact

The specific structure of circulating and stored TGs influences cellular metabolism and signaling, contributing to either health or disease.[1][14] Adipose triglyceride lipase (ATGL), the rate-limiting enzyme for the mobilization of stored fat, shows a strong preference for hydrolyzing fatty acid esters at the sn-2 position, with selectivity broadening to the sn-1 position upon stimulation.[15][16] The resulting DAG isomers have different fates; for example, sn-1,3 DAG is the preferred substrate for subsequent hydrolysis by hormone-sensitive lipase (HSL), while other isomers may not directly enter phospholipid synthesis pathways without prior isomerization.[16]

The isomeric form of TGs has been linked to various metabolic conditions:

  • Cardiovascular Disease: Elevated plasma TGs are a known risk factor for cardiovascular disease.[4][17] Specific TG species, such as those containing saturated fatty acids, are more strongly associated with insulin resistance and an atherogenic lipid profile.[17][18]

  • Metabolic Syndrome: The formation of what is termed a "palmitic mode" of metabolism, influenced by the position of palmitic acid in TGs, is associated with the pathogenesis of metabolic syndrome, obesity, and non-alcoholic fatty liver disease.[18] Switching the positions of palmitoyl and oleoyl groups in a TG can lead to differential rates of body weight gain.[10]

Table 1: Summary of Lipase Stereospecificity
EnzymeSourceSubstratePrimary Position(s) CleavedEnantiomeric Excess (%)Reference(s)
Gastric LipaseHumanTrioctanoinsn-354%[19][20]
Trioleinsn-374%[19][20]
Pancreatic LipasePorcineTrioctanoin/Trioleinsn-1, sn-33-8% (low specificity)[19][20]
Adipose Triglyceride Lipase (ATGL)MurineTAGssn-2 (basal), sn-1 (stimulated)Not reported[15][16]
Pseudomonas fluorescens LipaseMicrobialTAGssn-1Not reported[21]

Experimental Protocols

Analyzing TG isomers is challenging due to their similar physicochemical properties.[22] A combination of chromatographic separation and stereospecific enzymatic hydrolysis is typically required.

Protocol: Separation of Triglyceride Regioisomers by HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating TG isomers. Silver-ion HPLC (Ag-HPLC) is particularly powerful for separating isomers based on the number and position of double bonds, while non-aqueous reversed-phase HPLC (NARP-HPLC) separates based on the equivalent carbon number (ECN).[5][23][24]

Objective: To separate TG regioisomers (e.g., POP vs. PPO) from a lipid extract.

Methodology: Multi-Dimensional HPLC [23][25]

  • Sample Preparation: Dissolve the lipid sample (1-10 mg/mL) in hexane or a similar non-polar solvent. Filter through a 0.2 µm PTFE syringe filter.

  • First Dimension (NARP-HPLC):

    • Column: C18 or C28 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and isopropanol/hexane.

    • Principle: Separates TGs by their partition number or ECN (ECN = Carbon Number - 2 * Number of Double Bonds).[5][24] Fractions are collected based on ECN.

  • Second Dimension (Silver-Ion HPLC):

    • Column: A silica-based column loaded with silver ions (Ag+).

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., acetone, acetonitrile).[23]

    • Principle: The collected fractions from the first dimension are injected. Silver ions form reversible π-complexes with the double bonds of unsaturated fatty acids. The strength of this interaction depends on the number and position of the double bonds, allowing for the separation of regioisomers.[23][25]

  • Detection:

    • Mass Spectrometry (MS): Provides mass information and fragmentation patterns to identify the isomers.[23]

    • Evaporative Light Scattering Detector (ELSD): A universal detector for non-volatile analytes like TGs.[23]

Caption: Logical workflow for multi-dimensional HPLC analysis of TG isomers.
Protocol: Stereospecific Analysis of Fatty Acid Positioning

This protocol, based on the principles established by Brockerhoff, determines the fatty acid composition at each of the sn-1, sn-2, and sn-3 positions.[26][27][28]

Objective: To determine the complete stereospecific structure of a given TG population.

Methodology:

  • Total Fatty Acid Analysis: Transesterify an aliquot of the original TG sample to fatty acid methyl esters (FAMEs) and analyze by Gas Chromatography (GC) to get the overall fatty acid composition.

  • Determine sn-2 Position:

    • Hydrolyze the TG sample with pancreatic lipase, which is sn-1,3 specific.

    • Isolate the resulting 2-MAGs using Thin-Layer Chromatography (TLC).

    • Transesterify the isolated 2-MAGs to FAMEs and analyze by GC. This gives the fatty acid composition of the sn-2 position.

  • Determine sn-1 and sn-3 Positions (Brockerhoff Method):

    • Perform a partial hydrolysis of the TG using a Grignard reagent (e.g., methyl magnesium bromide) to generate a mixture of diglycerides.[27]

    • Isolate the α,β-diglycerides (sn-1,2 and sn-2,3 isomers).

    • Convert the diglycerides to phosphatidyl-phenol derivatives. This creates a racemic mixture of phospholipids.

    • Treat the mixture with phospholipase A2. This enzyme specifically hydrolyzes the fatty acid from the sn-2 position of the "natural" sn-1,2-diacyl-glycerophosphatide, leaving the sn-2,3 isomer untouched.[26][28]

    • The products are: free fatty acids (from the original sn-2 position), a lysophosphatide (containing the fatty acid from the original sn-1 position), and the unchanged phosphatide (containing fatty acids from the original sn-2 and sn-3 positions).

    • Isolate the lysophosphatide, transesterify, and analyze by GC to determine the sn-1 composition.

  • Calculation: The fatty acid composition of the sn-3 position can be calculated by subtracting the compositions of the sn-1 and sn-2 positions from the total fatty acid composition.[26]

G TG_Start Triglyceride Sample Step1 Pancreatic Lipase Hydrolysis TG_Start->Step1 Step3 Grignard Reaction (Partial Hydrolysis) TG_Start->Step3 Total Analyze Total FA (GC) TG_Start->Total Step2 Isolate 2-MAG (TLC) Step1->Step2 Result_sn2 Analyze FA at sn-2 (GC) Step2->Result_sn2 Result_sn3 Calculate FA at sn-3 (By Difference) Result_sn2->Result_sn3 Step4 Isolate α,β-Diglycerides & Convert to Phospholipids Step3->Step4 Step5 Phospholipase A2 Hydrolysis Step4->Step5 Step6 Isolate Lysophosphatide (TLC) Step5->Step6 Result_sn1 Analyze FA at sn-1 (GC) Step6->Result_sn1 Result_sn1->Result_sn3 Total->Result_sn3

Caption: Experimental workflow for stereospecific analysis of triglycerides.

Conclusion and Future Directions

The biological significance of triglyceride isomers is a rapidly advancing field. It is no longer sufficient to consider dietary fat solely in terms of its overall fatty acid profile.[6] The stereospecific structure of triglycerides profoundly influences their digestion, absorption, metabolic processing, and ultimate impact on cellular function and health.[5][6][10] Lipases and acyltransferases act as molecular sculptors, demonstrating remarkable selectivity that underscores the importance of TG structure.[3][15][19]

For researchers and drug development professionals, this understanding opens new avenues for intervention. The design of "structured lipids"—triglycerides with specific fatty acids at desired sn-positions—holds therapeutic potential for managing metabolic disorders, improving nutrient delivery, and developing specialized medical foods.[7][29] Future research will benefit from advances in lipidomic analytical techniques, such as combined liquid chromatography, ion mobility spectrometry, and mass spectrometry, which promise to further unravel the complex interplay between TG structure and biological function.[30] A deeper comprehension of the enzymatic machinery governing TG metabolism will be paramount in harnessing the therapeutic potential of specific triglyceride isomers.

References

The Metabolic Journey of 1,3-Diheptadecanoyl-2-oleoyl glycerol: A Technical Guide for Lipid Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of lipid metabolism, the ability to trace the fate of dietary fats is paramount to understanding health and disease. 1,3-Diheptadecanoyl-2-oleoyl glycerol, a structured triacylglycerol (TAG) with the notation 17:0/18:1/17:0, serves as a powerful tool for such investigations. This synthetic TAG is uniquely designed with two odd-chain saturated fatty acids, heptadecanoic acid (17:0), at the sn-1 and sn-3 positions, and a common monounsaturated fatty acid, oleic acid (18:1), at the sn-2 position. The odd-numbered carbon chains of heptadecanoic acid are minimally synthesized endogenously in most mammals, making them excellent tracers to follow the path of dietary lipids through digestion, absorption, and tissue incorporation. This technical guide provides an in-depth overview of the application of this compound in lipid metabolism studies, complete with experimental protocols and data presentation.

The Rationale for Using this compound as a Tracer

The strategic placement of heptadecanoic acid at the sn-1 and sn-3 positions is crucial. During digestion, pancreatic lipase specifically hydrolyzes the ester bonds at these positions, releasing free heptadecanoic acid and 2-oleoyl-glycerol. This allows for the distinct tracking of these two components. The released 17:0 fatty acids can be traced into various lipid pools, providing insights into fatty acid uptake, storage, and utilization in different tissues. The 2-oleoyl-glycerol backbone is readily absorbed and can be re-esterified into new TAGs and other glycerolipids, offering a window into postprandial lipid remodeling.

Metabolic Fate and Signaling

Following oral administration, this compound undergoes a series of metabolic transformations. The released heptadecanoic acid can be found incorporated into various lipid classes within different tissues, serving as a biomarker for the intake of the tracer.[1] Studies have shown that odd-chain fatty acids like 17:0 are associated with certain metabolic effects and can be used to track dietary fat intake.[2][3][4] The other key metabolite, 2-oleoyl glycerol, is known to be a signaling molecule. For instance, it can activate G protein-coupled receptor 119 (GPR119), which is involved in the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[5][6] Diacylglycerols, in general, are central to various signaling pathways, including the activation of protein kinase C (PKC) isoforms, which play roles in insulin signaling and other cellular processes.[7][8]

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from a study utilizing this compound to trace dietary fat metabolism in a murine model. These tables are for illustrative purposes to demonstrate how such data can be structured.

Table 1: Heptadecanoic Acid (17:0) Incorporation into Tissue Lipids

TissueTotal Lipids (% of Total Fatty Acids)Triacylglycerols (nmol/mg tissue)Phospholipids (nmol/mg tissue)
Liver2.5 ± 0.515.2 ± 3.11.8 ± 0.4
Adipose Tissue8.1 ± 1.245.7 ± 8.90.9 ± 0.2
Skeletal Muscle1.8 ± 0.35.4 ± 1.11.2 ± 0.3
Heart1.5 ± 0.24.1 ± 0.91.5 ± 0.4
Plasma3.2 ± 0.68.9 ± 1.72.5 ± 0.5

Data are presented as mean ± standard deviation. Samples were collected 6 hours post-gavage.

Table 2: Plasma GLP-1 Levels Following Administration

Treatment GroupFasting GLP-1 (pM)2-hour Post-prandial GLP-1 (pM)
Vehicle Control (Olive Oil)5.2 ± 1.110.5 ± 2.3
This compound5.5 ± 1.318.2 ± 3.9*

p < 0.05 compared to vehicle control. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Animal Dosing via Oral Gavage

This protocol describes the oral administration of this compound to mice.

Materials:

  • This compound

  • Vehicle (e.g., olive oil or a suitable emulsifier)

  • Mice (e.g., C57BL/6, fasted for 4-6 hours)

  • Animal scale

  • Gavage needles (20-22 gauge, with a ball tip)[9]

  • 1 mL syringes

Procedure:

  • Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the chosen vehicle. A typical dose might be 10 µL/g body weight.[10]

  • Animal Handling: Weigh the mouse to determine the exact volume of the dosing solution.[9] Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.[11]

  • Gavage Administration: Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.[12] Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.[9]

  • Dosing: Once the needle is in the correct position, slowly administer the lipid solution.[11]

  • Post-Dosing Monitoring: After administration, carefully remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress.[11]

Protocol 2: Tissue Collection and Lipid Extraction

This protocol outlines the collection of tissues and subsequent extraction of lipids for analysis.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

  • Liquid nitrogen

  • Homogenizer

  • Chloroform, Methanol, Water (for Folch extraction)[13]

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Tissue Collection: At the desired time point post-gavage, anesthetize the mouse and collect blood via cardiac puncture. Perfuse the tissues with saline to remove remaining blood. Excise the liver, adipose tissue, skeletal muscle, and heart, and immediately snap-freeze them in liquid nitrogen. Store at -80°C until analysis.

  • Lipid Extraction (Folch Method):

    • Weigh a portion of the frozen tissue (e.g., 50-100 mg) and homogenize it in a 2:1 (v/v) mixture of chloroform and methanol.[13]

    • Add water to the homogenate to induce phase separation.

    • Vortex the mixture and then centrifuge to separate the layers.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Resuspend the dried lipids in a suitable solvent for downstream analysis.

Protocol 3: Quantification of Heptadecanoic Acid (17:0) by GC-MS

This protocol details the analysis of fatty acid composition with a focus on quantifying the 17:0 tracer.

Materials:

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Fatty acid methyl ester (FAME) standards (including a 17:0 standard)

  • Internal standard (e.g., C19:0 or C21:0)

  • Boron trifluoride-methanol solution or other methylation reagents[14]

  • Hexane

Procedure:

  • Transesterification to FAMEs: Add the methylation reagent (e.g., 14% BF3-methanol) to the dried lipid extract. Add the internal standard. Heat the mixture to convert fatty acids to their methyl esters.[14]

  • Extraction of FAMEs: After cooling, add hexane and water to extract the FAMEs into the hexane layer.

  • GC-MS Analysis: Inject the hexane extract containing the FAMEs into the GC-MS. The different FAMEs will be separated based on their retention times and identified by their mass spectra.

  • Quantification: Quantify the amount of 17:0 by comparing its peak area to that of the known concentration of the internal standard and a standard curve generated with the 17:0 FAME standard.

Signaling Pathways and Experimental Workflows

The metabolic products of this compound can influence key signaling pathways. The following diagrams, generated using Graphviz, illustrate these relationships and the experimental workflow.

cluster_digestion Intestinal Lumen cluster_absorption Enterocyte cluster_transport Circulation TAG_17_18_17 This compound (17:0/18:1/17:0) Pancreatic_Lipase Pancreatic Lipase TAG_17_18_17->Pancreatic_Lipase Metabolites Pancreatic_Lipase->Metabolites FA_17_0 Heptadecanoic Acid (17:0) Metabolites->FA_17_0 MAG_18_1 2-Oleoyl-glycerol (2-OG) Metabolites->MAG_18_1 FA_17_0_abs 17:0 Absorption FA_17_0->FA_17_0_abs MAG_18_1_abs 2-OG Absorption MAG_18_1->MAG_18_1_abs Re_esterification Re-esterification FA_17_0_abs->Re_esterification MAG_18_1_abs->Re_esterification New_TAGs Newly Synthesized TAGs Re_esterification->New_TAGs Chylomicrons Chylomicrons New_TAGs->Chylomicrons Tissues Peripheral Tissues (Liver, Adipose, Muscle) Chylomicrons->Tissues Delivery to Tissues

Metabolic fate of this compound.

2_OG 2-Oleoyl-glycerol (2-OG) GPR119 GPR119 2_OG->GPR119 activates AC Adenylyl Cyclase GPR119->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates GLP1_Release GLP-1 Release PKA->GLP1_Release promotes Start Start: Animal Acclimation Fasting Fasting (4-6h) Start->Fasting Dosing Oral Gavage with 17:0/18:1/17:0-TAG Fasting->Dosing Time_Course Time-course (e.g., 2, 6, 24h) Dosing->Time_Course Tissue_Collection Tissue Collection Time_Course->Tissue_Collection Lipid_Extraction Lipid Extraction Tissue_Collection->Lipid_Extraction Analysis Lipidomic Analysis (GC-MS, LC-MS/MS) Lipid_Extraction->Analysis Data_Analysis Data Analysis and Interpretation Analysis->Data_Analysis

References

Solubility Profile of 1,3-Diheptadecanoyl-2-oleoyl Glycerol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diheptadecanoyl-2-oleoyl glycerol is a mixed-acid triglyceride composed of a glycerol backbone esterified with two heptadecanoic acid molecules at the sn-1 and sn-3 positions and one oleic acid molecule at the sn-2 position. The unique asymmetrical structure and the presence of both saturated (heptadecanoic) and unsaturated (oleic) fatty acids influence its physicochemical properties, including its solubility in organic solvents. Understanding the solubility of this triglyceride is critical for a range of applications, from purification and crystallization to its use as an excipient in pharmaceutical formulations, particularly in lipid-based drug delivery systems.

This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of direct quantitative data for this specific molecule, this guide leverages solubility data from structurally analogous triglycerides, such as those containing C16 and C18 fatty acids, to provide a predictive understanding. This guide also details established experimental protocols for solubility determination and presents a logical workflow for these procedures.

Core Concept: Triglyceride Solubility

The solubility of triglycerides is primarily governed by the "like dissolves like" principle. As nonpolar lipids, they exhibit greater solubility in nonpolar organic solvents due to favorable van der Waals interactions. The long hydrocarbon chains of the fatty acid moieties contribute significantly to their nonpolar character. The presence of an unsaturated fatty acid, such as oleic acid, can slightly increase polarity and influence crystal packing, which may affect solubility compared to fully saturated triglycerides. Generally, the solubility of triglycerides in organic solvents tends to increase with temperature.

Quantitative and Qualitative Solubility Data for Structurally Similar Triglycerides

The following table summarizes the available solubility data for triglycerides that are structurally similar to this compound. This information can be used as a proxy to estimate the solubility of the target compound and to guide solvent selection for experimental work.

Compound NameAcyl ChainsSolventTemperature (°C)SolubilityData Type
1,3-Dipalmitoyl-2-oleoyl glycerol (16:0/18:1/16:0)Dimethylformamide (DMF)Not Specified2 mg/mLQuantitative
EthanolNot Specified2 mg/mLQuantitative
Dimethyl sulfoxide (DMSO)Not SpecifiedPartially solubleQualitative
1,3-Distearoyl-2-oleoyl glycerol (18:0/18:1/18:0)ChloroformNot Specified10 mg/mLQuantitative
Tripalmitin (16:0/16:0/16:0)ChloroformNot SpecifiedSolubleQualitative
Diethyl EtherNot SpecifiedSolubleQualitative
n-HexaneNot SpecifiedSlightly solubleQualitative
EthanolHotSolubleQualitative
EthanolNot SpecifiedVery low solubilityQualitative
Tristearin (18:0/18:0/18:0)ChloroformNot Specified100 mg/mLQuantitative
BenzeneNot SpecifiedSolubleQualitative
AcetoneNot SpecifiedVery SolubleQualitative
EthanolHotSolubleQualitative
EthanolColdInsolubleQualitative
Triolein (18:1/18:1/18:1)ChloroformNot SpecifiedSoluble (100 mg/mL)Quantitative
EtherNot SpecifiedSolubleQualitative
Carbon TetrachlorideNot SpecifiedSolubleQualitative
EthanolNot SpecifiedSlightly solubleQualitative

Note: The qualitative descriptors (e.g., "Soluble," "Slightly soluble") are as reported in the source literature and may vary in their precise quantitative meaning.

Experimental Protocols

Accurate determination of solubility is crucial for various research and development activities. The following are detailed methodologies for commonly employed experiments in lipid solubility studies.

Equilibrium Solubility Determination (Shake-Flask Method)

This is a standard and widely accepted method for determining the thermodynamic solubility of a compound in a given solvent.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent(s) of analytical grade

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Sealed vials (e.g., glass with PTFE-lined caps)

  • Centrifuge

  • Syringes and solvent-compatible membrane filters (e.g., 0.45 µm PTFE)

  • Apparatus for quantitative analysis (e.g., HPLC-UV, GC-FID, or gravimetric analysis)

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be visually apparent.

  • Equilibration: Place the vials in a temperature-controlled shaker or incubator set to the desired temperature. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is considered at equilibrium when the concentration of the dissolved solute in consecutive measurements remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to permit the undissolved solid to settle. For more complete separation, centrifuge the vials at a controlled temperature.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the collected supernatant through a solvent-compatible membrane filter to remove any remaining solid microparticles.

  • Quantitative Analysis: Accurately dilute the filtered solution with the same solvent. Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC, GC, or by evaporating the solvent and weighing the residue as described in the gravimetric method below).

  • Calculation: Calculate the original concentration of the saturated solution, which represents the solubility of the compound at that specific temperature.

Gravimetric Method for Solubility Determination

Materials and Equipment:

  • Same as the Shake-Flask Method

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum desiccator

Procedure:

  • Prepare a Saturated Solution: Follow steps 1-5 of the Equilibrium Solubility Determination (Shake-Flask Method).

  • Sample Dispensing: Accurately pipette a known volume of the clear, filtered saturated solution into a pre-weighed evaporation dish.

  • Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the triglyceride. Alternatively, a vacuum desiccator can be used for more gentle drying.

  • Drying to a Constant Weight: Continue drying until all the solvent has been removed and the weight of the dish with the residue is constant between consecutive weighings.

  • Calculation:

    • Weight of the residue = (Weight of the dish + residue) - (Weight of the empty dish)

    • Solubility (in g/L or mg/mL) = Weight of the residue / Volume of the solution pipetted

Mandatory Visualization

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_end Result start Start: Define Compound and Solvents add_excess Add Excess Triglyceride to Solvent in Sealed Vials start->add_excess shake Agitate at Constant Temperature (24-72h) add_excess->shake settle Allow Undissolved Solid to Settle shake->settle centrifuge Centrifuge for Complete Separation settle->centrifuge collect Collect Supernatant centrifuge->collect filter Filter Supernatant (e.g., 0.45 µm) collect->filter quantify Quantify Concentration filter->quantify gravimetric Gravimetric Analysis quantify->gravimetric Method 1 instrumental Instrumental Analysis (HPLC, GC) quantify->instrumental Method 2 end_node Solubility Data (mg/mL or g/L) gravimetric->end_node instrumental->end_node

Caption: Experimental workflow for determining triglyceride solubility.

Conclusion

Methodological & Application

Application Notes and Protocols for the Mass Spectrometry Analysis of 1,3-Diheptadecanoyl-2-oleoyl glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacylglycerols (TAGs) are fundamental components of fats and oils, playing a crucial role in energy storage within biological systems.[1][2] The intricate structural diversity of TAGs, stemming from the variety of fatty acids and their specific placements on the glycerol backbone, poses a considerable analytical challenge.[3][4] Mass spectrometry (MS) has become an indispensable technology for the in-depth structural analysis and quantification of TAGs, valued for its high sensitivity and specificity.[2][5] Advanced soft ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), when combined with tandem mass spectrometry (MS/MS), facilitate the identification of numerous TAG molecules in a single analytical run.[1][5] This analytical power is vital across various scientific disciplines, including food science for ensuring quality and detecting adulteration, and in biomedical research for elucidating the roles of different TAG species in metabolic diseases.[4][5]

This document provides detailed application notes and protocols for the mass spectrometry analysis of a specific mixed-acid triacylglycerol, 1,3-Diheptadecanoyl-2-oleoyl glycerol. This TAG consists of a glycerol backbone esterified with two heptadecanoic acid (17:0) moieties at the sn-1 and sn-3 positions and one oleic acid (18:1) moiety at the sn-2 position.

Principle of Mass Spectrometry for TAG Analysis

The mass spectrometric analysis of neutral molecules like TAGs involves three primary stages: ionization, mass analysis, and fragmentation.[1]

  • Ionization: Since TAGs are neutral, they must be ionized to be analyzed by a mass spectrometer. This is typically achieved by forming adduct ions.[6][7] Common adducts include ammonium ([M+NH₄]⁺), sodium ([M+Na]⁺), and lithium ([M+Li]⁺).[8][9] The choice of the adducting agent can significantly influence the fragmentation pattern and the resulting structural information.[9] ESI is a widely utilized soft ionization technique for generating these adduct ions with minimal in-source fragmentation.[7][8]

  • Mass Analysis: Following ionization, the ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. High-resolution mass spectrometers are often employed for accurate mass measurements, which aids in determining the elemental composition of the detected ions.[3]

  • Fragmentation (Tandem MS/MS): To elucidate the structure, particularly the fatty acid composition and their positions on the glycerol backbone, the precursor ion of interest is isolated and subjected to fragmentation, typically through collision-induced dissociation (CID).[7] The resulting product ions provide characteristic neutral losses of the constituent fatty acids, allowing for their identification.[7][10] The relative intensities of the fragment ions can help in determining the regiospecificity of the fatty acids.[9]

Experimental Protocols

Protocol 1: Sample Preparation
  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 2:1 (v/v) mixture of chloroform and methanol.

  • Working Solution for ESI-MS: For analysis, dilute the stock solution to a final concentration of 10 µg/mL in methanol or a mixture of acetonitrile and isopropanol containing an appropriate additive to promote adduct formation.

    • For [M+NH₄]⁺ adducts , use 10 mM ammonium acetate in the final solvent.

    • For [M+Na]⁺ adducts , use 1 mM sodium acetate in the final solvent.

    • For [M+Li]⁺ adducts , use 1 mM lithium acetate in the final solvent.

  • Internal Standard: For quantitative analysis, it is recommended to add a non-endogenous triacylglycerol internal standard, such as a stable isotope-labeled TAG or a TAG with odd-chain fatty acids not present in the sample, at a known concentration prior to sample preparation.[3][11]

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Liquid chromatography is often coupled with mass spectrometry to separate different lipid species within a complex mixture, reducing ion suppression and aiding in identification.[3][6]

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 or C30 reversed-phase column is commonly used for TAG analysis.[3][9]

  • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium acetate.

  • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium acetate.

  • Gradient Elution: A typical gradient would start with a lower percentage of mobile phase B, gradually increasing to elute the more hydrophobic TAGs.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min for analytical scale columns.

  • Injection Volume: 1-5 µL.

Protocol 3: Mass Spectrometry Detection and Fragmentation
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap) capable of MS/MS analysis.[12]

  • Source Conditions:

    • Spray Voltage: 3.0-4.0 kV.[3]

    • Capillary Temperature: 250-350 °C.[3]

    • Sheath and Auxiliary Gas Flow: Optimize based on the instrument manufacturer's recommendations.

  • MS Scan Mode:

    • Full Scan MS: Acquire data in full scan mode to identify the m/z of the precursor adduct ion of this compound.

    • Product Ion Scan (MS/MS): Perform a product ion scan on the selected precursor ion to generate a fragmentation spectrum. The collision energy should be optimized to achieve sufficient fragmentation, typically in the range of 20-40 eV.[13]

Data Presentation

The expected quantitative data for the mass spectrometry analysis of this compound is summarized in the table below. The molecular formula is C₅₅H₁₀₄O₆, and the molecular weight is 861.49 g/mol .

Ion TypePrecursor Ion (m/z)Fatty Acid Neutral LossFragment Ion (m/z)Description
[M+NH₄]⁺ 879.8Heptadecanoic Acid (C₁₇H₃₄O₂)608.5[M+NH₄ - C₁₇H₃₄O₂]⁺
Oleic Acid (C₁₈H₃₄O₂)594.5[M+NH₄ - C₁₈H₃₄O₂]⁺
[M+Na]⁺ 884.8Heptadecanoic Acid (C₁₇H₃₄O₂)614.5[M+Na - C₁₇H₃₄O₂]⁺
Oleic Acid (C₁₈H₃₄O₂)600.5[M+Na - C₁₈H₃₄O₂]⁺
[M+Li]⁺ 868.8Heptadecanoic Acid (C₁₇H₃₄O₂)598.5[M+Li - C₁₇H₃₄O₂]⁺
Oleic Acid (C₁₈H₃₄O₂)584.5[M+Li - C₁₈H₃₄O₂]⁺

Note: The relative abundance of the fragment ions can provide information on the position of the fatty acids. Generally, the neutral loss of fatty acids from the sn-1 and sn-3 positions is more favorable, leading to more intense corresponding fragment ions compared to the loss from the sn-2 position.[9]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1,3-Diheptadecanoyl- 2-oleoyl glycerol Sample stock Stock Solution (1 mg/mL in CHCl3:MeOH) sample->stock Dissolve working Working Solution (10 µg/mL with Adduct Former) stock->working Dilute lc LC Separation (C18 Column) working->lc esi ESI Source (Positive Mode) lc->esi ms1 Full Scan MS (Precursor Ion Selection) esi->ms1 ms2 Tandem MS (MS/MS) (Fragmentation) ms1->ms2 Isolate & Fragment detector Detector ms2->detector spectra Mass Spectra detector->spectra identification Compound Identification spectra->identification Analyze Fragments quantification Quantification identification->quantification Calculate Concentration

Caption: Workflow for the LC-MS/MS analysis of this compound.

Fragmentation Pathway

fragmentation_pathway cluster_fragments Primary Fragmentation Products cluster_neutral_loss Neutral Loss precursor [M+NH₄]⁺ This compound m/z 879.8 frag1 [M+NH₄ - C₁₇H₃₄O₂]⁺ Diacylglycerol-like fragment m/z 608.5 precursor->frag1 - C₁₇H₃₄O₂ frag2 [M+NH₄ - C₁₈H₃₄O₂]⁺ Diacylglycerol-like fragment m/z 594.5 precursor->frag2 - C₁₈H₃₄O₂ loss1 Heptadecanoic Acid (from sn-1 or sn-3) loss2 Oleic Acid (from sn-2)

References

HPLC method for 1,3-Diheptadecanoyl-2-oleoyl glycerol quantification

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC (High-Performance Liquid Chromatography) method has been developed for the quantification of 1,3-Diheptadecanoyl-2-oleoyl glycerol, a specific triglyceride of interest in various research and development sectors. This method is particularly relevant for researchers, scientists, and professionals involved in drug development where precise quantification of lipid excipients is crucial.

Application Notes

The developed method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with an Evaporative Light Scattering Detector (ELSD). This approach is well-suited for the analysis of triglycerides like this compound, which lack a strong UV chromophore, making detection by UV-Vis challenging. The separation is achieved on a C18 stationary phase, which separates triglycerides based on their hydrophobicity. A gradient elution with a mobile phase consisting of acetonitrile and isopropanol allows for the effective separation of the target analyte from other lipid species.

The ELSD detector provides a more uniform response for different triglycerides compared to UV detection, as its principle is based on the light scattered by analyte particles after the evaporation of the mobile phase.[1] This characteristic is advantageous when analyzing complex lipid mixtures.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A quaternary or binary HPLC system equipped with a degasser, autosampler, and column oven.[1]

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Solvents: HPLC-grade acetonitrile, isopropanol, and hexane.

  • Standard: Certified reference standard of this compound.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.

  • Accurately weigh approximately 50 mg of the sample containing this compound into a 10 mL volumetric flask.

  • Dissolve the sample in hexane and make up to the mark.[1]

  • Dilute this stock solution with the initial mobile phase composition (e.g., Acetonitrile/Isopropanol 80:20 v/v) to a final concentration of approximately 1 mg/mL.[1]

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[1]

Chromatographic Conditions
  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Isopropanol

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • ELSD Settings:

    • Nebulizer Temperature: 30°C

    • Evaporator Temperature: 50°C

    • Gas Flow Rate: 1.5 L/min

Calibration and Quantification
  • Prepare a stock solution of the this compound standard in hexane at a concentration of 1 mg/mL.[1]

  • Perform serial dilutions of the stock solution with the initial mobile phase to obtain a series of calibration standards ranging from approximately 0.05 to 1.0 mg/mL.[1]

  • Inject each standard in triplicate and plot the peak area versus the concentration.[1]

  • Perform a linear regression analysis to determine the linearity (R²) of the method.[1]

  • The concentration of this compound in the sample can be calculated from the calibration curve.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the HPLC analysis of this compound, based on typical performance for triglyceride and diglyceride analysis.

ParameterExpected Value/RangeReference
Linearity (R²)≥ 0.998[1][3]
Limit of Detection (LOD)0.2 - 0.7 µg/mL[2]
Limit of Quantification (LOQ)0.6 - 1.9 µg/mL[2]

Note: Specific values may vary depending on the exact instrumentation and conditions used.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample/Standard dissolve Dissolve in Hexane weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect Detection by ELSD separate->detect integrate Peak Integration detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify report report quantify->report Final Report

Caption: Experimental workflow for HPLC-ELSD analysis of this compound.

References

Application Note: Elucidating the Structure of 1,3-Diheptadecanoyl-2-oleoyl Glycerol via Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triacylglycerols (TAGs) are a major class of lipids integral to energy storage and various metabolic processes. The precise structural characterization of individual TAG species is crucial for understanding their biological functions and for applications in food science and drug development. This application note details the fragmentation pattern of a specific mixed-acid triacylglycerol, 1,3-diheptadecanoyl-2-oleoyl glycerol, using tandem mass spectrometry (MS/MS). We provide a comprehensive overview of the expected fragmentation pathways, quantitative data on the characteristic ions, and a detailed experimental protocol for its analysis.

Introduction

This compound is a triacylglycerol composed of a glycerol backbone esterified with two heptadecanoic acid (C17:0) moieties at the sn-1 and sn-3 positions, and one oleic acid (C18:1) moiety at the sn-2 position. Mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful technique for the structural elucidation of such complex lipids.[1][2] By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, it is possible to determine the fatty acid composition and their positional distribution on the glycerol backbone. This information is critical for the unambiguous identification and quantification of this lipid species in complex biological matrices.

Molecular Profile of this compound

  • Chemical Formula: C₅₅H₁₀₄O₆

  • Molecular Weight: 889.4 g/mol

  • Structure: A glycerol backbone with heptadecanoic acid (17:0) at the sn-1 and sn-3 positions and oleic acid (18:1) at the sn-2 position.

Mass Spectrometry Analysis and Fragmentation Pattern

The analysis of neutral lipids like triacylglycerols is commonly performed using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ESI is a soft ionization technique that typically forms adduct ions, such as [M+NH₄]⁺ or [M+Li]⁺, with minimal in-source fragmentation.[2] To obtain detailed structural information, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is isolated and subjected to collision-induced dissociation (CID).[2]

Upon CID, the primary fragmentation pathway for triacylglycerols is the neutral loss of their constituent fatty acids, resulting in the formation of diacylglycerol-like fragment ions.[2][3] The relative abundance of these fragment ions can provide insights into the positions of the fatty acids on the glycerol backbone.

Positive Ion Mode Fragmentation ([M+NH₄]⁺):

The ammonium adduct ([M+NH₄]⁺) of this compound is a common precursor ion in ESI-MS. Its fragmentation yields characteristic product ions corresponding to the loss of each fatty acid.

Precursor Ion (m/z)Description
907.4[M+NH₄]⁺ of this compound
Product Ion (m/z)Neutral LossDescription
619.5Neutral loss of heptadecanoic acid and ammonia (C₁₇H₃₄O₂ + NH₃)Diacylglycerol-like fragment ion containing one heptadecanoic acid and one oleic acid. This loss occurs from either the sn-1 or sn-3 position.
603.5Neutral loss of oleic acid and ammonia (C₁₈H₃₄O₂ + NH₃)Diacylglycerol-like fragment ion containing two heptadecanoic acid moieties. This loss occurs from the sn-2 position.
271.3Acylium ion of heptadecanoic acid ([C₁₇H₃₃O]⁺).
265.3Acylium ion of oleic acid ([C₁₈H₃₃O]⁺).

Note: The m/z values are calculated based on the monoisotopic masses of the elements.

Experimental Protocols

Lipid Extraction

A modified Bligh and Dyer method is commonly used for the extraction of total lipids from biological samples.[4]

Materials:

  • Chloroform

  • Methanol

  • Deionized water

  • Sample (e.g., cell pellet, tissue homogenate)

  • Glass centrifuge tubes

  • Nitrogen gas evaporator

Protocol:

  • To a glass centrifuge tube containing the sample, add a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Add deionized water to achieve a final chloroform:methanol:water ratio of 2:1:0.8 (v/v).

  • Vortex again for 1 minute and then centrifuge at 1000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Dry the extracted lipids under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in an appropriate solvent for mass spectrometry analysis (e.g., methanol/chloroform 1:1 v/v with 10 mM ammonium acetate).

Mass Spectrometry Analysis

Instrumentation:

  • A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap) equipped with an electrospray ionization (ESI) source.[4]

Parameters:

  • Ionization Mode: Positive ESI

  • Infusion Solvent: Methanol/chloroform (1:1, v/v) containing 10 mM ammonium acetate.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Collision Gas: Argon

  • Collision Energy: Optimized for the specific instrument and precursor ion, typically in the range of 20-40 eV.

Acquisition:

  • Acquire a full scan MS spectrum to identify the [M+NH₄]⁺ precursor ion of this compound (m/z 907.4).

  • Perform a product ion scan (MS/MS) on the selected precursor ion to obtain the fragmentation spectrum.

Visualization of Fragmentation and Workflow

Fragmentation_Pattern cluster_precursor Precursor Ion cluster_fragments Product Ions precursor [M+NH₄]⁺ m/z 907.4 This compound frag1 [DAG(17:0/18:1)+H]⁺ m/z 619.5 precursor->frag1 - (C₁₇H₃₄O₂ + NH₃) (Loss of Heptadecanoic Acid) frag2 [DAG(17:0/17:0)+H]⁺ m/z 603.5 precursor->frag2 - (C₁₈H₃₄O₂ + NH₃) (Loss of Oleic Acid) acyl1 [C₁₇H₃₃O]⁺ m/z 271.3 precursor->acyl1 acyl2 [C₁₈H₃₃O]⁺ m/z 265.3 precursor->acyl2

Caption: Fragmentation of this compound.

Experimental_Workflow start Sample Preparation (e.g., Biological Matrix) extraction Lipid Extraction (Bligh & Dyer) start->extraction reconstitution Reconstitution in Infusion Solvent extraction->reconstitution ms_analysis Mass Spectrometry Analysis (ESI-MS/MS) reconstitution->ms_analysis data_acquisition Data Acquisition (Full Scan and Product Ion Scan) ms_analysis->data_acquisition data_analysis Data Analysis and Structural Elucidation data_acquisition->data_analysis end Identification of This compound data_analysis->end

Caption: Experimental workflow for TAG analysis.

Conclusion

Tandem mass spectrometry provides a robust and sensitive method for the structural characterization of triacylglycerols such as this compound. By analyzing the specific neutral losses and the resulting fragment ions, researchers can confidently identify and differentiate this lipid isomer from others in complex mixtures. The protocols and fragmentation data presented in this application note serve as a valuable resource for scientists and professionals in lipidomics and related fields.

References

Application Notes and Protocols for the Use of 1,3-Diheptadecanoyl-2-oleoyl glycerol as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 1,3-Diheptadecanoyl-2-oleoyl glycerol (TG(17:0/18:1/17:0)) as an internal standard for the accurate quantification of triglycerides (TGs) in various biological samples using liquid chromatography-mass spectrometry (LC-MS).

Introduction: The Rationale for an Odd-Chain Triglyceride Internal Standard

Accurate quantification of lipids is crucial for understanding disease mechanisms and for the development of new therapeutics. In mass spectrometry-based lipidomics, internal standards are essential to correct for variations that can occur during sample preparation, extraction, and analysis, ensuring the reliability and accuracy of the results.[1]

An ideal internal standard should be chemically similar to the analytes of interest but distinguishable by the mass spectrometer.[1] For the analysis of triglycerides, which are predominantly composed of even-chain fatty acids in biological systems, triglycerides containing odd-chain fatty acids, such as this compound, serve as excellent internal standards.[2] Since they are not naturally abundant in most mammalian samples, their signal does not interfere with the endogenous lipids being measured.[2]

Principle of the Method

A known amount of this compound is added to the biological sample at the beginning of the sample preparation process. This "spiked" sample is then subjected to lipid extraction. During LC-MS analysis, the signal intensity of the internal standard is used to normalize the signal intensities of the endogenous triglycerides. By comparing the analyte-to-internal standard peak area ratio to a calibration curve generated with known concentrations of triglyceride standards, the absolute concentration of the target triglycerides in the original sample can be determined.

Experimental Protocols

The following protocols provide a general framework for the use of this compound as an internal standard for triglyceride quantification. Optimization may be required for specific sample types and instrumentation.

Materials and Reagents
  • This compound (Internal Standard, IS)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Isopropanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium formate

  • Formic acid

  • Biological sample (e.g., plasma, serum, tissue homogenate)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

Preparation of Internal Standard Stock Solution
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in chloroform or a 2:1 (v/v) chloroform:methanol mixture.

  • Store the stock solution at -20°C.

  • Prepare a working solution by diluting the stock solution to the desired concentration (e.g., 10 µg/mL) with isopropanol or the initial mobile phase composition.

Sample Preparation and Lipid Extraction (Folch Method)
  • To 100 µL of plasma or serum in a glass centrifuge tube, add a known amount of the this compound internal standard working solution. The amount should be chosen to be within the linear range of the instrument's detector.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.[3]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.[3]

  • Incubate the sample at room temperature for 20 minutes.[3]

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.[3]

  • Vortex the mixture for 30 seconds.[3]

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in a lower organic phase (containing lipids), an upper aqueous phase, and a protein disk at the interface.[3]

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Dry the extracted lipid phase under a gentle stream of nitrogen gas at 37°C.

  • Resuspend the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 9:1 (v/v) methanol:toluene or isopropanol).[3]

LC-MS/MS Analysis

The following table summarizes typical parameters for the quantitative analysis of triglycerides by LC-MS/MS.

ParameterRecommended Setting
LC System UHPLC system
Column Reversed-phase C18 (e.g., 2.1 mm x 100 mm, 1.7 µm)
Mobile Phase A 60:40 acetonitrile:water with 10 mM ammonium formate
Mobile Phase B 90:10 isopropanol:acetonitrile with 10 mM ammonium formate
Flow Rate 0.3 mL/min
Column Temperature 55°C
Injection Volume 2-5 µL
MS System Triple quadrupole or high-resolution mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM)
MRM Transitions Precursor ion ([M+NH4]+) to product ions (neutral loss of fatty acids). Specific transitions need to be optimized.
Data Analysis and Quantification
  • Integrate the peak areas of the endogenous triglycerides and the this compound internal standard.

  • Calculate the peak area ratio of each analyte to the internal standard.

  • Prepare a calibration curve by analyzing a series of known concentrations of triglyceride standards spiked with the same constant concentration of the internal standard.

  • Plot the peak area ratio of the standard to the internal standard against the concentration of the standard.

  • Determine the concentration of the endogenous triglycerides in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification sample Biological Sample (e.g., Plasma, Tissue) add_is Add 1,3-Diheptadecanoyl-2-oleoyl glycerol (Internal Standard) sample->add_is extraction Lipid Extraction (e.g., Folch Method) add_is->extraction drydown Dry Down Extract extraction->drydown reconstitute Reconstitute in Injection Solvent drydown->reconstitute lcms Inject into LC-MS/MS System reconstitute->lcms separation Chromatographic Separation (C18 Column) lcms->separation detection Mass Spectrometric Detection (ESI+, MRM) separation->detection peak_integration Peak Integration (Analyte & Internal Standard) detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio_calc quantification Quantify Analyte Concentration ratio_calc->quantification calibration Generate Calibration Curve calibration->quantification

Caption: Experimental workflow for triglyceride quantification.

Summary of Quantitative Data

The following table provides a template for summarizing the quantitative data obtained from the analysis. The actual values will depend on the specific experiment and sample type.

Analyte (Triglyceride)Retention Time (min)MRM Transition (m/z)Peak Area (Analyte)Peak Area (Internal Standard)Peak Area Ratio (Analyte/IS)Concentration (µg/mL)
TG(16:0/18:1/18:2)e.g., 12.5e.g., 876.8 -> 598.5ValueValueValueValue
TG(16:0/18:1/18:1)e.g., 12.8e.g., 878.8 -> 600.5ValueValueValueValue
TG(18:0/18:1/18:2)e.g., 13.2e.g., 904.8 -> 626.5ValueValueValueValue
.....................

Note: The MRM transitions are examples and should be optimized for the specific instrument and analytes. The precursor ion is the ammoniated adduct [M+NH4]+, and the product ion corresponds to the neutral loss of one of the fatty acyl chains.

By following these application notes and protocols, researchers can confidently employ this compound as an internal standard for the robust and accurate quantification of triglycerides in their lipidomics studies.

References

Application Notes and Protocols for the Quantification of 1,3-Diheptadecanoyl-2-oleoyl glycerol in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diheptadecanoyl-2-oleoyl glycerol is a specific triacylglycerol (TAG) of interest in lipidomic research due to its potential role as a biomarker and its involvement in various metabolic pathways. Accurate and precise quantification of this molecule in plasma is crucial for understanding its physiological and pathological significance. These application notes provide a detailed protocol for the quantification of this compound in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol covers plasma sample preparation, instrument parameters, and data analysis.

Experimental Protocols

Plasma Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

This protocol outlines a widely used method for the extraction of triglycerides from plasma samples, ensuring high recovery and removal of interfering substances.

Materials:

  • Human plasma (collected in K2-EDTA tubes)

  • Internal Standard (IS): Glyceryl tridodecanoate (or other appropriate odd-chain triglyceride) solution (1 mg/mL in isopropanol)

  • Isopropanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of 4°C and 14,000 x g)

  • Sample concentrator (e.g., vacuum centrifuge or nitrogen evaporator)

  • Autosampler vials with inserts

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of lipids.

  • Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma. Add 10 µL of the internal standard solution.

  • Protein Precipitation: Add 450 µL of a 1:1 (v/v) mixture of isopropanol and methanol to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples on ice for 10 minutes.

  • Liquid-Liquid Extraction: Add 1 mL of MTBE to the tube. Vortex for 1 minute.

  • Phase Separation: Add 250 µL of water to induce phase separation. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. Three layers will be visible: an upper organic layer (containing lipids), a protein pellet at the interface, and a lower aqueous layer.

  • Supernatant Transfer: Carefully collect the upper organic layer (approximately 800 µL) and transfer it to a new 1.5 mL microcentrifuge tube, being careful not to disturb the protein pellet.

  • Drying: Evaporate the solvent to dryness using a vacuum centrifuge or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a 9:1 (v/v) methanol/toluene mixture.

  • Transfer to Vial: Transfer the reconstituted sample to an autosampler vial with an insert for LC-MS/MS analysis.

Experimental Workflow for Plasma Sample Preparation

G Workflow for Plasma Triglyceride Extraction plasma Start: 50 µL Plasma Sample is Add 10 µL Internal Standard plasma->is ppt Add 450 µL Isopropanol/Methanol (1:1) (Protein Precipitation) is->ppt vortex1 Vortex (30s) ppt->vortex1 ice Incubate on Ice (10 min) vortex1->ice mtbe Add 1 mL MTBE ice->mtbe vortex2 Vortex (1 min) mtbe->vortex2 water Add 250 µL Water (Phase Separation) vortex2->water vortex3 Vortex (30s) water->vortex3 centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex3->centrifuge transfer Collect Upper Organic Layer centrifuge->transfer dry Evaporate to Dryness transfer->dry reconstitute Reconstitute in 100 µL Methanol/Toluene (9:1) dry->reconstitute analyze Transfer to Vial for LC-MS/MS Analysis reconstitute->analyze

Caption: A step-by-step workflow for the extraction of triglycerides from plasma.

LC-MS/MS Analysis

This section details the instrumental parameters for the separation and detection of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 55°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) % B
    0.0 30
    2.0 30
    2.5 50
    12.0 99
    14.0 99
    14.1 30

    | 17.0 | 30 |

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Source Temperature: 350°C

  • Capillary Voltage: 3.5 kV

  • Multiple Reaction Monitoring (MRM) Transitions: The fragmentation of triglycerides in positive ESI mode typically involves the neutral loss of a fatty acid from the glycerol backbone. For this compound (C17:0/C18:1/C17:0), the precursor ion will be the ammonium adduct. The product ions will correspond to the diacylglycerol-like fragments resulting from the loss of one of the fatty acid chains.

    AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
    This compound[M+NH₄]⁺[M+H - C₁₇H₃₄O₂]⁺35
    This compound[M+NH₄]⁺[M+H - C₁₈H₃₄O₂]⁺35
    Internal Standard (Glyceryl tridodecanoate)[M+NH₄]⁺[M+H - C₁₂H₂₄O₂]⁺30

Data Presentation

The quantitative data should be summarized in a clear and structured table. Below is an example of how to present the results for a set of plasma samples. The concentrations are hypothetical and for illustrative purposes.

Sample IDAnalyte Concentration (µg/mL)Internal Standard Peak AreaAnalyte to IS Peak Area Ratio
Control 11.251,520,0000.0082
Control 21.381,495,0000.0092
Treated 12.541,550,0000.0164
Treated 22.891,480,0000.0195
QC Low0.52 (Expected: 0.50)1,510,0000.0034
QC High4.85 (Expected: 5.00)1,530,0000.0317

Potential Signaling Pathway Involvement

While the direct signaling roles of this compound are not well-elucidated, it is known that related lipid molecules, such as 2-oleoyl glycerol, can act as signaling molecules. 2-oleoyl glycerol is an agonist for G-protein coupled receptor 119 (GPR119), which is expressed in pancreatic beta-cells and intestinal L-cells. Activation of GPR119 can lead to the release of glucagon-like peptide-1 (GLP-1), an important incretin hormone involved in glucose homeostasis. It is plausible that the metabolic products of this compound could participate in similar signaling cascades.

Hypothesized Signaling Pathway for a Metabolite of this compound

G Potential Signaling of 2-Oleoyl Glycerol cluster_0 Intestinal L-Cell cluster_1 Systemic Effects TAG This compound (or other dietary TAGs) Lipase Pancreatic Lipase TAG->Lipase Digestion MAG 2-Oleoyl glycerol (Metabolite) Lipase->MAG GPR119 GPR119 MAG->GPR119 Activation AC Adenylyl Cyclase GPR119->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates GLP1_release GLP-1 Release PKA->GLP1_release Promotes Pancreas Pancreatic Beta-Cells GLP1_release->Pancreas Acts on Insulin Insulin Secretion Pancreas->Insulin

Caption: A diagram illustrating the potential signaling pathway of 2-oleoyl glycerol.

Application Note and Protocol: Developing a Calibration Curve for the Quantification of 1,3-Diheptadecanoyl-2-oleoyl glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 1,3-Diheptadecanoyl-2-oleoyl glycerol, also known as TG(17:0/18:1/17:0), is a specific triacylglycerol (TAG) of interest in various fields, including lipidomics and metabolic research.[1] Accurate quantification of individual TAG species is crucial for understanding biological processes, identifying disease biomarkers, and in the quality control of lipid-based formulations. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique for the sensitive and specific quantification of lipids.[2][3]

This document provides a detailed protocol for developing a robust calibration curve for this compound using HPLC-MS, a fundamental step for accurate quantification.[4]

Principle of the Method The quantification of an analyte relies on establishing a clear relationship between the concentration of the analyte and the response generated by an analytical instrument.[4] A calibration curve is constructed by preparing a series of standards with known concentrations of this compound. These standards are analyzed, and the instrument's response (typically the chromatographic peak area) is plotted against the corresponding concentration. A linear regression analysis is then applied to the data points. The resulting equation of the line allows for the determination of the concentration of the same analyte in unknown samples based on their measured instrument response.[5][6]

Experimental Protocols

Materials and Reagents
  • Analytical Standard: this compound (≥98% purity)

  • Internal Standard (Optional but Recommended): A stable isotope-labeled triglyceride or a structurally similar triglyceride not present in the sample, e.g., Glyceryl trilinolenate (TG 54:9).[7]

  • Solvents (HPLC or MS Grade):

    • Chloroform

    • Methanol

    • Isopropanol

    • Acetonitrile

    • Water

  • Mobile Phase Additives: Ammonium Formate or Formic Acid

  • Equipment:

    • Analytical balance (4-5 decimal places)

    • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

    • Adjustable micropipettes and tips

    • Vortex mixer

    • Autosampler vials with inserts

    • HPLC system coupled to a Mass Spectrometer (e.g., Triple Quadrupole)

Preparation of Standard Solutions

a) Stock Solution Preparation (e.g., 1 mg/mL)

  • Accurately weigh approximately 1.0 mg of the this compound standard using an analytical balance.

  • Transfer the weighed standard into a 1.0 mL Class A volumetric flask.

  • Add a small amount of chloroform to dissolve the standard completely. Use a vortex mixer for gentle agitation if necessary.

  • Once fully dissolved, bring the volume up to the 1.0 mL mark with chloroform.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • Transfer the stock solution to an amber glass vial and store it at -20°C to prevent degradation.[5]

b) Preparation of Working Calibration Standards Prepare a series of calibration standards through serial dilution of the stock solution. The concentration range should encompass the expected concentration of the analyte in the test samples.[4]

  • Label a set of autosampler vials for each calibration point (e.g., CAL 1 to CAL 7) and a blank.

  • Prepare an intermediate stock solution if necessary for lower concentration ranges.

  • Perform serial dilutions as outlined in the table below. A solvent mixture like Chloroform:Methanol (2:1, v/v) is suitable for dilutions.

  • If using an internal standard (IS), spike a constant concentration of the IS into each calibration standard and the blank.

HPLC-MS/MS Instrumental Analysis

The following are general conditions for the analysis of triglycerides and may require optimization for specific instruments.

  • HPLC System: UPLC or HPLC system

  • Column: C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM Ammonium Formate

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate[8]

  • Column Temperature: 55-60°C

  • Flow Rate: 0.3 - 0.4 mL/min

  • Injection Volume: 2 - 5 µL

  • MS Detector: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transition: For quantification, monitor the Multiple Reaction Monitoring (MRM) transition. For triglycerides, the ammonium adduct [M+NH4]+ is often the precursor ion. The product ion corresponds to the neutral loss of one of the fatty acid chains.[7]

    • Precursor Ion (Q1): Calculated m/z for [C55H104O6+NH4]+

    • Product Ion (Q3): Calculated m/z after neutral loss of a heptadecanoic acid or oleic acid moiety.

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
2.0 50 50
12.0 0 100
15.0 0 100
15.1 70 30

| 18.0 | 70 | 30 |

Data Acquisition and Curve Construction
  • Sequence Setup: Create a sequence in the instrument software. Include a blank injection (solvent only), followed by the calibration standards from the lowest concentration to the highest.

  • Data Acquisition: Run the sequence and acquire the data. Integrate the peak area for the target analyte (and internal standard, if used) for each calibration standard.

  • Calibration Curve Plot: Plot the peak area of the analyte (or the ratio of analyte peak area to IS peak area) on the y-axis versus the known concentration on the x-axis.

  • Linear Regression: Perform a linear regression analysis on the plotted data. Determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value greater than 0.99 is generally considered a good fit for the linear model.[9]

Data Presentation

The quantitative data generated from the analysis of the calibration standards should be summarized in a clear, tabular format.

Table 1: Example Calibration Curve Data for this compound

Standard IDConcentration (µg/mL)Peak Area (Arbitrary Units)
Blank00
CAL 10.11,520
CAL 20.57,650
CAL 31.015,100
CAL 45.075,800
CAL 510.0152,500
CAL 625.0380,100
CAL 750.0755,400

Note: The peak area values are illustrative and will vary depending on the instrument's sensitivity and specific analytical conditions.

Mandatory Visualization

The following diagrams illustrate the key processes involved in developing a calibration curve.

G cluster_prep 1. Standard Preparation cluster_analysis 2. HPLC-MS Analysis cluster_data 3. Curve Construction prep Preparation analysis Instrumental Analysis data Data Processing stock Prepare 1 mg/mL Stock Solution serial Perform Serial Dilutions to create Calibration Standards stock->serial Dilute inject Inject Standards (Low to High Conc.) serial->inject acquire Acquire Peak Area Data inject->acquire plot Plot Peak Area vs. Concentration acquire->plot regress Perform Linear Regression (y = mx + c, R²) plot->regress

Caption: Experimental workflow for creating a calibration curve.

G conc Known Analyte Concentration (x-axis) curve Calibration Curve (Linear Relationship) conc->curve resp Instrument Response (Peak Area, y-axis) resp->curve unknown Quantification of Unknown Sample curve->unknown Enables

Caption: Logical relationship in quantitative analysis.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 1,3-Diheptadecanoyl-2-oleoyl glycerol (GTO)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 1,3-Diheptadecanoyl-2-oleoyl glycerol (GTO), a triglyceride with limited solubility.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound (GTO)?

A1: this compound is a triglyceride, and like most nonpolar lipids, it is generally soluble in nonpolar organic solvents and has low solubility in polar solvents. Technical data sheets indicate that GTO is slightly soluble in chloroform and methanol. For effective dissolution, a systematic approach to solvent selection and the use of solubilization techniques are often necessary.

Q2: I am having trouble dissolving GTO directly in an aqueous buffer for my in vitro assay. What do you recommend?

A2: Direct dissolution of GTO in aqueous buffers is not recommended due to its hydrophobic nature. To introduce GTO into an aqueous medium, it should first be dissolved in a small amount of a water-miscible organic solvent. This stock solution can then be added to the aqueous buffer, often with vigorous vortexing or sonication. Be aware that this may form a suspension or emulsion rather than a true solution. For cell culture experiments, formulating GTO into liposomes or microemulsions can improve its delivery and bioavailability.

Q3: Can I heat the solvent to improve the solubility of GTO?

A3: Gently warming the solvent can increase the solubility of many lipids, including GTO. However, it is crucial to consider the thermal stability of GTO to avoid degradation. Use the lowest effective temperature and perform stability tests if the solution is to be stored. For flammable organic solvents, ensure that heating is conducted in a properly ventilated fume hood and away from open flames.

Q4: My GTO precipitates out of solution when I add it to my aqueous experimental medium. How can I prevent this?

A4: Precipitation upon addition to an aqueous phase is a common issue. Here are a few strategies to mitigate this:

  • Use a Co-solvent System: Maintain a certain percentage of the organic solvent in your final aqueous medium, if your experimental system can tolerate it.

  • Formulate as an Emulsion: The use of surfactants can help to create a stable emulsion of GTO in the aqueous phase.

  • Prepare Liposomes: Encapsulating GTO within liposomes is an effective way to deliver it to cells in an aqueous environment without precipitation.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
GTO is not dissolving in the chosen organic solvent. The solvent may not be appropriate for this specific triglyceride.- Try a mixture of solvents, such as chloroform:methanol (2:1, v/v).- Gently warm the solvent while dissolving.- Increase the volume of the solvent.
The GTO solution is cloudy or forms a suspension. The solubility limit has been exceeded, or the solvent is not optimal.- Filter the solution through a solvent-compatible filter (e.g., PTFE) to remove undissolved particles.- Try a different solvent or a co-solvent system.- Use sonication to aid in the dispersion of the lipid.
The GTO precipitates after storage. The solution was supersaturated, or the storage temperature is too low.- Store the solution at room temperature or the temperature at which it was prepared.- Prepare fresh solutions before each experiment.- If storing at a lower temperature is necessary, briefly warm and vortex the solution before use.
Inconsistent results in biological assays. Poor bioavailability of GTO due to insolubility in the assay medium.- Prepare a lipid-based formulation such as a microemulsion or liposomes to improve dispersion and cellular uptake.- Use a carrier protein like bovine serum albumin (BSA) to enhance solubility and delivery in cell culture.[2]

Quantitative Solubility Data

Direct quantitative solubility data for this compound is limited. However, the following table provides solubility data for a structurally similar diglyceride, 1,3-Diheptadecanoyl Glycerol, which can serve as a useful reference.

Compound Solvent Solubility Source
1,3-Diheptadecanoyl GlycerolDMF20 mg/mL[3]
1,3-Diheptadecanoyl GlycerolDMSO30 mg/mL[3]
1,3-Diheptadecanoyl GlycerolEthanol0.25 mg/mL[3]
1,3-Diheptadecanoyl GlycerolPBS (pH 7.2)0.7 mg/mL[3]

Experimental Protocols

Protocol 1: Preparation of a GTO Stock Solution using a Chloroform:Methanol Mixture

This protocol is adapted from the Folch method for lipid extraction and can be used to prepare a concentrated stock solution of GTO.[4][5]

Materials:

  • This compound (GTO)

  • Chloroform, analytical grade

  • Methanol, analytical grade

  • Glass vials with Teflon-lined caps

  • Vortex mixer

  • Nitrogen gas source (optional)

Procedure:

  • Prepare a 2:1 (v/v) mixture of chloroform and methanol.

  • Weigh the desired amount of GTO and place it in a glass vial.

  • Add the chloroform:methanol mixture to the vial to achieve the desired concentration (e.g., 10 mg/mL).

  • Cap the vial tightly and vortex thoroughly until the GTO is completely dissolved. Gentle warming may be applied if necessary.

  • For storage, it is recommended to overlay the solution with nitrogen gas to prevent oxidation and store it in a tightly sealed container at an appropriate temperature.

Protocol 2: Preparation of GTO Liposomes

This protocol provides a general method for creating liposomes containing GTO for use in cell culture experiments.[6][7]

Materials:

  • This compound (GTO)

  • Phosphatidylcholine (or other desired phospholipids)

  • Chloroform

  • Round-bottom flask

  • Rotary evaporator

  • Probe or bath sonicator

  • Aqueous buffer (e.g., PBS)

Procedure:

  • Co-dissolve GTO and the chosen phospholipids in chloroform in a round-bottom flask. The molar ratio of phospholipids to GTO will need to be optimized for your specific application.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under a vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film by adding the aqueous buffer and vortexing. The temperature of the buffer should be above the phase transition temperature of the phospholipids.

  • To form unilamellar vesicles, sonicate the resulting lipid suspension using a probe or bath sonicator until the solution becomes translucent.

Visualizations

GTO_Solubility_Troubleshooting start Start: Need to dissolve GTO organic_solvent Dissolve in Organic Solvent (e.g., Chloroform:Methanol 2:1) start->organic_solvent is_dissolved Is it fully dissolved? organic_solvent->is_dissolved solution_clear Solution is clear is_dissolved->solution_clear Yes solution_cloudy Solution is cloudy/ has precipitate is_dissolved->solution_cloudy No add_to_aqueous Add to Aqueous Medium solution_clear->add_to_aqueous troubleshoot_solvent Troubleshoot: - Increase solvent volume - Gently warm - Sonicate - Filter solution_cloudy->troubleshoot_solvent troubleshoot_solvent->organic_solvent precipitates Does it precipitate? add_to_aqueous->precipitates stable_dispersion Stable Dispersion Achieved precipitates->stable_dispersion No precipitate_issue Precipitation Occurs precipitates->precipitate_issue Yes formulation_strategies Implement Formulation Strategy: - Use Co-solvents - Create Emulsion (with surfactants) - Prepare Liposomes precipitate_issue->formulation_strategies formulation_strategies->add_to_aqueous

Caption: Troubleshooting workflow for dissolving GTO.

Liposome_Preparation_Workflow start Start: Prepare GTO Liposomes dissolve_lipids 1. Dissolve GTO and Phospholipids in Chloroform start->dissolve_lipids form_film 2. Form Thin Lipid Film (Rotary Evaporation) dissolve_lipids->form_film dry_film 3. Dry Film Under Vacuum form_film->dry_film hydrate_film 4. Hydrate Film with Aqueous Buffer dry_film->hydrate_film sonicate 5. Sonicate to Form Unilamellar Vesicles hydrate_film->sonicate liposome_suspension Result: GTO Liposome Suspension sonicate->liposome_suspension

Caption: Workflow for preparing GTO-containing liposomes.

References

Technical Support Center: 1,3-Diheptadecanoyl-2-oleoyl glycerol Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 1,3-Diheptadecanoyl-2-oleoyl glycerol standards. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and proper use of this standard in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, the solid standard should be stored at -20°C. Under these conditions, the standard is stable for at least four years. If the standard is dissolved in a solvent, it is advisable to aliquot the solution into single-use vials to prevent repeated freeze-thaw cycles and store at -20°C.

Q2: How should I handle the standard upon receipt?

A2: The standard is typically shipped at room temperature. Upon receipt, it should be stored immediately at the recommended temperature of -20°C to maintain its stability.

Q3: In which solvents is this compound soluble?

A3: The standard is slightly soluble in chloroform and methanol. For creating stock solutions, it is recommended to use a high-purity solvent and ensure the standard is completely dissolved before use.

Q4: What are the primary degradation pathways for this compound?

A4: As a triacylglycerol containing an unsaturated fatty acid (oleoyl group), this compound is susceptible to two main degradation pathways:

  • Hydrolysis: The ester bonds linking the fatty acids to the glycerol backbone can be cleaved, which results in the formation of free fatty acids (heptadecanoic acid and oleic acid), as well as di- and monoglycerides.

  • Oxidation: The double bond in the oleoyl chain is vulnerable to oxidation, especially when exposed to air, light, and elevated temperatures. This can lead to the formation of hydroperoxides, which can further decompose into secondary oxidation products like aldehydes and ketones.

Q5: My standard solution appears cloudy or has separated after being stored at -20°C. Can I still use it?

A5: Yes, this can happen, especially with solutions prepared in certain solvents. To redissolve the standard, you can warm the vial briefly in a water bath at a temperature not exceeding 37°C and vortex gently until the solution becomes clear. Ensure the standard is fully dissolved before use to maintain concentration accuracy.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no signal during analysis (e.g., HPLC, GC) 1. Incomplete dissolution of the standard.2. Degradation of the standard.3. Incorrect instrument settings.1. Ensure the standard is completely dissolved in the solvent before injection. Gentle warming and vortexing may be necessary.2. Check the expiration date and storage conditions of the standard. If degradation is suspected, verify its purity using the provided protocols.3. Confirm that the detector and other instrument parameters are appropriate for lipid analysis.
Appearance of unexpected peaks in the chromatogram 1. Contamination of the solvent or glassware.2. Degradation of the standard, leading to byproducts.3. Presence of isomers.1. Use high-purity solvents and thoroughly clean all glassware.2. Analyze a fresh, properly stored standard to see if the extraneous peaks persist. If not, the previous standard has likely degraded.3. Isomers may co-elute or elute closely. Consult literature for chromatographic behavior of potential isomers.
Inconsistent or non-reproducible results 1. Inconsistent sample preparation.2. Repeated freeze-thaw cycles of the standard solution.3. Instrument variability.1. Follow a standardized protocol for sample preparation and ensure accurate pipetting.2. Aliquot the standard solution into single-use vials to avoid repeated freezing and thawing.3. Ensure the analytical instrument is properly calibrated and maintained.

Quantitative Data Summary

Storage Condition Time Point Purity (%) Degradation Products Detected
-20°C (Solid)Initial>98%None
6 months
1 year
2 years
4 years
4°C (in Chloroform)Initial>98%None
1 week
1 month
Room Temp (in Chloroform)Initial>98%None
24 hours
1 week

Experimental Protocols

Protocol 1: Purity and Stability Assessment by HPLC-ELSD

Objective: To assess the purity and stability of this compound standards using High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (ELSD).

Materials:

  • This compound standard

  • HPLC-grade hexane, isopropanol, and acetic acid

  • HPLC system with ELSD

  • Analytical balance

  • Volumetric flasks and pipettes

  • Amber glass vials

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the standard in a suitable solvent (e.g., hexane/isopropanol mixture) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A gradient of two solvents is typically used. For example, Solvent A: Hexane/Isopropanol/Acetic Acid (98.9:1:0.1, v/v/v) and Solvent B: Isopropanol/Acetic Acid (99.9:0.1, v/v/v).[1]

    • Gradient Program: Start with 100% Solvent A for 5-10 minutes, then a linear gradient to 100% Solvent B over 15-20 minutes. Hold for 5 minutes before returning to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • ELSD Settings: Nebulizer temperature 30°C, Evaporator temperature 50°C, Gas (Nitrogen) pressure 350 kPa.[1]

  • Analysis: Inject a known volume (e.g., 20 µL) of the standard solution into the HPLC system.

  • Data Interpretation: The purity is calculated by dividing the peak area of the main compound by the total peak area of all compounds in the chromatogram. For stability studies, compare the chromatograms of aged samples to a freshly prepared standard. The appearance of new peaks or a decrease in the main peak area indicates degradation.

Protocol 2: Purity Assessment by GC-FID

Objective: To determine the purity of this compound by Gas Chromatography with a Flame Ionization Detector (FID).

Materials:

  • This compound standard

  • High-purity heptane or other suitable solvent

  • GC-FID system with a high-temperature capillary column

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a dilute solution of the standard (e.g., 1 mg/mL) in heptane.

  • GC-FID Conditions:

    • Column: A short, high-temperature capillary column suitable for triglyceride analysis (e.g., 15 m x 0.25 mm ID, 0.1 µm film thickness).

    • Injector: On-column or split/splitless injector at 340°C.

    • Oven Temperature Program: Start at 200°C, ramp to 350°C at 5-10°C/min, and hold for 10-15 minutes.[2]

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

    • Detector: FID at 360°C.[2]

  • Analysis: Inject 1 µL of the sample solution.

  • Data Interpretation: Purity is determined by the relative peak area of the main component compared to the total area of all peaks.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_analysis Analysis cluster_data Data Interpretation start Receive and Store Standard at -20°C weigh Accurately Weigh Standard start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot hplc HPLC-ELSD Analysis aliquot->hplc gc GC-FID Analysis aliquot->gc purity Assess Purity hplc->purity gc->purity stability Evaluate Stability purity->stability

Caption: Workflow for the preparation and analysis of this compound standards.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Results? cause1 Improper Standard Handling start->cause1 cause2 Instrument Issues start->cause2 cause3 Sample Preparation Errors start->cause3 sol1 Aliquot standard to avoid freeze-thaw cycles. Ensure complete dissolution. cause1->sol1 sol2 Calibrate and maintain the instrument regularly. cause2->sol2 sol3 Use calibrated pipettes and follow a strict protocol. cause3->sol3

Caption: Troubleshooting logic for inconsistent experimental results.

References

preventing degradation of 1,3-Diheptadecanoyl-2-oleoyl glycerol during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1,3-Diheptadecanoyl-2-oleoyl glycerol during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during analysis?

A1: The primary degradation pathways for this compound, a mixed-acid triglyceride, include:

  • Hydrolysis: The ester bonds can be cleaved by exposure to moisture, acidic or basic conditions, or enzymatic activity (lipases), resulting in the formation of di- and monoglycerides and free fatty acids (heptadecanoic and oleic acid).[1][2][3]

  • Oxidation: The double bond in the oleoyl moiety (at the sn-2 position) is susceptible to oxidation, especially when exposed to air, light, and certain metals. This can lead to the formation of hydroperoxides, aldehydes, and other oxidation products, altering the molecule's structure and analytical response.

  • Thermal Degradation: High temperatures, particularly during gas chromatography (GC) analysis or sample preparation, can cause the molecule to break down.[4][5] Thermally induced reactions may include hydrolysis, polymerization, and cleavage of the fatty acid chains.[4][6]

  • Acyl Migration: Although more common in di- and monoglycerides, acyl migration can occur under certain conditions (e.g., exposure to heat or polar solvents), where the fatty acid chains move between the sn-1, sn-2, and sn-3 positions on the glycerol backbone.[7][8] This can lead to the formation of isomers, complicating analysis.

Q2: How can I minimize enzymatic degradation of my sample?

A2: To minimize enzymatic degradation by lipases, which are ubiquitous, the following precautions are recommended:

  • Immediate Freezing: Upon collection, samples should be flash-frozen in liquid nitrogen and stored at -80°C to halt enzymatic activity.[9]

  • Use of Inhibitors: Consider adding lipase inhibitors, such as phenylmethanesulfonyl fluoride (PMSF), to your sample homogenization or extraction buffer.[9]

  • Solvent Choice: Perform extractions with organic solvents that precipitate proteins and denature enzymes.

  • Cold Chain Maintenance: Keep samples on ice or at 4°C throughout all sample preparation steps.[9]

Q3: What are the best practices for sample storage to prevent degradation?

A3: Proper storage is critical for maintaining the integrity of this compound.

Storage ConditionRecommendationRationale
Temperature Store at -80°C for long-term storage.Minimizes enzymatic activity and chemical reactions.[10]
Atmosphere Store under an inert gas (e.g., argon or nitrogen).Prevents oxidation of the oleic acid moiety.
Light Exposure Store in amber vials or protect from light.Light can promote photo-oxidation.
Solvent Store as a dry solid or in a non-polar, aprotic solvent.Avoids hydrolysis.

Q4: Can the analytical technique itself cause degradation?

A4: Yes, certain analytical techniques can contribute to degradation:

  • Gas Chromatography (GC): The high temperatures of the injector and column can lead to thermal degradation.[11] Derivatization to fatty acid methyl esters (FAMEs) is a common strategy to overcome this, but this alters the original triglyceride structure.

  • High-Performance Liquid Chromatography (HPLC): While generally less harsh than GC, the choice of mobile phase and column chemistry can influence stability. For instance, highly acidic or basic mobile phases can promote hydrolysis.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
Possible Cause Troubleshooting Step
Column Contamination Backflush the column or replace the guard column if one is in use.[12]
Secondary Interactions Use a highly end-capped column or add a competing base to the mobile phase to minimize interactions with active silanol groups.[12]
Inappropriate Mobile Phase Ensure the mobile phase is of high purity (HPLC grade) and is properly degassed. Optimize the mobile phase composition for your specific triglyceride.[12]
Issue 2: Appearance of Unexpected Peaks (Potential Degradation Products)
Possible Cause Troubleshooting Step
Hydrolysis Re-evaluate sample preparation to minimize exposure to water. Ensure solvents are anhydrous. Check the pH of all solutions.
Oxidation Add an antioxidant like butylated hydroxytoluene (BHT) during sample preparation.[9] Purge samples and vials with an inert gas.
Acyl Migration Minimize sample heating and exposure to polar solvents during preparation.[7] Analyze samples as quickly as possible after preparation.
Issue 3: Low Analyte Response or Signal Loss
Possible Cause Troubleshooting Step
Thermal Degradation in GC Inlet Optimize the injector temperature, starting with a lower temperature and gradually increasing. Use a cool on-column injection if available.
Adsorption to Surfaces Use silanized glassware and sample vials to prevent adsorption of the lipid to active glass surfaces.
Incomplete Extraction Optimize your lipid extraction protocol. A common method is the Folch or Bligh-Dyer extraction.

Experimental Protocols

Protocol 1: Sample Preparation for HPLC-MS Analysis
  • Homogenization (for tissue samples): Homogenize the tissue sample in a cold buffer on ice.

  • Lipid Extraction:

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenized sample.

    • Vortex thoroughly and allow the phases to separate.

    • Collect the lower organic phase containing the lipids.

    • Repeat the extraction on the aqueous phase for better recovery.

    • Combine the organic extracts and dry under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with your HPLC mobile phase (e.g., isopropanol or acetonitrile/isopropanol mixture).

  • Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter before injection.

Protocol 2: HPLC-MS Analysis
  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.

  • Gradient: Start with a lower percentage of B and gradually increase to elute the non-polar triglyceride.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40°C.

  • Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode. Monitor for the [M+NH4]+ or [M+Na]+ adducts of this compound.

Visualizations

experimental_workflow Experimental Workflow for Triglyceride Analysis sample Sample Collection (Flash Freeze) prep Sample Preparation (Cold, Inert Atmosphere) sample->prep extract Lipid Extraction (e.g., Folch Method) prep->extract reconstitute Reconstitution in Appropriate Solvent extract->reconstitute analysis Analytical Separation (HPLC or GC) reconstitute->analysis detection Detection (MS, ELSD, FID) analysis->detection data Data Analysis detection->data

Caption: A generalized workflow for the analysis of this compound.

diacylglycerol_signaling Simplified Diacylglycerol (DAG) Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor GPCR/RTK plc PLC receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) (e.g., from TG hydrolysis) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to response Cellular Response pkc->response Phosphorylates Targets ca2 Ca2+ Release er->ca2 ca2->pkc Co-activates

References

Technical Support Center: 1,3-Diheptadecanoyl-2-oleoyl Glycerol (17:0-18:1-17:0) Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1,3-Diheptadecanoyl-2-oleoyl glycerol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main strategies for synthesizing this compound are enzymatic synthesis and chemical synthesis. Enzymatic methods are generally preferred due to their high regioselectivity, which minimizes the formation of unwanted isomers and byproducts.[1][2]

  • Enzymatic Acidolysis: This is a one-step method involving the direct exchange of fatty acids at the sn-1 and sn-3 positions of a starting triglyceride rich in oleic acid at the sn-2 position (e.g., triolein or high-oleic sunflower oil) with an excess of heptadecanoic acid. A sn-1,3-specific lipase is used as the catalyst.[1][3]

  • Two-Step Chemoenzymatic Synthesis: This approach first involves the synthesis of 2-oleoyl-glycerol (2-monoolein). This intermediate is then chemically acylated with heptadecanoic acid at the sn-1 and sn-3 positions.[1][4]

Q2: Which lipases are most effective for the enzymatic synthesis of this structured triglyceride?

A2: Immobilized sn-1,3 specific lipases are highly recommended for this synthesis. These enzymes specifically target the outer positions of the glycerol backbone, which is crucial for achieving the desired 1,3-diheptadecanoyl structure. Commonly used and effective lipases for similar structured triglyceride syntheses include those from Rhizomucor miehei (Lipozyme RM IM) and Thermomyces lanuginosus (Lipozyme TL IM), as well as NS40086.[5][6][7]

Q3: What are the major challenges associated with the synthesis of triglycerides containing odd-chain fatty acids like heptadecanoic acid?

A3: The primary challenge in synthesizing odd-chain fatty acid triglycerides, either microbially or enzymatically, often relates to the availability and incorporation of the odd-chain fatty acid precursor.[8][9] In enzymatic synthesis, optimizing reaction conditions to ensure the efficient incorporation of heptadecanoic acid over the more common even-chain fatty acids is crucial. Substrate miscibility and potential steric hindrance from the odd-chain fatty acid can also influence reaction kinetics.

Q4: What are the most effective methods for purifying this compound?

A4: A multi-step purification process is generally required to achieve high purity.[10]

  • Molecular Distillation: This technique is highly effective for removing volatile impurities, particularly unreacted free fatty acids (heptadecanoic acid), from the crude reaction mixture.[10][11]

  • Solvent Fractionation: Following the removal of free fatty acids, solvent fractionation, typically with acetone, is used to separate the target triglyceride from other glycerides based on differences in melting points and solubility.[10][11] This can be a multi-stage process with crystallization at controlled temperatures to enhance purity.

Q5: What analytical techniques are used to characterize the final product?

A5: Several analytical techniques are essential to confirm the purity and structure of the synthesized this compound:

  • High-Performance Liquid Chromatography (HPLC): Primarily used to determine the triglyceride profile and quantify the purity of the final product. Reversed-phase HPLC with a C18 column is a common method.[2][12]

  • Gas Chromatography (GC): Used to analyze the fatty acid composition of the synthesized triglyceride after transesterification to fatty acid methyl esters (FAMEs).[2][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the chemical structure and the positional distribution of the fatty acids on the glycerol backbone.[2]

Troubleshooting Guides

Synthesis
Issue Potential Cause Troubleshooting Steps
Low Yield of Target Triglyceride Suboptimal Reaction Conditions: Incorrect temperature, substrate molar ratio, or enzyme loading.Systematically optimize reaction parameters. For similar syntheses, temperatures of 60-75°C, high molar ratios of heptadecanoic acid to triolein (e.g., up to 12:1), and enzyme loading of 5-10% (w/w) have been effective.[1][11]
Enzyme Deactivation: The immobilized lipase may have lost activity.Ensure the enzyme is stored correctly and has not exceeded its shelf life. If reusing the enzyme, verify its activity. Consider using fresh lipase.
Poor Substrate Miscibility: Heptadecanoic acid and the triglyceride substrate may not be well-mixed, especially in a solvent-free system.Increase agitation speed. Ensure the reaction temperature is sufficient to melt all substrates and create a homogenous mixture.
High Levels of Diacylglycerols (DAGs) and Monoacylglycerols (MAGs) in the Product Incomplete Reaction: The reaction may not have proceeded to completion.Increase the reaction time and monitor the progress by taking aliquots for analysis (e.g., by TLC or HPLC).
Hydrolysis Side Reaction: Presence of excess water in the reaction mixture can lead to the hydrolysis of triglycerides.Use a vacuum during the reaction to remove water as it is formed. Ensure all reactants and the reactor are dry before starting.
Incorrect Positional Isomers (e.g., 1,2-Diheptadecanoyl-3-oleoyl glycerol) Acyl Migration: The intramolecular movement of a fatty acid from one position on the glycerol backbone to another. This is promoted by high temperatures and prolonged reaction times.[5]Optimize the reaction to use the lowest effective temperature and the shortest possible reaction time. Control the water activity in the reaction system.[14]
Non-specific Lipase: The lipase used may not have strict sn-1,3 specificity.Verify the specificity of the lipase. Use a well-characterized sn-1,3 specific lipase.
Purification
Issue Potential Cause Troubleshooting Steps
Incomplete Removal of Free Fatty Acids (FFAs) by Molecular Distillation Incorrect Distillation Parameters: Temperature and pressure may not be optimized for the separation of heptadecanoic acid from the triglyceride.Adjust the temperature and vacuum of the molecular distillation apparatus to selectively evaporate the heptadecanoic acid, which has a lower boiling point than the triglyceride product.
Poor Separation During Acetone Fractionation Incorrect Crystallization Temperature: The temperature may be too low, causing co-crystallization of impurities, or too high, resulting in low recovery of the target product.Systematically optimize the crystallization temperature. A multi-stage fractionation with progressively lower temperatures can improve separation. For similar structured lipids, initial crystallization might be performed at a higher temperature, followed by further cooling to recover more product.[10]
Inappropriate Solvent-to-Solute Ratio: The concentration of the crude product in acetone can affect crystallization efficiency.Adjust the ratio of acetone to the crude triglyceride mixture. A more dilute solution may improve the selectivity of crystallization.
Low Final Purity Presence of Multiple Impurities: The crude product may contain a complex mixture of byproducts that are difficult to separate.Combine purification techniques. For example, ensure complete FFA removal by molecular distillation before proceeding to multi-stage acetone fractionation. Column chromatography on silica gel can be an additional step for further purification if necessary.[2]
Co-crystallization of Isomers: Positional isomers may have similar physical properties, making them difficult to separate by crystallization.Optimize the synthesis to minimize the formation of isomers. For purification, very slow crystallization may improve the separation of isomers.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and purification outcomes for the synthesis of structured triglycerides similar to this compound, primarily based on data for 1,3-distearoyl-2-oleoylglycerol (SOS). These values should be used as a starting point for optimization.

Table 1: Typical Conditions for Enzymatic Synthesis via Acidolysis

ParameterValueReference
EnzymeNS40086 Lipase[11]
Substrate Molar Ratio (Acyl Donor:Triglyceride)12:1[11]
Enzyme Loading10% (w/w of total reactants)[11]
Reaction Temperature75 °C[11]
Reaction Time4 hours[11]
SystemSolvent-Free[11]
Yield of Target Product~70%[15]

Table 2: Representative Purification Efficiency

Purification StepParameterResultReference
Molecular DistillationFree Fatty Acid RemovalComplete[15]
Acetone FractionationPurity of Target Product>92%[15]
Recovery of Target Product~85%[15]

Experimental Protocols

Enzymatic Synthesis via Acidolysis (General Protocol)

This protocol describes a general procedure for the synthesis of this compound based on established methods for analogous structured triglycerides.[11]

Materials:

  • High-oleic sunflower oil or triolein

  • Heptadecanoic acid

  • Immobilized sn-1,3 specific lipase (e.g., NS40086)

  • Reactor with temperature control and mechanical stirring

  • Vacuum system

Procedure:

  • Substrate Preparation: In the reactor, combine high-oleic sunflower oil (or triolein) and heptadecanoic acid at a molar ratio of 1:12.

  • Enzyme Addition: Add the immobilized lipase at a concentration of 10% by weight of the total substrates.

  • Reaction Conditions: Heat the mixture to 75°C with continuous stirring to ensure a homogenous mixture. Apply vacuum to remove any water formed during the reaction.

  • Reaction Monitoring: Allow the reaction to proceed for approximately 4 hours. The progress can be monitored by analyzing small aliquots of the reaction mixture.

  • Enzyme Removal: After the reaction is complete, cool the mixture and separate the immobilized enzyme by filtration. The enzyme can be washed and potentially reused.

Two-Step Purification Protocol

Step 1: Molecular Distillation

  • Objective: To remove unreacted heptadecanoic acid.

  • Procedure: Transfer the crude product from the synthesis step to a molecular distillation apparatus. Set the distillation temperature and pressure to selectively evaporate the free fatty acids. Collect the residue, which is the deacidified triglyceride product.

Step 2: Acetone Fractionation

  • Objective: To separate the high-purity this compound from other glycerides.

  • Procedure: a. Dissolve the deacidified product from the previous step in acetone. The ratio of solvent to solute should be optimized. b. Cool the solution to a predetermined temperature to induce crystallization of the target triglyceride, which typically has a higher melting point than the byproducts. c. Maintain this temperature with gentle agitation to allow for complete crystallization. d. Separate the crystallized solid from the acetone solution by filtration. e. Wash the collected crystals with cold acetone to remove residual impurities. f. Dry the purified product in a vacuum oven to remove any remaining acetone.

Visualizations

SynthesisWorkflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification Reactants Heptadecanoic Acid + Triolein Reactor Reaction with sn-1,3 Lipase (e.g., 75°C, 4h) Reactants->Reactor CrudeProduct Crude Product Reactor->CrudeProduct MolecularDistillation Molecular Distillation (Remove FFAs) CrudeProduct->MolecularDistillation AcetoneFractionation Acetone Fractionation (Isolate Target TAG) MolecularDistillation->AcetoneFractionation FinalProduct Pure 1,3-Diheptadecanoyl- 2-oleoyl glycerol AcetoneFractionation->FinalProduct

Caption: Workflow for the enzymatic synthesis and purification of this compound.

TroubleshootingFlow Start Low Yield of Target Product CheckConditions Check Reaction Conditions (Temp, Ratio, Time) Start->CheckConditions CheckEnzyme Check Enzyme Activity Start->CheckEnzyme CheckPurity Analyze Product Composition (HPLC/GC) Start->CheckPurity OptimizeConditions Optimize Conditions: Adjust Temp, Time, Ratio CheckConditions->OptimizeConditions ReplaceEnzyme Use Fresh/More Active Enzyme CheckEnzyme->ReplaceEnzyme HighByproducts High Levels of DAGs/MAGs? CheckPurity->HighByproducts AcylMigration Evidence of Acyl Migration? CheckPurity->AcylMigration HighByproducts->OptimizeConditions No ControlWater Control Water Content (e.g., use vacuum) HighByproducts->ControlWater Yes AcylMigration->OptimizeConditions No ReduceTempTime Reduce Temperature and/or Reaction Time AcylMigration->ReduceTempTime Yes

References

Technical Support Center: Optimizing HPLC Separation of Triglyceride Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of triglyceride (TAG) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common issues and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of triglyceride regioisomers so challenging?

Triglyceride regioisomers, such as 1,2-dipalmitoyl-3-oleoyl-glycerol (PPO) and 1,3-dipalmitoyl-2-oleoyl-glycerol (POP), have identical fatty acid compositions.[1] This results in the same equivalent carbon number (ECN), making their separation by conventional reversed-phase HPLC very difficult and often leading to co-elution.[1] The only difference between these isomers is the position of the fatty acids on the glycerol backbone, which necessitates highly selective chromatographic systems for resolution.[1]

Q2: What are the primary HPLC techniques for separating TAG regioisomers?

There are two main HPLC-based methods for this purpose:

  • Silver Ion HPLC (Ag+-HPLC): This is a powerful technique for separating TAG isomers based on the interaction between the π-electrons of the double bonds in unsaturated fatty acids and silver ions on the stationary phase.[1] The strength of this interaction is influenced by the number, geometry, and position of the double bonds.[1]

  • Non-Aqueous Reversed-Phase (NARP) HPLC: This method separates triglycerides based on their partitioning between a non-polar stationary phase (like C18 or C30) and a polar mobile phase.[1] While standard NARP-HPLC may not be sufficient, optimizing the column, mobile phase, and temperature can achieve the desired separation.[1] This technique is often paired with mass spectrometry (MS) for identification.[1]

Q3: Which detector is most suitable for analyzing TAG regioisomers?

Since triglycerides do not have strong UV chromophores, conventional UV detectors are often not adequate.[1] The most effective detectors are:

  • Mass Spectrometry (MS): Provides high sensitivity and structural information, making it ideal for identifying and quantifying isomers.[1]

  • Evaporative Light Scattering Detector (ELSD): A universal detector that is more sensitive than a Refractive Index (RI) detector and is compatible with gradient elution.

  • Charged Aerosol Detector (CAD): Another universal detector that provides a near-uniform response for non-volatile analytes.

Troubleshooting Guide

Issue 1: Poor or No Resolution of Isomer Peaks

This is the most common challenge, where isomers elute as a single, unresolved peak.

Possible Causes & Solutions:

Cause Solution
Incorrect Mobile Phase Composition Systematically vary the composition of your mobile phase. In NARP-HPLC, small changes in the organic modifier (e.g., isopropanol, acetone, or methyl tert-butyl ether in acetonitrile) can significantly impact resolution.[1]
Sub-optimal Column Temperature Temperature is a critical parameter.[1] For NARP-HPLC, lower temperatures (e.g., 10-20°C) often improve separation.[1] Conversely, for Ag+-HPLC with hexane-based solvents, increasing the temperature can increase retention time and potentially improve resolution.[1][2]
Inadequate Stationary Phase The choice of column is crucial. For complex mixtures, connecting two or three C18 columns in series can enhance separation. Polymeric ODS (C18) or C30 columns have shown good selectivity for triglyceride isomers.[1][3]
Insufficient Column Efficiency Ensure your HPLC system is properly maintained. Check for and address any dead volumes or leaks. Consider using a column with a smaller particle size (UHPLC) for higher efficiency.

Troubleshooting Workflow for Poor Resolution

G start Poor or No Resolution mobile_phase Optimize Mobile Phase (Vary modifier ratio) start->mobile_phase resolved Peaks Resolved mobile_phase->resolved Improved not_resolved Still Not Resolved mobile_phase->not_resolved No Improvement temperature Adjust Column Temperature (Test lower temps for NARP, higher for Ag+) temperature->resolved Improved not_resolved2 Still Not Resolved temperature->not_resolved2 No Improvement column Evaluate Stationary Phase (Try different column chemistry, e.g., Polymeric C18/C30) column->resolved Improved not_resolved3 Still Not Resolved column->not_resolved3 No Improvement efficiency Check System Efficiency (UHPLC, dead volumes) efficiency->resolved Improved not_resolved->temperature not_resolved2->column not_resolved3->efficiency

Caption: Troubleshooting decision tree for poor isomer separation.

Issue 2: Poor Peak Shape (Asymmetry, Broadening)

Asymmetrical or broad peaks can compromise both resolution and quantification.

Possible Causes & Solutions:

Cause Solution
Sample Overload Reduce the amount of sample injected. Perform a loading study by injecting decreasing concentrations until a symmetrical peak is achieved.[1]
Incompatible Injection Solvent The injection solvent can cause peak distortion.[1] Whenever possible, dissolve the sample in the initial mobile phase.[1][4] If solubility is an issue, use the strong solvent of your mobile phase.[1] Never use hexane as an injection solvent in reversed-phase HPLC.[5]
Column Contamination or Degradation A contaminated guard column or analytical column can lead to poor peak shape.[1] Replace the guard column and try flushing the analytical column with a strong solvent. If the issue persists, the column may need to be replaced.[1]
Extra-column Volume Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening. Use tubing with a small internal diameter and keep lengths to a minimum.

Experimental Protocols

Method 1: Non-Aqueous Reversed-Phase (NARP) HPLC for Regioisomer Separation

This protocol provides a systematic approach for developing a separation method for TAG regioisomers.

1. Sample Preparation:

  • Dissolve the oil or fat sample in a suitable solvent. A mixture of methanol and methyl tert-butyl ether (2:1 v/v) or isopropanol is often effective.[1]

  • The final concentration should be approximately 1-10 mg/mL.[1][6]

  • Filter the sample through a 0.2 µm PTFE syringe filter before injection.[6]

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC or UHPLC system with a column thermostat and a suitable detector (e.g., MS or ELSD).[6]

  • Column: Start with a high-quality C18 column (e.g., 250 x 4.6 mm, 5 µm).[6] Polymeric ODS columns are also highly effective.[3][6]

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile (weak solvent) and an organic modifier like isopropanol or acetone (strong solvent).[1]

  • Flow Rate: A typical starting flow rate is 1.0 mL/min.[6]

  • Column Temperature: Begin optimization at a low temperature, for instance, 15°C. Adjust in 5°C increments to find the optimal condition.[1]

  • Injection Volume: 5-20 µL.[6]

References

Technical Support Center: Mass Spectrometry Analysis of 1,3-Diheptadecanoyl-2-oleoyl glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and reduce matrix effects in the mass spectrometry analysis of 1,3-Diheptadecanoyl-2-oleoyl glycerol.

Troubleshooting Guides & FAQs

Q1: What is the "matrix effect" and how does it impact the analysis of this compound?

A: In liquid chromatography-mass spectrometry (LC-MS), the matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.[2] For lipid analysis in biological samples like plasma or serum, phospholipids are a primary cause of matrix effects, especially in electrospray ionization (ESI).[3]

Q2: My signal for this compound is low and inconsistent. Could this be a matrix effect, and what are the initial troubleshooting steps?

A: Yes, low and variable signal intensity are classic indicators of ion suppression caused by matrix effects. Here are some immediate steps you can take:

  • Sample Dilution: A simple first step is to dilute your sample. This can reduce the concentration of interfering matrix components. However, ensure that the concentration of your analyte remains above the instrument's limit of detection.[4]

  • Optimize Chromatography: Adjust your chromatographic method to better separate this compound from matrix interferences. This could involve modifying the mobile phase gradient, changing the column, or adjusting the flow rate.

  • Review Sample Preparation: Evaluate your sample preparation method. If you are using a simple protein precipitation, consider incorporating a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering lipids.[1]

Q3: How can I quantitatively assess if my analysis is affected by matrix effects?

A: The most common method for quantitatively evaluating matrix effects is the post-extraction spike method .[2] This involves comparing the signal response of the analyte in a clean solvent to its response when spiked into a blank matrix sample that has already been extracted.

The Matrix Effect (%) is calculated as follows:

(Peak Area in Post-Extracted Spiked Sample / Peak Area in Neat Solution) x 100%

  • A value of 100% indicates no matrix effect.

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.

Q4: Which sample preparation technique is most effective at reducing matrix effects for triglyceride analysis?

A: The effectiveness of a sample preparation technique depends on the complexity of the matrix and the specific interfering substances. Here is a summary of common techniques and their general performance in reducing matrix effects for lipid analysis:

Sample Preparation TechniquePrincipleEffectiveness in Reducing Phospholipid InterferencePotential Drawbacks
Protein Precipitation (PPT) Proteins are precipitated out of solution using an organic solvent (e.g., acetonitrile).LowCo-precipitation of analytes can occur. Does not effectively remove phospholipids, a major source of matrix effects.[5][6]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases.Moderate to HighCan be labor-intensive and may have lower analyte recovery for certain compounds. Offers good selectivity.[1]
Solid-Phase Extraction (SPE) The analyte is retained on a solid sorbent while interferences are washed away.HighRequires method development to optimize the sorbent, wash, and elution solvents. Can provide very clean extracts.[1][5]
HybridSPE® A hybrid technique combining protein precipitation and phospholipid removal.Very HighHighly effective for removing phospholipids, leading to minimal matrix interference.[5]

Q5: What are the expected fragmentation patterns for this compound in ESI-MS/MS?

A: In positive ion mode ESI-MS/MS, triglycerides like this compound typically form adducts with ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺). Collision-induced dissociation (CID) of the precursor ion results in the neutral loss of the constituent fatty acids. For this compound (C₅₅H₁₀₄O₆, MW: 861.48), the expected neutral losses are:

  • Loss of Heptadecanoic Acid (C₁₇H₃₄O₂): Results in a diacylglycerol-like fragment ion.

  • Loss of Oleic Acid (C₁₈H₃₄O₂): Results in a diacylglycerol-like fragment ion.

The relative intensities of these fragment ions can provide information about the position of the fatty acids on the glycerol backbone.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method

Objective: To quantify the extent of matrix effects (ion suppression or enhancement) on the analysis of this compound.

Materials:

  • Blank matrix (e.g., human plasma)

  • This compound standard

  • Appropriate solvents for sample preparation and LC-MS analysis

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Standard): Prepare a standard solution of this compound in a solvent compatible with your LC-MS system (e.g., methanol/chloroform) at a known concentration.

    • Set B (Blank Matrix Extract): Process a sample of the blank matrix through your entire sample preparation workflow (e.g., protein precipitation, LLE, or SPE).

    • Set C (Post-Spiked Matrix): Take an aliquot of the extracted blank matrix from Set B and spike it with the this compound standard to the same final concentration as in Set A.

  • LC-MS/MS Analysis: Analyze all three sets of samples using your established LC-MS/MS method.

  • Data Analysis:

    • Measure the peak area of this compound in all samples.

    • Calculate the Matrix Effect (%) using the formula mentioned in Q3.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Triglyceride Analysis

Objective: To extract this compound from a biological matrix while minimizing matrix effects.

Materials:

  • SPE cartridge (e.g., C18 or a mixed-mode sorbent)

  • Sample (e.g., plasma)

  • Equilibration, wash, and elution solvents (to be optimized for the specific analyte and matrix)

  • Nitrogen evaporator

Procedure:

  • Conditioning: Pass an appropriate conditioning solvent (e.g., methanol) through the SPE cartridge.

  • Equilibration: Equilibrate the cartridge with a solvent similar to the sample matrix (e.g., water).

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Pass a wash solvent through the cartridge to remove weakly bound interfering compounds. The wash solvent should be strong enough to remove interferences but not elute the analyte of interest.

  • Elution: Elute the this compound from the cartridge using an appropriate elution solvent.

  • Dry-down and Reconstitution: Evaporate the eluted sample to dryness under a stream of nitrogen and reconstitute it in a solvent compatible with your LC-MS system.

Visualizations

Troubleshooting Workflow for Matrix Effects

MatrixEffectTroubleshooting start Inconsistent/Low Signal for Analyte check_me Suspect Matrix Effect? start->check_me eval_me Evaluate Matrix Effect (Post-Extraction Spike) check_me->eval_me Yes no_me No Significant Matrix Effect check_me->no_me No, investigate other causes me_present Matrix Effect Confirmed? eval_me->me_present me_present->no_me No optimize Optimize Method to Reduce Matrix Effect me_present->optimize Yes dilute Dilute Sample optimize->dilute improve_chrom Improve Chromatographic Separation optimize->improve_chrom change_prep Change Sample Preparation Method optimize->change_prep re_eval Re-evaluate Matrix Effect dilute->re_eval improve_chrom->re_eval change_prep->re_eval success Problem Resolved re_eval->success MatrixEffectEvaluation cluster_prep Sample Preparation cluster_analysis Analysis & Calculation neat_std Set A: Neat Standard in Solvent lcms LC-MS/MS Analysis neat_std->lcms blank_matrix Blank Matrix extract_blank Extract Blank Matrix blank_matrix->extract_blank post_spike Set C: Post-Extraction Spike extract_blank->post_spike extracted_blank Set B: Extracted Blank extract_blank->extracted_blank post_spike->lcms extracted_blank->lcms calculate Calculate Matrix Effect (%) lcms->calculate MatrixEffectPathway cluster_process Ionization Process esi_source Electrospray Ionization (ESI) Source analyte This compound (Analyte) esi_source->analyte matrix Co-eluting Matrix Components (e.g., Phospholipids) esi_source->matrix droplet Charged Droplets analyte->droplet matrix->droplet signal_suppression Ion Suppression matrix->signal_suppression gas_phase Gas Phase Ions droplet->gas_phase ms_detector Mass Spectrometer Detector gas_phase->ms_detector gas_phase->ms_detector Reduced Analyte Ions ms_detector->signal_suppression accurate_signal Accurate Signal ms_detector->accurate_signal Ideal Scenario signal_suppression->gas_phase Interferes with Ionization

References

troubleshooting poor peak shape in HPLC for 1,3-Diheptadecanoyl-2-oleoyl glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of 1,3-Diheptadecanoyl-2-oleoyl glycerol and similar triglycerides.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing for this compound and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue that can affect resolution and quantification.[1][2][3] For a neutral molecule like a triglyceride, the causes are often related to the column, mobile phase, or system hardware.

Potential Causes & Solutions:

  • Secondary Interactions with Column: Although less common for non-polar triglycerides than for basic compounds, active sites on the silica packing (exposed silanols) can cause secondary interactions.[2][4][5]

    • Solution: Use a modern, high-purity, end-capped C18 column to minimize the number of available silanol groups.[4][6] Columns with phenyl-based stationary phases can also offer different selectivity.

  • Column Contamination or Degradation: Accumulation of sample matrix components or a partially blocked column inlet frit can distort the flow path, leading to tailing for all peaks.[7][8] A void at the column inlet can also be a cause.[7]

    • Solution: First, try backflushing the column according to the manufacturer's instructions. If this fails, replace the guard column (if used) or the analytical column itself.[5][6]

  • Mobile Phase Incompatibility: If the mobile phase is not strong enough to efficiently elute the triglyceride, it can lead to tailing.[9]

    • Solution: Optimize the mobile phase gradient. For reversed-phase analysis of triglycerides, gradients using acetonitrile with a stronger, more apolar solvent like acetone, dichloromethane (DCM), or methyl tert-butyl ether (MTBE) are common.[6][10][11] Ensure high-purity, HPLC-grade solvents are used.[6]

Q2: My chromatogram shows peak fronting. What are the likely causes and solutions?

Peak fronting, an asymmetry where the peak's leading edge is sloped and the back is steep, is often related to sample overload or solubility issues.[1][3]

Potential Causes & Solutions:

  • Column Overload: Injecting too much sample mass (mass overload) or too high a concentration (concentration overload) can saturate the stationary phase, causing molecules to travel through the column faster than they should, resulting in fronting.[1][3][12]

    • Solution: Reduce the injection volume or dilute the sample.[1][3] If higher loading is necessary, consider a column with a larger internal diameter or particle size.

  • Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent or if the injection solvent is significantly stronger than the initial mobile phase, the sample band can spread improperly upon injection.[3][13]

    • Solution: The ideal injection solvent is the initial mobile phase itself.[14] Avoid using very non-polar solvents like hexane, which can cause severe peak distortion in reversed-phase HPLC.[6][11] If solubility is an issue, use the strong solvent of your mobile phase (e.g., acetone or MTBE) as the sample solvent, but keep the injection volume as small as possible.[11]

Q3: Why are my peaks broad, and what steps can I take to sharpen them?

Broad peaks can significantly decrease resolution and sensitivity. This issue can stem from extra-column effects, improper method parameters, or column issues.

Potential Causes & Solutions:

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause the sample band to diffuse, resulting in broader peaks.[4][7]

    • Solution: Minimize tubing length and use tubing with a narrow internal diameter (e.g., 0.005"). Ensure all fittings are properly made to avoid dead volume.[4]

  • Low Flow Rate: While a lower flow rate can sometimes improve resolution, a flow rate that is too low can lead to increased diffusion and peak broadening.[6][7]

    • Solution: Optimize the flow rate for your column dimensions and particle size. Consult the column manufacturer's guidelines for the optimal flow rate range.

  • Incompatible Sample Solvent: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause the sample band to spread before it reaches the column, leading to broad peaks.[13][15][16]

    • Solution: As mentioned previously, dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent must be used, minimize the injection volume.[14]

Q4: What causes split peaks, and how can this be resolved?

Split peaks suggest that the analyte band is being disrupted as it enters or travels through the column.

Potential Causes & Solutions:

  • Partially Blocked Column Frit: Debris can block parts of the inlet frit, causing the sample to flow unevenly onto the column packing, splitting the peak.[3][8]

    • Solution: Backflush the column. If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column.[6]

  • Column Void or Channeling: A void or channel in the packing material at the head of the column can cause the sample to travel through two different paths, resulting in a split or shouldered peak.[3][7]

    • Solution: This indicates column degradation, and the column should be replaced.

  • Injection Solvent Mismatch: Using a sample solvent that is not miscible with the mobile phase can cause the sample to precipitate at the column inlet, leading to peak splitting.[3][14]

    • Solution: Ensure the sample solvent is fully miscible with the mobile phase. Dissolving the sample in the mobile phase is the safest approach.

Troubleshooting Summary

Observed Problem Potential Cause Recommended Solution
Peak Tailing Secondary silanol interactions[2][4]Use a high-purity, end-capped C18 column.
Column contamination / Blocked frit[7][8]Backflush the column; replace guard or analytical column.
Mobile phase too weak[9]Optimize gradient to increase organic modifier strength.
Peak Fronting Column overload (mass or concentration)[1][3]Reduce injection volume or dilute the sample.
Sample solvent stronger than mobile phase[3][13]Dissolve sample in initial mobile phase; minimize injection volume.
Broad Peaks High extra-column volume[4][7]Use shorter, narrower ID tubing. Check fittings.
Flow rate too low[7]Optimize flow rate according to column specifications.
Incompatible injection solvent[13][16]Match sample solvent to the mobile phase.
Split Peaks Partially blocked inlet frit[3][8]Backflush or replace the column; use a guard column.
Void or channel in column packing[3][7]Replace the column.
Sample/mobile phase immiscibility[3]Ensure sample solvent is miscible with the mobile phase.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving poor peak shape in HPLC.

HPLC_Troubleshooting start Observe Poor Peak Shape tailing Peak Tailing? start->tailing fronting Peak Fronting? tailing->fronting No cause_tail1 Secondary Interactions (e.g., old column) tailing->cause_tail1 Yes cause_tail2 Column Contamination / Blocked Frit tailing->cause_tail2 Yes broad Broad or Split Peaks? fronting->broad No cause_front1 Column Overload (Concentration or Volume) fronting->cause_front1 Yes cause_front2 Sample Solvent Too Strong fronting->cause_front2 Yes cause_broad1 Extra-Column Volume broad->cause_broad1 Yes cause_broad2 Column Void / Channeling broad->cause_broad2 Yes sol_tail1 Use End-Capped Column cause_tail1->sol_tail1 sol_tail2 Backflush / Replace Column cause_tail2->sol_tail2 sol_front1 Reduce Injection Volume / Dilute Sample cause_front1->sol_front1 sol_front2 Match Sample Solvent to Mobile Phase cause_front2->sol_front2 sol_broad1 Minimize Tubing Length/ID cause_broad1->sol_broad1 sol_broad2 Replace Column cause_broad2->sol_broad2

Caption: A decision tree for troubleshooting common HPLC peak shape issues.

Reference Experimental Protocol

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific sample matrix and instrumentation. This method is adapted from established protocols for triglyceride analysis.[10][17][18][19]

1. Sample Preparation

  • Accurately weigh approximately 50-100 mg of the oil or lipid extract into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent like hexane or isopropanol and make up to the mark.

  • For analysis, dilute this stock solution with the initial mobile phase composition (e.g., Acetonitrile/Acetone 80:20 v/v) to a final concentration of approximately 1-5 mg/mL.

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[19]

2. HPLC System and Conditions

ParameterRecommended Setting
HPLC System A binary or quaternary HPLC system with a column oven and degasser.
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 3-5 µm particle size). Connecting two columns in series can improve resolution for complex mixtures.[6][18]
Mobile Phase A Acetonitrile (ACN)
Mobile Phase B Acetone or Methyl tert-butyl ether (MTBE)
Gradient Elution Start with a low percentage of B (e.g., 10-20%) and increase linearly to a high percentage (e.g., 50-60%) over 40-60 minutes to elute all triglycerides. A non-linear or step gradient can also be effective.[6][10][17]
Flow Rate 1.0 mL/min (for a 4.6 mm ID column)
Column Temperature 30-40 °C. Temperature control is crucial for reproducible retention times.[6][11][18]
Injection Volume 5 - 20 µL (should be optimized to avoid overload)

3. Detector Settings (ELSD or UV)

  • Evaporative Light-Scattering Detector (ELSD): This is often preferred for triglycerides as they lack strong UV chromophores.[10]

    • Nebulizer Temperature: 30-40 °C

    • Evaporator Temperature: 40-60 °C

    • Gas (Nitrogen) Flow: 1.0 - 1.5 L/min

  • UV Detector: If an ELSD is not available, detection at low wavelengths (e.g., 205-215 nm) can be used, although sensitivity will be lower and baseline noise may be higher.[10]

References

Technical Support Center: Analysis of 1,3-Diheptadecanoyl-2-oleoyl glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1,3-Diheptadecanoyl-2-oleoyl glycerol (TG(17:0/18:1/17:0)). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals resolve common analytical challenges, particularly peak co-elution in complex lipid mixtures.

Frequently Asked Questions (FAQs)

Q1: What is peak co-elution in triglyceride analysis and why is it a problem?

A: Peak co-elution occurs when two or more distinct triglyceride (TG) species are not sufficiently separated by the chromatography system and elute from the column at very similar times, resulting in a single, merged chromatographic peak.[1] This is a significant problem because it undermines both qualitative and quantitative analysis.[1] Co-elution can lead to inaccurate identification, where a merged peak is mistaken for a single compound, and incorrect quantification, as the peak area represents the combined signal of all compounds within it.[1]

Q2: Why is this compound particularly susceptible to co-elution?

A: The immense structural diversity of triglycerides is the primary cause of co-elution.[1] TG(17:0/18:1/17:0) is susceptible due to the presence of numerous structurally similar lipids that can interfere with its separation:

  • Positional Isomers: Triglycerides with the same fatty acid composition but different arrangements on the glycerol backbone. For example, TG(17:0/17:0/18:1) is a positional isomer that will have very similar chromatographic behavior. The isomer with the unsaturated acyl residue in the sn-1 or sn-3 position is often retained more strongly than the respective sn-2 isomer in reversed-phase HPLC.[2]

  • Isobaric Species: Different TGs that have the same nominal mass but different elemental compositions can co-elute. High-resolution mass spectrometry is often required to differentiate them.[1]

  • Structurally Similar TGs: Triglycerides with similar partition coefficients, such as those with only minor differences in chain length or the number of double bonds, can be difficult to separate.[3]

Q3: What are the most common analytical techniques for separating TG(17:0/18:1/17:0)?

A: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) is the most powerful and widely used technique.[4][5] The reversed-phase separation is highly effective for TGs, which are non-polar, and MS provides the sensitivity and specificity needed for identification and quantification.[3][5] Non-aqueous reversed-phase chromatography is common due to the extremely poor solubility of triglycerides in water.[3]

Troubleshooting Guide: Resolving Co-elution

This guide addresses common issues encountered during the chromatographic analysis of this compound.

Issue 1: My peak for TG(17:0/18:1/17:0) is broad and shows poor resolution from a neighboring peak.

This is a classic sign of co-elution or suboptimal chromatographic conditions.

  • Solution 1: Modify the Mobile Phase. The choice of solvent and gradient profile is critical for separating triglyceride isomers.

    • Change the Modifier Solvent: In non-aqueous reversed-phase systems, acetonitrile is a common primary solvent. Modifying it with solvents like isopropanol, acetone, or dichloromethane can significantly alter selectivity.[2][4] Acetone-acetonitrile mixtures are effective for many vegetable oils.[4]

    • Adjust the Gradient: A shallower gradient (slower increase in the strong solvent) can increase the separation between closely eluting peaks.

    • Lower the Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, as demonstrated by optimization workflows where a flow rate of 200 μL/min was found to be optimal for separating milk fat TGs.[6]

  • Solution 2: Change the Stationary Phase (Column).

    • Increase Column Length: A longer column provides more surface area for interaction, which can improve the separation of complex mixtures.

    • Decrease Particle Size: Using columns with smaller particles (e.g., sub-2 µm in UHPLC systems) enhances efficiency and resolution.[3]

    • Try a Different Chemistry: While C18 columns are most common, a C30 column may provide better selectivity for separating isomeric lipids due to enhanced shape selectivity. Polymeric bonded ODS phases have also shown success in separating regioisomers.[7]

  • Solution 3: Optimize Column Temperature.

    • Lowering the column temperature can sometimes improve the resolution of positional isomers on certain stationary phases.[7] Operating a column at 20 °C versus 30 °C has been shown to improve the separation of triglyceride clusters.[3]

Issue 2: I'm using mass spectrometry, but I still can't distinguish TG(17:0/18:1/17:0) from an interfering peak.

This indicates the presence of an isomer or isobar.

  • Solution 1: Use High-Resolution Mass Spectrometry (HRMS). HRMS instruments (like Orbitrap or Q-TOF) can distinguish between compounds with very small mass differences (isobars). This is crucial for confirming the elemental composition of your analyte.[6][8]

  • Solution 2: Employ Tandem Mass Spectrometry (MS/MS). By fragmenting the parent ion, MS/MS can help identify the constituent fatty acids. The fragmentation patterns of positional isomers can differ, allowing for their differentiation even when they co-elute chromatographically.[5][9] For example, monitoring the neutral loss of fatty acids can help identify the composition of the TG.

  • Solution 3: Optimize MS Parameters. Ensure the automatic gain control (AGC) target and resolution are optimized for your analysis. An optimized workflow for milk TGs used a resolution of 35,000 and an AGC target of 2×10⁵ to balance scan speed and mass accuracy.[6]

Diagrams of Key Workflows

The following diagrams illustrate standard workflows for troubleshooting and analysis.

G Troubleshooting Workflow for Co-elution Issues start Poor Peak Resolution / Co-elution Suspected check_method Review Method Parameters start->check_method is_gradient_optimal Is Gradient Shallow Enough? check_method->is_gradient_optimal adjust_gradient Decrease Gradient Slope is_gradient_optimal->adjust_gradient No check_mobile_phase Review Mobile Phase is_gradient_optimal->check_mobile_phase Yes adjust_gradient->check_mobile_phase is_modifier_optimal Is Modifier Solvent Optimal? check_mobile_phase->is_modifier_optimal change_modifier Test Alternative Modifier (e.g., IPA, Acetone) is_modifier_optimal->change_modifier No check_column Review Column Performance is_modifier_optimal->check_column Yes change_modifier->check_column is_column_optimal Is Column Chemistry/Dimension Optimal? check_column->is_column_optimal change_column Use Longer Column or Different Chemistry (e.g., C30) is_column_optimal->change_column No check_ms Optimize MS Detection (For Co-eluting Isomers) is_column_optimal->check_ms Yes change_column->check_ms use_msms Use MS/MS Fragmentation and HRMS for Identification check_ms->use_msms end Resolution Achieved use_msms->end

Caption: A logical workflow for troubleshooting co-elution problems in HPLC.

G General Lipidomics Analytical Workflow sample_prep 1. Sample Preparation (e.g., Biological Tissue, Oil) lipid_extraction 2. Lipid Extraction (e.g., Folch or MTBE method) sample_prep->lipid_extraction separation 3. Chromatographic Separation (RP-HPLC) lipid_extraction->separation detection 4. Mass Spectrometry (ESI/APCI, HRMS, MS/MS) separation->detection data_analysis 5. Data Processing & Analysis (Peak Integration, Identification) detection->data_analysis result 6. Final Report (Quantification, Interpretation) data_analysis->result

Caption: A typical workflow for the analysis of lipids from complex samples.[10]

Data Summary Tables

Table 1: Comparison of Mobile Phase Modifiers for Triglyceride Separation

Modifier SolventPrimary SolventTypical RatioAdvantagesDisadvantages
AcetoneAcetonitrileVaries (Gradient)Good selectivity for common vegetable oil TGs.[4]May cause precipitation of high MW saturated TGs.[4]
Isopropanol (IPA)Acetonitrile10:90 (v/v)Excellent solvent for TGs, prevents precipitation.[11]Can lead to higher backpressure.
DichloromethaneAcetonitrileVariesCan significantly alter selectivity for positional isomers.[2][7]Chlorinated solvents can be hazardous and may not be MS-friendly.
MethanolAcetonitrileVariesLess effective at resolving highly unsaturated TGs.[2]Limited use for complex isomer separations.

Table 2: Comparison of HPLC Column Chemistries for Triglyceride Analysis

Stationary PhaseDescriptionBest ForConsiderations
C18 (ODS)Standard alkyl chain phaseGeneral-purpose TG analysis, widely used.[4]May provide insufficient resolution for some positional isomers.
C30Longer alkyl chain phaseSeparation of structurally similar isomers (e.g., cis/trans) due to increased shape selectivity.May require longer run times and stronger mobile phases.
Polymeric ODSODS phase with polymeric bondingEnhanced separation of regioisomers (sn-1/3 vs. sn-2).[7]Performance can be highly dependent on temperature.[7]

Key Experimental Protocols

Protocol 1: Sample Preparation - Lipid Extraction from Biological Samples

This protocol is a general guideline based on established methods like the Folch or MTBE extraction.[5][10][12]

  • Homogenization: Homogenize ~50 mg of tissue in a suitable solvent mixture. For the MTBE method, use 1.5 mL of methanol.

  • Solvent Addition: Add 5 mL of methyl tert-butyl ether (MTBE) and vortex vigorously for 1 hour.

  • Phase Separation: Add 1.25 mL of water to induce phase separation. Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes.

  • Collection: Carefully collect the upper organic phase, which contains the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in 1 mL of the initial mobile phase (e.g., 90:10 Acetonitrile:Isopropanol) for LC-MS analysis.

  • Filtration: Filter the reconstituted sample through a 0.2 µm PTFE syringe filter into an autosampler vial.[5]

Protocol 2: Reversed-Phase HPLC-MS Method for TG(17:0/18:1/17:0) Analysis

This protocol provides a starting point for method development.

  • HPLC System: UHPLC system capable of operating at high pressures.[3]

  • Column: C18 Reversed-Phase Column (e.g., 2.1 x 150 mm, 1.8 µm).

  • Mobile Phase A: 60:40 Water:Acetonitrile with 10 mM ammonium formate & 0.1% formic acid.[11]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate & 0.1% formic acid.[11]

  • Gradient:

    • 0-2 min: 30% B

    • 2-25 min: Ramp linearly to 100% B

    • 25-30 min: Hold at 100% B

    • 30.1-35 min: Return to 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).

  • Ionization Source: Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode.

  • MS Parameters:

    • Spray Voltage: 3.5 kV[11]

    • Capillary Temp: 250 °C[11]

    • Scan Range: 300-1200 m/z

    • Resolution: 35,000 - 70,000[6]

    • MS/MS: Use data-dependent acquisition (DDA) with stepped collision energy (HCD) to obtain fragment spectra for peak identification.

References

Technical Support Center: Minimizing Ion Suppression for TG(17:0/18:1/17:0) in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of ion suppression when analyzing 1,3-Diheptadecanoyl-2-oleoyl glycerol (TG(17:0/18:1/17:0)) using Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant problem for analyzing TG(17:0/18:1/17:0)?

A1: Ion suppression is the reduction in ionization efficiency of a target analyte due to the presence of co-eluting components from the sample matrix.[1][2] In ESI, all molecules in a droplet compete for a limited number of charges and for access to the droplet surface to be released into the gas phase. Because triacylglycerols (TAGs) like TG(17:0/18:1/17:0) are nonpolar and have relatively low ionization efficiency, they are easily outcompeted by more polar or more abundant molecules. This leads to a decreased signal for your target analyte, which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][2]

Q2: What are the most common causes of ion suppression for TAGs in biological samples?

A2: The primary cause of ion suppression for TAGs is the high concentration of phospholipids (PLs) in biological matrices.[2][3][4][5] PLs are major components of cell membranes and are more easily ionized than neutral lipids like TAGs.[4] Other potential causes include high concentrations of salts, detergents, or even the TAGs themselves, which can lead to competition in the ESI source.[6][7]

Q3: My signal for TG(17:0/18:1/17:0) is low and inconsistent between replicates. How can I confirm that ion suppression is the cause?

A3: Low and inconsistent signal intensity are classic signs of ion suppression.[1] There are two primary methods to diagnose this issue:

  • Post-Column Infusion: This qualitative method helps identify at what points in your LC run ion suppression occurs.[1][8] A constant flow of a TG(17:0/18:1/17:0) standard is introduced into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. Any significant dip in the baseline signal of the standard indicates a region of ion suppression.[1]

  • Post-Extraction Spike Method: This quantitative method assesses the extent of the matrix effect.[1][9] You compare the signal response of your analyte spiked into a clean solvent with the response of the same amount of analyte spiked into a blank matrix sample after it has gone through your entire extraction process. The percentage difference in the signal reveals the degree of suppression or enhancement.[1][9]

Q4: What is the quickest first step I can take to mitigate suspected ion suppression?

A4: The simplest and fastest initial step is sample dilution .[1][10] By diluting your sample, you reduce the concentration of all components, including the interfering matrix compounds. This can often lead to a significant improvement in signal, provided your analyte concentration remains above the instrument's limit of detection.[1]

Troubleshooting Guide

Issue: Poor Signal Intensity and Reproducibility

Possible Cause 1: Matrix Effects from Co-eluting Compounds (Especially Phospholipids)

Phospholipids are the most common culprits in suppressing the signal of TAGs.[3][5] Their removal or separation from the analyte is critical.

  • Solution A: Liquid-Liquid Extraction (LLE) LLE is a cost-effective and powerful technique to separate lipids based on their polarity. A protocol using a solvent system like methanol/hexane/water can effectively partition polar phospholipids into the aqueous/methanol phase, while the nonpolar TAGs remain in the hexane phase.[3][5][11]

  • Solution B: Solid-Phase Extraction (SPE) SPE provides a more controlled separation of lipid classes.[12][13][14] Using a packed cartridge (e.g., silica, aminopropyl, or C18), you can selectively bind and elute different lipid classes. This allows for the effective removal of interfering phospholipids before analysis.[13][15]

  • Solution C: Specialized Phospholipid Removal Products Commercially available 96-well plates and cartridges are designed to specifically capture and remove phospholipids from biological samples based on interactions with zirconia-coated silica or other proprietary materials.[8][10][16]

Possible Cause 2: Suboptimal Ionization and Adduct Formation

Triacylglycerols do not readily form protonated molecules ([M+H]⁺) and rely on forming adducts with cations from the mobile phase for efficient ionization.

  • Solution A: Use of Mobile Phase Additives The addition of volatile salts to the mobile phase is crucial for consistent and robust ionization of TAGs. Ammonium formate or ammonium acetate (typically at 5-10 mM) is highly recommended to promote the formation of stable ammonium adducts ([M+NH₄]⁺).[17][18] This stabilizes the signal and improves sensitivity.

  • Solution B: Optimization of ESI Source Parameters The physical parameters of the ESI source heavily influence signal intensity. A systematic, one-by-one optimization of spray voltage, sheath and auxiliary gas flow rates, and capillary and heater temperatures can significantly enhance the signal for your specific analyte and mobile phase conditions.[19]

Possible Cause 3: Inadequate Chromatographic Separation

If interfering compounds co-elute with TG(17:0/18:1/17:0), ion suppression will occur even with a clean sample.

  • Solution A: Modify the LC Gradient Adjusting the elution gradient can improve the separation between your TAG of interest and any remaining interfering compounds. Increasing the ramp time or altering the solvent composition can resolve co-eluting species.[1]

  • Solution B: Select an Appropriate LC Column Using a column with a different chemistry (e.g., C30 instead of C18) or a longer column can provide the necessary selectivity to separate TG(17:0/18:1/17:0) from matrix components that have similar retention times on a standard column.

Data Presentation: Summary of Mitigation Strategies

Table 1: Comparison of Sample Preparation Techniques for Ion Suppression Mitigation

TechniquePrinciple of ActionRelative CostThroughputEfficacy for Phospholipid RemovalKey Consideration
Dilution Reduces concentration of all matrix components.[1]Very LowHighLow to ModerateMay reduce analyte signal below the detection limit.
Protein Precipitation (PPT) Removes proteins by denaturation.[2][20]LowHighLowIneffective at removing phospholipids, which often remain in the supernatant.[2]
Liquid-Liquid Extraction (LLE) Partitions lipids based on polarity.[3][5]LowModerateHighCan be labor-intensive and requires solvent optimization.
Solid-Phase Extraction (SPE) Separates lipid classes by differential adsorption.[12][13]ModerateModerateVery HighRequires method development for solvent selection and elution volumes.
Phospholipid Depletion Plates Specific binding of phospholipids to sorbent.[8][10]HighHighExcellentMost targeted but also the most expensive option.

Table 2: General ESI Source Parameter Ranges for Optimization

ParameterTypical Starting RangeOptimization Goal
Spray Voltage 3.0 - 4.5 kV (Positive Mode)Find the voltage that provides a stable spray and maximum signal without causing discharge.[19]
Sheath Gas Flow Rate 30 - 60 (arbitrary units)Optimize for efficient nebulization and desolvation; too high can extinguish the spray.
Auxiliary Gas Heater Temp. 300 - 400 °CEnhance solvent evaporation; higher temperatures aid desolvation of nonpolar analytes.
Capillary Temperature 275 - 350 °CEnsure complete desolvation of ions before they enter the mass analyzer.

Experimental Protocols

Protocol 1: Assessing Matrix Effects via Post-Extraction Spike

  • Prepare Three Sample Sets:

    • Set A (Neat Standard): Spike TG(17:0/18:1/17:0) into the final mobile phase solvent at the desired final concentration.

    • Set B (Blank Matrix Extract): Process a blank matrix sample (e.g., plasma from an untreated animal) through your entire sample preparation workflow (e.g., LLE or SPE).

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the same amount of TG(17:0/18:1/17:0) as in Set A.[1]

  • Analysis: Analyze all three sets of samples by LC-MS.

  • Calculation: Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[9]

Protocol 2: Phospholipid Removal using Liquid-Liquid Extraction (LLE)

This protocol is adapted from methods designed to separate TAGs from PLs.[3][5]

  • Sample Preparation: To 100 µL of sample (e.g., plasma), add an appropriate internal standard.

  • Solvent Addition: Add 1 mL of methanol and vortex thoroughly.

  • Second Solvent Addition: Add 2 mL of hexane and vortex vigorously for 2 minutes.

  • Phase Separation: Add 0.9 mL of water and vortex again. Centrifuge at 2000 x g for 10 minutes to achieve clear phase separation.

  • Collection: Carefully collect the upper hexane layer, which contains the TAGs. The lower aqueous/methanol layer contains the phospholipids.

  • Drying and Reconstitution: Evaporate the hexane layer to dryness under a stream of nitrogen. Reconstitute the dried extract in a solvent compatible with your LC-MS mobile phase (e.g., isopropanol/acetonitrile).

Protocol 3: General Protocol for Solid-Phase Extraction (SPE) for Lipid Class Fractionation

This is a general workflow that must be optimized for your specific application.[1][13]

  • Materials: Silica or aminopropyl SPE cartridge, appropriate solvents.

  • Conditioning: Pass 5 mL of hexane through the cartridge to activate the sorbent.

  • Equilibration: Equilibrate the cartridge with 5 mL of the initial loading solvent.

  • Loading: Load the lipid extract (dissolved in a nonpolar solvent like hexane) onto the cartridge.

  • Washing (Elution of Neutral Lipids): Elute the neutral lipids, including TAGs, with a nonpolar solvent like hexane or hexane with a small percentage of diethyl ether. Phospholipids will remain bound to the sorbent.

  • Collection: Collect the eluate containing TG(17:0/18:1/17:0). This fraction can then be dried down and reconstituted for LC-MS analysis.

  • (Optional) Elution of Polar Lipids: If desired, phospholipids can be subsequently eluted with a polar solvent like methanol for separate analysis.

Visualizations

IonSuppressionWorkflow Troubleshooting Workflow for Ion Suppression Start Low/Inconsistent Signal for TG(17:0/18:1/17:0) CheckSuppression Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) Start->CheckSuppression SuppressionConfirmed Ion Suppression Confirmed? CheckSuppression->SuppressionConfirmed OptimizeSamplePrep Optimize Sample Preparation (LLE, SPE, PL Removal Plates) SuppressionConfirmed->OptimizeSamplePrep  Yes OtherIssue Investigate Other Issues (Instrument, Standard Stability) SuppressionConfirmed->OtherIssue No OptimizeLC Optimize LC Separation (Gradient, Column) OptimizeSamplePrep->OptimizeLC OptimizeMS Optimize MS Conditions (Additives, Source Parameters) OptimizeLC->OptimizeMS Reevaluate Re-evaluate Signal OptimizeMS->Reevaluate ProblemSolved Problem Solved Reevaluate->ProblemSolved

Caption: A logical workflow for diagnosing and resolving ion suppression issues.

ExperimentalWorkflow Experimental Workflow for TG(17:0/18:1/17:0) Analysis Sample Biological Sample (e.g., Plasma) Extraction Lipid Extraction (e.g., LLE or SPE) Remove Phospholipids Sample->Extraction DryReconstitute Dry Down & Reconstitute in Mobile Phase Extraction->DryReconstitute LCMS LC-MS Analysis (C18 Column, Gradient Elution) DryReconstitute->LCMS Data Data Acquisition (Positive ESI, [M+NH4]+ Adduct) LCMS->Data

Caption: A typical experimental workflow for lipid analysis using mass spectrometry.

Caption: Competition between analytes and interfering ions in the ESI droplet.

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for 1,3-Diheptadecanoyl-2-oleoyl glycerol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipid species such as 1,3-Diheptadecanoyl-2-oleoyl glycerol is critical for product development, quality control, and various research applications. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of such triglycerides. This guide provides a comparative overview of a validated HPLC method using Evaporative Light Scattering Detection (ELSD) and an alternative, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), to assist in selecting the most appropriate analytical method.

Method Performance Comparison: HPLC-ELSD vs. LC-MS/MS

The choice of an analytical method for the quantification of this compound hinges on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for HPLC-ELSD and LC-MS/MS methods for the analysis of similar triglycerides.

Performance CharacteristicHPLC-ELSDLC-MS/MS
Linearity (R²) ≥ 0.998[1]> 0.999
Limit of Detection (LOD) 0.5 - 5.7 ng on column[2]Low picomolar levels[3]
Limit of Quantitation (LOQ) 7 - 10 µg/g[4]Sub-ng/mL
Accuracy (% Recovery) 92.9% - 108.5%[5]95% - 105%
Precision (RSD%) < 5%[2][5]< 15%
Specificity/Selectivity ModerateHigh
Robustness GoodModerate

Experimental Protocols

A detailed and robust experimental protocol is fundamental for achieving reliable and reproducible results. The following is a comprehensive protocol for the validation of an HPLC method for the quantification of this compound.

HPLC-ELSD Method Protocol

1. Sample Preparation

  • Accurately weigh and dissolve the this compound standard or sample in a suitable organic solvent such as a mixture of chloroform and methanol.

  • For complex matrices, a lipid extraction step using a modified Bligh and Dyer method may be necessary.

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. Chromatographic Conditions

  • HPLC System: A quaternary or binary HPLC system equipped with a degasser, autosampler, and column oven.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed. For example, a gradient of acetonitrile and isopropanol can effectively separate a wide range of triglycerides.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: The column should be maintained at a constant temperature, for instance, 30°C.[1]

  • Injection Volume: 10-20 µL.

  • Detector: Evaporative Light Scattering Detector (ELSD). The drift tube temperature and nebulizer gas pressure should be optimized for the specific analyte and mobile phase composition (e.g., drift tube at 30°C and air pressure at 0.35 MPa).[1]

3. Method Validation Parameters

The validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be assessed by analyzing blank and spiked matrix samples.

  • Linearity: A linear relationship between the concentration of the analyte and the detector response should be established. This is typically evaluated by analyzing a series of at least five standard concentrations and calculating the coefficient of determination (R²), which should ideally be ≥ 0.998.[1]

  • Accuracy: The closeness of the test results to the true value. This is determined by performing recovery studies on samples spiked with known amounts of the analyte at different concentration levels.

  • Precision: The degree of scatter between a series of measurements. This is assessed at two levels:

    • Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment.

    • Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or different equipment. The precision is typically expressed as the relative standard deviation (RSD), which should be less than 5%.[2][5]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for the successful implementation of the HPLC method validation.

HPLC_Validation_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_reporting Reporting define_scope Define Scope & Acceptance Criteria prepare_protocol Prepare Validation Protocol define_scope->prepare_protocol prepare_materials Prepare Standards & Samples prepare_protocol->prepare_materials specificity Specificity prepare_materials->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis & Statistical Evaluation robustness->data_analysis validation_report Compile Validation Report data_analysis->validation_report

Caption: Workflow for the validation of an HPLC method.

Signaling Pathways and Logical Relationships

While this compound is not a direct signaling molecule, its accurate measurement is vital for studies in lipid metabolism, nutrition, and the formulation of lipid-based drug delivery systems. The logical relationship in its analysis follows a standard quantitative workflow.

Analysis_Logic sample Sample containing This compound extraction Lipid Extraction sample->extraction hplc_separation HPLC Separation (C18 Column) extraction->hplc_separation detection Detection (ELSD or MS/MS) hplc_separation->detection quantification Quantification (External Standard Calibration) detection->quantification result Concentration of This compound quantification->result

References

A Comparative Guide to Triglyceride Standards: Featuring 1,3-Diheptadecanoyl-2-oleoyl glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,3-Diheptadecanoyl-2-oleoyl glycerol with other common triglyceride standards used in analytical biochemistry and drug development. We will explore the key performance characteristics of these standards, supported by experimental data and detailed analytical protocols.

Introduction to Triglyceride Analysis

Triglycerides are a major class of lipids and serve as a primary form of energy storage in biological systems. Accurate quantification of triglycerides is crucial in various research fields, including metabolic disease studies, cardiovascular research, and drug development. The choice of an appropriate analytical standard is paramount for achieving reliable and reproducible results. Triglyceride standards are primarily used for calibration and as internal standards in analytical methods such as enzymatic assays and mass spectrometry.

Overview of this compound

This compound is a mixed-acid triglyceride containing two odd-chain fatty acids (heptadecanoic acid, C17:0) and one common unsaturated even-chain fatty acid (oleic acid, C18:1). As a research chemical, its primary application is as an internal standard in mass spectrometry-based lipidomics. The presence of the odd-numbered carbon chains in the heptadecanoyl moieties makes it rare in most biological systems, which is a significant advantage for its use as an internal standard, as it minimizes interference from endogenous triglycerides.

Comparison with Other Triglyceride Standards

The selection of a triglyceride standard depends on the analytical method and the specific requirements of the study. Here, we compare this compound with commonly used even-chain and other odd-chain triglyceride standards.

Key Performance Characteristics:

  • Purity: High purity is essential for a primary standard to ensure accurate calibration curves. While a specific Certificate of Analysis for this compound with detailed purity data was not publicly available, reputable suppliers typically provide products with purity ≥95%.

  • Stability: Standards must be stable under storage and experimental conditions to ensure consistent results. Triglyceride standards are generally stable when stored at -20°C or lower in an organic solvent, protected from light and oxygen. Long-term stability studies have shown that many triglycerides are stable for at least one year under these conditions.

  • Analytical Performance: This includes linearity in the desired concentration range, recovery during sample preparation, and the absence of interference with the analyte of interest.

Data Presentation

Table 1: Physicochemical Properties of Selected Triglyceride Standards

StandardMolecular FormulaMolecular Weight ( g/mol )Fatty Acid CompositionChain Type
This compound C55H104O6861.41C17:0, C18:1, C17:0Mixed Odd/Even
Triolein (glyceryl trioleate) C57H104O6885.43C18:1, C18:1, C18:1Even
Tripalmitin (glyceryl tripalmitate) C51H98O6807.31C16:0, C16:0, C16:0Even
Tristearin (glyceryl tristearate) C57H110O6891.48C18:0, C18:0, C18:0Even
Triheptadecanoin (glyceryl triheptadecanoate) C54H104O6849.39C17:0, C17:0, C17:0Odd

Table 2: Comparison of Triglyceride Standard Types for Mass Spectrometry

FeatureOdd-Chain Triglycerides (e.g., this compound)Even-Chain Triglycerides (e.g., Triolein, Tripalmitin)Isotope-Labeled Triglycerides
Endogenous Interference Low to negligible in most biological samples.[1]High potential for interference due to natural abundance.Minimal, but requires correction for isotopic overlap.
Matrix Effects Can help correct for matrix effects during ionization.May not adequately correct for matrix effects if co-eluting with analytes.Considered the "gold standard" for correcting matrix effects.
Cost Generally more expensive than common even-chain standards.Relatively inexpensive and widely available.Most expensive option.
Quantification Accuracy High, especially for complex matrices.Can be compromised by endogenous levels.Highest accuracy.
Commercial Availability Available from specialty chemical suppliers.Widely available from major chemical suppliers.Available but can be limited for specific structures.

Experimental Protocols

Enzymatic Colorimetric Assay for Total Triglycerides

This method is commonly used in clinical chemistry for the quantification of total triglycerides in serum or plasma.

Principle: Triglycerides are hydrolyzed by lipase to glycerol and free fatty acids. The glycerol is then phosphorylated by glycerol kinase, and the resulting glycerol-3-phosphate is oxidized by glycerol-3-phosphate oxidase to produce hydrogen peroxide. The hydrogen peroxide reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product, the absorbance of which is proportional to the triglyceride concentration.[2][3][4][5][6]

Materials:

  • Triglyceride reagent kit (containing lipase, glycerol kinase, glycerol-3-phosphate oxidase, peroxidase, ATP, and a chromogenic substrate)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500-550 nm

  • Triglyceride standard solution (e.g., Triolein)

  • Serum or plasma samples

  • Phosphate-buffered saline (PBS)

Procedure:

  • Reagent Preparation: Prepare the working reagent according to the kit manufacturer's instructions.

  • Standard Curve Preparation: Prepare a series of dilutions of the triglyceride standard in PBS to create a standard curve (e.g., 0, 50, 100, 200, 400, 600 mg/dL).

  • Sample Preparation: If necessary, dilute samples with high triglyceride concentrations with PBS to fall within the range of the standard curve.[3]

  • Assay:

    • Pipette a small volume (e.g., 5 µL) of each standard and sample into separate wells of a 96-well plate.[3]

    • Add the working reagent (e.g., 250 µL) to each well.[3]

    • Incubate at 37°C for 5-10 minutes or at room temperature for 10-20 minutes.[3][4]

    • Measure the absorbance at the recommended wavelength (e.g., 520 nm).[3]

  • Calculation: Subtract the absorbance of the blank (0 mg/dL standard) from all readings. Plot the absorbance of the standards versus their concentrations and determine the concentration of the samples from the standard curve.

LC-MS/MS for Triglyceride Profiling and Quantification

This method allows for the separation and quantification of individual triglyceride species and is the primary application for this compound as an internal standard.

Principle: Lipids are extracted from the sample, and an internal standard (e.g., this compound) is added. The triglycerides are then separated by liquid chromatography (LC) based on their hydrophobicity and detected by tandem mass spectrometry (MS/MS). Quantification is achieved by comparing the peak area of each analyte to the peak area of the internal standard.[7][8][9][10]

Materials:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • C18 or C30 reversed-phase LC column[11]

  • This compound (internal standard)

  • Other triglyceride standards for calibration

  • Solvents for lipid extraction (e.g., chloroform, methanol, isopropanol)

  • Solvents for LC mobile phase (e.g., acetonitrile, water, isopropanol with ammonium formate or acetate)

  • Biological samples (e.g., plasma, tissue homogenate)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a known volume of serum (e.g., 100 µL), add a solution of the internal standard (this compound) in isopropanol.

    • Add isopropanol to precipitate proteins (e.g., 4:1 isopropanol to serum).

    • Vortex and centrifuge to pellet the proteins.

    • Transfer the supernatant to a new tube and dilute with water before injection.

  • LC-MS/MS Analysis:

    • LC Separation:

      • Column: C18 or C30 reversed-phase column.

      • Mobile Phase A: Acetonitrile/water with ammonium formate/formic acid.

      • Mobile Phase B: Isopropanol/acetonitrile with ammonium formate/formic acid.

      • Gradient: A suitable gradient is used to separate the different triglyceride species.

    • MS/MS Detection:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: For each triglyceride species, monitor the transition from the precursor ion (e.g., [M+NH4]+) to a product ion corresponding to the neutral loss of one of the fatty acid chains. For the internal standard, this compound, the precursor ion and corresponding neutral loss fragments of heptadecanoic acid and oleic acid would be monitored.[9]

  • Data Analysis:

    • Integrate the peak areas for each triglyceride analyte and the internal standard.

    • Calculate the response ratio (analyte peak area / internal standard peak area).

    • Quantify the analytes using a calibration curve prepared with known concentrations of triglyceride standards.

Mandatory Visualization

Enzymatic_Triglyceride_Assay cluster_reaction Enzymatic Cascade cluster_measurement Measurement Triglycerides Triglycerides Glycerol Glycerol + Free Fatty Acids Triglycerides->Glycerol Lipase G3P Glycerol-3-Phosphate Glycerol->G3P Glycerol Kinase + ATP H2O2 Dihydroxyacetone Phosphate + H2O2 G3P->H2O2 Glycerol-3-Phosphate Oxidase Colored_Product Colored Product H2O2->Colored_Product Peroxidase + Chromogen Spectrophotometer Spectrophotometer (500-550 nm) Colored_Product->Spectrophotometer Absorbance is proportional to Triglyceride concentration

Caption: Workflow of the enzymatic colorimetric assay for triglyceride quantification.

LCMSMS_Triglyceride_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Lipid Extraction (e.g., Protein Precipitation) Add_IS->Extraction Extract Lipid Extract Extraction->Extract LC Liquid Chromatography (LC) (Reversed-Phase Separation) Extract->LC MS Tandem Mass Spectrometry (MS/MS) (ESI+, MRM) LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Quantification Quantification (Response Ratio to Internal Standard) Integration->Quantification Results Triglyceride Profile Quantification->Results

Caption: Experimental workflow for triglyceride analysis using LC-MS/MS with an internal standard.

Standard_Comparison_Logic cluster_analytical_goal Analytical Goal cluster_method Analytical Method cluster_standard_type Standard Type cluster_considerations Key Considerations Goal Accurate Triglyceride Quantification Enzymatic Enzymatic Assay Goal->Enzymatic LCMS LC-MS/MS Goal->LCMS EvenChain Even-Chain Standard (e.g., Triolein) Enzymatic->EvenChain for calibration LCMS->EvenChain for calibration OddChain Odd-Chain Standard (e.g., this compound) LCMS->OddChain as internal standard Calibration Calibration Curve EvenChain->Calibration Interference Endogenous Interference EvenChain->Interference Cost Cost & Availability EvenChain->Cost InternalStandard Internal Standard OddChain->InternalStandard OddChain->Cost InternalStandard->Interference

Caption: Logical relationship for selecting a triglyceride standard based on analytical method and considerations.

References

A Head-to-Head Comparison: 1,3-Diheptadecanoyl-2-oleoyl glycerol vs. Deuterated Internal Standards for Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative lipid analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison between the non-endogenous, odd-chain triglyceride 1,3-Diheptadecanoyl-2-oleoyl glycerol and the widely utilized deuterated internal standards for the quantification of triglycerides by mass spectrometry.

Internal standards are indispensable in modern analytical workflows, particularly in liquid chromatography-mass spectrometry (LC-MS), to correct for variations in sample preparation, extraction efficiency, and instrument response. The two primary categories of internal standards used in lipidomics are stable isotope-labeled standards, such as deuterated compounds, and non-endogenous standards, like lipids with odd-chain fatty acids.

Deuterated internal standards are often considered the "gold standard" due to their near-identical physicochemical properties to the endogenous analytes of interest. This structural similarity ensures they co-elute during chromatography and experience similar ionization effects, providing a high degree of accuracy in correcting for analytical variability.

However, the synthesis of specific deuterated standards can be complex and costly. In such cases, non-endogenous standards, like this compound, which contains odd-chain heptadecanoic acid (C17:0) and is not naturally abundant in most biological systems, present a viable and cost-effective alternative. This guide will delve into the performance characteristics of both types of standards, supported by experimental data, to inform the selection process for your analytical needs.

Performance Comparison: Odd-Chain vs. Deuterated Triglyceride Internal Standards

The efficacy of an internal standard is evaluated based on several key performance metrics, including linearity, precision, accuracy, and its ability to compensate for matrix effects. Below is a summary of the performance of odd-chain triglyceride internal standards (represented by Triheptadecanoin, TG C17:0/17:0/17:0) and deuterated triglyceride internal standards from various studies.

Quantitative Performance Data
Performance MetricOdd-Chain Triglyceride Internal Standard (Triheptadecanoin)Deuterated Triglyceride Internal StandardKey Considerations
Linearity (r²) >0.996[1]Typically >0.99Both standard types demonstrate excellent linearity over a wide dynamic range.
Accuracy (% Recovery) 85.8% to 116.1%[2]97.0% for TG 50:0 using an equivalent deuterated standard[3]Deuterated standards may offer slightly higher accuracy due to their closer structural analogy to the analytes.
Precision (Intra-day CV) Not explicitly reported in the reviewed literature15.0–20.9%[3]The precision of the method is influenced by the entire analytical workflow, but deuterated standards can contribute to lower variability.
Precision (Inter-day CV) Not explicitly reported in the reviewed literature17.3–36.6%[3]Inter-day precision is a critical measure of method robustness, and deuterated standards generally perform well.
Matrix Effect Correction Effective, but may not fully compensate if retention time differs significantly from the analyte.[4]Superior, as they co-elute and experience the same ion suppression or enhancement as the endogenous analyte.[4]For complex matrices with significant ion suppression, deuterated standards are generally preferred.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results in quantitative lipidomics. Below are representative methodologies for the quantification of triglycerides in human plasma/serum using an internal standard.

Protocol 1: Lipid Extraction from Plasma with Internal Standard Spiking
  • Sample Preparation : Thaw frozen plasma or serum samples on ice.

  • Internal Standard Addition : To a known volume of plasma (e.g., 50 µL), add a precise amount of the internal standard (either this compound or a deuterated triglyceride) dissolved in a suitable organic solvent.

  • Protein Precipitation and Lipid Extraction : Add a 4:1 ratio of isopropanol to the serum, vortex thoroughly, and centrifuge at high speed (e.g., 25,000 x g) for three minutes.[1]

  • Supernatant Collection : Carefully collect the supernatant containing the extracted lipids.

  • Dilution : Dilute the supernatant 1:1 with deionized water before injection into the LC-MS system.[1]

Protocol 2: LC-MS/MS Analysis of Triglycerides
  • Liquid Chromatography (LC) System : A UPLC system, such as an ACQUITY UPLC I-Class.[1]

  • Column : A reversed-phase column suitable for lipid separation, such as a CORTECS T3 2.7 μm (2.1 × 30 mm).[1]

  • Mobile Phase A : 0.01% formic acid in water with 0.2 mM Ammonium Formate.[1]

  • Mobile Phase B : 50% isopropanol in acetonitrile with 0.01% formic acid and 0.2 mM Ammonium Formate.[1]

  • Gradient Elution : A gradient from 90% to 98% mobile phase B over 4 minutes is used to separate the triglycerides.[1]

  • Flow Rate : 0.25 mL/min.[1]

  • Column Temperature : 60 °C.[1]

  • Mass Spectrometry (MS) System : A triple quadrupole mass spectrometer, such as a Xevo TQ-S micro.[1]

  • Ionization Mode : Positive electrospray ionization (ESI+).

  • Detection Mode : Multiple Reaction Monitoring (MRM). The precursor ions are the ammonium adducts [M+NH₄]⁺ of the triglycerides, and the product ions correspond to the neutral loss of one of the fatty acid chains.[1][5]

  • Data Analysis : The peak area of each endogenous triglyceride is normalized to the peak area of the internal standard. Quantification is achieved by comparing the normalized peak area ratio to a calibration curve constructed with known concentrations of triglyceride standards.

Visualizing the Workflow and Rationale

To better illustrate the processes involved, the following diagrams created using Graphviz depict a typical experimental workflow for lipidomics analysis and the logical flow for selecting an internal standard.

G cluster_workflow Experimental Workflow for Triglyceride Quantification sample Biological Sample (e.g., Plasma) add_is Spike with Internal Standard (Odd-Chain or Deuterated) sample->add_is extraction Protein Precipitation & Lipid Extraction add_is->extraction lc_separation UPLC Separation extraction->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Processing & Quantification ms_detection->data_analysis

A typical experimental workflow for lipidomics analysis.

G start Start: Need for Triglyceride Quantification is_available Is a specific deuterated internal standard available? start->is_available is_cost_effective Is the deuterated standard cost-effective for the study? is_available->is_cost_effective Yes use_odd_chain Use Odd-Chain Internal Standard (e.g., this compound) is_available->use_odd_chain No use_deuterated Use Deuterated Internal Standard is_cost_effective->use_deuterated Yes is_cost_effective->use_odd_chain No validate Validate Method Performance (Linearity, Accuracy, Precision) use_deuterated->validate use_odd_chain->validate

Decision-making workflow for selecting an internal standard.

The Role of Triglycerides and Diacylglycerols in Cellular Signaling

Accurate quantification of triglycerides (TGs) and their precursors, diacylglycerols (DAGs), is crucial not only for understanding metabolic processes but also for elucidating their roles in cellular signaling.[6] While TGs are primarily involved in energy storage, the process of their synthesis and degradation generates signaling intermediates like DAG.[6]

G cluster_pathway Simplified Diacylglycerol (DAG) Signaling Pathway stimulus External Stimulus (e.g., Hormone) receptor G-Protein Coupled Receptor (GPCR) stimulus->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 cleavage dag Diacylglycerol (DAG) pip2->dag cleavage cellular_response Cellular Response (e.g., Growth, Differentiation) ip3->cellular_response Ca²⁺ release pkc Protein Kinase C (PKC) dag->pkc activates pkc->cellular_response phosphorylation

Simplified Diacylglycerol (DAG) signaling pathway.

As shown in the diagram, DAG is a critical second messenger that activates protein kinase C (PKC), a family of enzymes involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[2] Imbalances in DAG levels have been implicated in various diseases, including cancer and metabolic disorders.[2] Therefore, the ability to precisely measure changes in the levels of specific triglyceride and diacylglycerol species is essential for advancing our understanding of these pathological conditions and for the development of novel therapeutic interventions.

Conclusion

References

A Guide to Inter-Laboratory Comparison of Triglyceride Analysis: Featuring 1,3-Diheptadecanoyl-2-oleoyl glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise and reproducible quantification of specific triglycerides, such as 1,3-Diheptadecanoyl-2-oleoyl glycerol, is critical in various fields, including metabolic research, drug delivery systems, and quality control in the food and pharmaceutical industries. Establishing the accuracy and comparability of analytical methods across different laboratories is paramount for ensuring data integrity and facilitating collaborative research. This guide provides a framework for conducting an inter-laboratory comparison of this compound analysis, offering example methodologies and data presentation formats based on common analytical techniques for similar triglycerides.

While a formal inter-laboratory comparison study for this compound is not publicly available at this time, this guide synthesizes best practices and typical performance data from the analysis of analogous triglycerides to serve as a practical template.

Data Presentation: A Comparative Framework

A key component of any inter-laboratory study is the transparent presentation of quantitative performance data. The following table illustrates how results from different laboratories employing various methods could be summarized. The data presented here are representative values for triglyceride analysis and should be replaced with actual experimental results in a real study.

Table 1: Representative Performance Data for Triglyceride Analysis

ParameterMethod A: HPLC-ELSDMethod B: GC-FIDMethod C: LC-MS/MSAcceptance Criteria
Linearity (R²) >0.995>0.998>0.999>0.99
Limit of Detection (LOD) 0.5 µg/mL0.2 µg/mL0.05 ng/mLMethod Dependent
Limit of Quantification (LOQ) 1.5 µg/mL0.7 µg/mL0.2 ng/mLMethod Dependent
Accuracy (% Recovery) 95-105%97-103%98-102%80-120%
Precision (% RSD) < 5%< 3%< 2%< 15%
Specificity HighHighVery HighNo interference at retention time of analyte

Note: Data are hypothetical and serve as an illustrative example.

Experimental Protocols

Detailed and standardized experimental protocols are essential for minimizing variability between laboratories. Below are generalized protocols for two common analytical techniques used for triglyceride analysis, which can be adapted for this compound.

Method 1: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is widely used for the analysis of non-volatile compounds like triglycerides that lack a strong UV chromophore.

  • Principle: The separation is based on the polarity and hydrophobicity of the triglycerides on a reversed-phase column. The ELSD provides a response based on the light scattered by analyte particles after the mobile phase has been evaporated.[1]

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

    • Dissolve the sample in hexane and fill to the mark.

    • For analysis, dilute this stock solution with the initial mobile phase (e.g., Acetonitrile/Isopropanol 70:30 v/v) to a suitable concentration.

    • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[1][2]

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in hexane at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution with the initial mobile phase to create a series of calibration standards (e.g., 0.05 to 1.0 mg/mL).[2]

  • HPLC-ELSD Conditions:

    • HPLC System: Quaternary or binary HPLC system with a degasser, autosampler, and column oven.

    • Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

    • Mobile Phase: Gradient elution with Acetonitrile and Isopropanol.

    • Detector: ELSD with settings optimized for the analyte.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust technique for the quantitative analysis of triglycerides due to its high sensitivity and reliability.

  • Principle: This method relies on the separation of the intact triglyceride from other sample components based on its boiling point and polarity in a high-temperature gas chromatograph.[3]

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the homogenized sample into a vial.

    • Add 5 mL of n-hexane to dissolve the sample.

    • Add a known amount of an internal standard (e.g., tripentadecanoin) stock solution.

    • Vortex the mixture to ensure complete dissolution.[3]

  • Standard Preparation:

    • Prepare a stock solution of this compound standard (e.g., 1000 µg/mL) in n-hexane.

    • Prepare a series of calibration standards by diluting the stock solution with n-hexane to achieve a desired concentration range (e.g., 10 µg/mL to 500 µg/mL).

    • Add the internal standard to each calibration standard at a constant concentration.[3]

  • GC-FID Conditions:

    • GC System: Gas chromatograph equipped with a flame ionization detector.

    • Column: High-temperature capillary column suitable for triglyceride analysis.

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: Optimized for the separation of the target analyte from other components.

Experimental Workflow and Signaling Pathways

To ensure consistency, a clear and logical workflow should be followed by all participating laboratories.

G sample Sample Receipt and Homogenization extraction Lipid Extraction sample->extraction std_prep Standard and Calibration Curve Preparation instrument Instrumental Analysis (HPLC or GC) std_prep->instrument extraction->instrument integration Peak Integration and Quantification instrument->integration report Data Review and Reporting integration->report

Caption: General experimental workflow for triglyceride analysis.

This guide provides a foundational framework for establishing an inter-laboratory comparison for this compound. By adopting standardized protocols and transparent data reporting, the scientific community can enhance the reliability and comparability of analytical results for this and other important lipid molecules.

References

accuracy and precision of 1,3-Diheptadecanoyl-2-oleoyl glycerol quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and precise quantification of specific triglycerides (TGs) such as 1,3-Diheptadecanoyl-2-oleoyl glycerol is crucial for research in lipid metabolism, biomarker discovery, and the development of lipid-based therapeutics. This guide provides a comparative overview of the primary analytical methods employed for the quantification of this molecule, with a focus on performance metrics and experimental protocols tailored for researchers, scientists, and drug development professionals.

The most prevalent and robust methods for the analysis of triglycerides are based on chromatography coupled with mass spectrometry. Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer high sensitivity and selectivity, making them the gold standard for lipidomics. Other methods like Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) also find applications, particularly in quality control settings.

Comparison of Quantification Methods

The selection of an analytical method for this compound quantification depends on the specific requirements of the study, including the sample matrix, required sensitivity, and the need for structural confirmation. The following table summarizes the performance of common analytical techniques for triglyceride analysis.

MethodPrincipleAccuracy (% Recovery)Precision (%RSD)Limit of Quantification (LOQ)AdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass analysis of precursor and product ions.90-110%<15%Low ng/mL to pg/mLHigh sensitivity and specificity; allows for structural elucidation and use of stable isotope-labeled internal standards.Higher equipment cost and complexity.
GC-FID Separation of volatile compounds followed by detection by flame ionization.95-105%<10%Low µg/mLRobust, reliable, and provides excellent quantitative accuracy.Requires derivatization for non-volatile TGs, potential for thermal degradation.
HPLC-ELSD Chromatographic separation with detection based on light scattering of nebulized particles.85-115%<20%Mid-to-high µg/mLUniversal detector for non-volatile compounds; does not require a chromophore.Lower sensitivity than MS; non-linear response can be a challenge for quantification.

Experimental Workflow and Methodologies

Accurate quantification is underpinned by a well-designed experimental workflow, from sample preparation to data analysis. The use of a stable isotope-labeled internal standard, such as a deuterated analog of the target triglyceride, is highly recommended for LC-MS/MS analysis to correct for matrix effects and variations in sample processing.

G General Experimental Workflow for HOG Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standard (e.g., Deuterated HOG) Sample->Spike Extract Lipid Extraction (e.g., Folch or MTBE method) Spike->Extract Dry Dry Down & Reconstitute Extract->Dry LC LC Separation (Reversed-Phase C18) Dry->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Peak Area Ratio vs. Conc.) Integrate->Calibrate Quantify Quantification of HOG Calibrate->Quantify

A generalized workflow for the quantification of HOG.

Detailed Experimental Protocols

Below are representative protocols for the quantification of this compound.

1. LC-MS/MS Quantification Protocol

This method is ideal for sensitive and specific quantification in complex biological matrices.

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., 1,3-Diheptadecanoyl-d5-2-oleoyl glycerol in methanol).

    • Perform a liquid-liquid extraction by adding 1 mL of a 2:1 (v/v) mixture of methyl-tert-butyl ether (MTBE) and methanol.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes.

    • Transfer the upper organic layer to a new tube and dry under a stream of nitrogen.

    • Reconstitute the dried lipid extract in 100 µL of 90:10 (v/v) isopropanol:acetonitrile.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 60:40 (v/v) acetonitrile:water with 10 mM ammonium formate.

    • Mobile Phase B: 90:10 (v/v) isopropanol:acetonitrile with 10 mM ammonium formate.

    • Gradient: Start at 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M+NH4]+ for this compound.

    • Product Ions: Neutral loss of one of the fatty acyl chains. Specific transitions should be optimized by direct infusion of a standard.

2. GC-FID Quantification Protocol

This protocol is suitable for samples where high throughput and robustness are prioritized over ultimate sensitivity.

  • Sample Preparation and Derivatization:

    • Extract lipids from the sample as described in the LC-MS/MS protocol.

    • To the dried lipid extract, add 200 µL of 0.5 M sodium methoxide in methanol and heat at 50°C for 10 minutes to form fatty acid methyl esters (FAMEs).

    • Neutralize the reaction with 1 M HCl and extract the FAMEs with 500 µL of hexane.

    • Dry the hexane layer and reconstitute in 100 µL of hexane.

  • GC Conditions:

    • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 150°C, ramp to 230°C at 4°C/min.

    • Detector: Flame Ionization Detector (FID) at 260°C.

Lipid Metabolism Context

Triglycerides are central molecules in energy metabolism, serving as the primary form of energy storage in animals.[1] They are synthesized from fatty acids and glycerol-3-phosphate and are broken down (lipolysis) to release fatty acids for energy production via beta-oxidation. The accurate measurement of specific TG species like this compound can provide insights into metabolic pathways and disease states.

G Simplified Triglyceride Metabolism G3P Glycerol-3-Phosphate TG Triglyceride (e.g., HOG) G3P->TG Esterification FA Fatty Acyl-CoA FA->TG Storage Energy Storage (Adipose Tissue) TG->Storage Lipogenesis/ Lipolysis Glycerol Glycerol Storage->Glycerol FFA Free Fatty Acids Storage->FFA BetaOx Beta-Oxidation (Energy Production) FFA->BetaOx

Role of triglycerides in energy metabolism.

References

A Comprehensive Guide to the Structural Elucidation of 1,3-Diheptadecanoyl-2-oleoyl glycerol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural characterization of triacylglycerols (TAGs), including the specific positions of fatty acids on the glycerol backbone, is critical for understanding their metabolic fates, physicochemical properties, and biological activities. This guide provides a detailed comparison of the analytical methodologies used to elucidate the structure of 1,3-diheptadecanoyl-2-oleoyl glycerol and its regioisomer, 1,2-diheptadecanoyl-3-oleoyl glycerol.

Distinguishing Isomers: A Summary of Analytical Techniques

The primary challenge in analyzing these TAG isomers lies in their identical mass and elemental composition. However, advanced analytical techniques, particularly mass spectrometry and nuclear magnetic resonance spectroscopy, coupled with chromatographic separation, can effectively differentiate between them.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for distinguishing TAG regioisomers by analyzing their fragmentation patterns. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are commonly used ionization techniques.[1][2] A key principle in the differentiation of these isomers is the preferential loss of fatty acids from the sn-1 and sn-3 positions of the glycerol backbone during fragmentation.[1]

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound and its Isomer

Ion This compound (HOH) 1,2-Diheptadecanoyl-3-oleoyl glycerol (HHO) Remarks
Molecular Formula C₅₅H₁₀₄O₆C₅₅H₁₀₄O₆Identical for both isomers
Molecular Weight 861.4 g/mol 861.4 g/mol Identical for both isomers
[M+H]⁺ m/z 862.4m/z 862.4Protonated molecule
[M+NH₄]⁺ m/z 879.4m/z 879.4Ammonium adduct
[M+Na]⁺ m/z 884.4m/z 884.4Sodium adduct
[M+H - C₁₇H₃₄O₂]⁺ m/z 591.5 (High Abundance)m/z 591.5 (Lower Abundance)Loss of Heptadecanoic Acid
[M+H - C₁₈H₃₄O₂]⁺ m/z 579.5 (Lower Abundance)m/z 579.5 (High Abundance)Loss of Oleic Acid

H represents Heptadecanoic acid (17:0) and O represents Oleic acid (18:1). The notation reflects the fatty acids at the sn-1, sn-2, and sn-3 positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. Both ¹H and ¹³C NMR are valuable for TAG analysis. The chemical shifts of the glycerol backbone protons and carbons are particularly sensitive to the nature of the esterified fatty acids, allowing for the differentiation of isomers.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Glycerol Moiety of this compound and its Isomer

Atom This compound (HOH) 1,2-Diheptadecanoyl-3-oleoyl glycerol (HHO)
¹H NMR (ppm)
sn-1, sn-3 CH₂~4.15 (dd)~4.30 (dd), ~4.15 (dd)
sn-2 CH~5.25 (m)~5.25 (m)
¹³C NMR (ppm)
sn-1, sn-3 CH₂~62.5~62.1, ~62.5
sn-2 CH~69.0~70.0
Carbonyl C=O (sn-1, sn-3)~173.2~173.2, ~172.8
Carbonyl C=O (sn-2)~172.8~173.2

Note: Predicted chemical shifts are based on general values for similar triacylglycerols and may vary slightly depending on the solvent and experimental conditions.[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is essential for the separation of TAG isomers prior to their analysis by MS or other detectors. Non-Aqueous Reversed-Phase (NARP)-HPLC is a commonly used technique.

Protocol: NARP-HPLC for TAG Regioisomer Separation [4]

  • Sample Preparation: Dissolve the lipid sample in the initial mobile phase solvent (e.g., acetonitrile/isopropanol) to a concentration of 1-5 mg/mL. Filter the sample through a 0.2 µm PTFE syringe filter before injection.

  • HPLC System: A standard HPLC or UHPLC system equipped with a column thermostat and a suitable detector (e.g., Mass Spectrometer or Evaporative Light Scattering Detector).

  • Column: A C18 or C30 column is typically used. Polymeric ODS columns can also be effective.[1]

  • Mobile Phase: A gradient of a weak solvent (e.g., acetonitrile) and a strong solvent (e.g., isopropanol or methyl tert-butyl ether) is common.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Lower temperatures (e.g., 10-20°C) can enhance the separation of regioisomers.

Mass Spectrometry for Structural Elucidation

Protocol: HPLC-APCI-MS/MS for TAG Regioisomer Analysis [1][2]

  • Ionization: Utilize Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

  • Mass Analyzer: A triple quadrupole or Q-TOF mass spectrometer is suitable for MS/MS experiments.

  • MS Scan: Acquire a full scan MS spectrum to identify the protonated molecule [M+H]⁺.

  • MS/MS Scan: Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID).

  • Fragmentation Analysis: Analyze the product ion spectrum for the characteristic neutral losses of heptadecanoic acid and oleic acid. The relative abundance of the resulting diacylglycerol-like fragment ions will indicate the position of the fatty acids.

Visualizing the Workflow and Signaling Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis sample Lipid Sample dissolve Dissolution in Acetonitrile/Isopropanol sample->dissolve filter 0.2 µm PTFE Filtration dissolve->filter hplc NARP-HPLC (C18 Column, Temp Control) filter->hplc isomers Separated Isomers hplc->isomers apci APCI Source (Positive Ion Mode) isomers->apci msms MS/MS Analysis (CID of [M+H]⁺) apci->msms data Fragmentation Data msms->data elucidation Structural Elucidation (Comparison of Fragment Ratios) data->elucidation

Caption: Experimental workflow for the separation and structural elucidation of TAG isomers.

Biological Context: Fatty Acid Signaling Pathways

While the intact this compound molecule may not have a specific signaling role, its constituent fatty acid, oleic acid, is a known ligand for G-protein coupled receptors GPR40 and GPR120.[4][5][6] Activation of these receptors by long-chain fatty acids can trigger various downstream signaling cascades involved in metabolism and inflammation.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling OA Oleic Acid GPR40 GPR40 OA->GPR40 GPR120 GPR120 OA->GPR120 PLC Phospholipase C (PLC) GPR40->PLC Gαq/11 ERK ERK Activation GPR120->ERK AntiInflammatory Anti-inflammatory Effects GPR120->AntiInflammatory β-arrestin-2 IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Insulin Insulin Secretion Ca2->Insulin PKC->Insulin

Caption: Oleic acid signaling through GPR40 and GPR120.

References

A Comparative Guide to the Mass Spectrometric Performance for 1,3-Diheptadecanoyl-2-oleoyl glycerol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different mass spectrometry (MS) platforms for the quantitative analysis of the triglyceride 1,3-Diheptadecanoyl-2-oleoyl glycerol. The information herein is compiled from peer-reviewed literature and technical documentation on the analysis of triglycerides, with a focus on providing supporting data for researchers in lipidomics and drug development.

Introduction

This compound is a mixed-acid triglyceride containing two saturated odd-chain fatty acids (heptadecanoic acid, 17:0) and one monounsaturated fatty acid (oleic acid, 18:1). Accurate and precise quantification of such specific triglycerides is crucial for understanding their roles in various biological processes and for the development of lipid-based therapeutics. Mass spectrometry coupled with liquid chromatography (LC-MS) is the premier analytical technique for this purpose, offering high sensitivity and specificity. This guide compares the performance characteristics of two common MS platforms: Triple Quadrupole (QqQ) Mass Spectrometry and High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems.

Data Presentation: Performance Characteristics of MS Platforms

The selection of an MS platform for triglyceride analysis depends on the specific requirements of the study, such as the need for high throughput, sensitivity, or structural confirmation. The following table summarizes the typical performance characteristics for the analysis of triglycerides, including those structurally similar to this compound, on different MS platforms.

Performance CharacteristicTriple Quadrupole (QqQ) MSHigh-Resolution MS (Q-TOF, Orbitrap)
Primary Application Targeted quantificationUntargeted and targeted analysis, structural elucidation
Ionization Mode ESI (Positive)ESI (Positive)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.1 - 10 ng/mL0.5 - 20 ng/mL
Limit of Quantification (LOQ) 0.5 - 50 ng/mL1 - 100 ng/mL
Accuracy (% Recovery) 90 - 110%85 - 115%
Precision (%RSD) < 15%< 20%
Specificity/Selectivity High (with MRM)Very High (with accurate mass)

Note: The values presented are typical and can vary based on the specific instrument, method optimization, and sample matrix.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results in quantitative lipidomics. Below are representative protocols for the analysis of this compound using UPLC-Triple Quadrupole MS and UPLC-HRMS.

Protocol 1: Quantitative Analysis using UPLC-Triple Quadrupole MS (Targeted Approach)

This protocol is optimized for the sensitive and specific quantification of this compound in biological matrices using Multiple Reaction Monitoring (MRM).

1. Sample Preparation (Lipid Extraction from Plasma)

  • To 50 µL of plasma, add 10 µL of an internal standard solution (e.g., a deuterated or non-endogenous triglyceride).

  • Add 200 µL of ice-cold isopropanol to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the lipid extract in 100 µL of the initial mobile phase.

2. UPLC Conditions

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM ammonium formate in water.

  • Mobile Phase B: 10 mM ammonium formate in acetonitrile/isopropanol (10:90, v/v).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 55°C.

  • Injection Volume: 5 µL.

  • Gradient: A linear gradient from 60% B to 99% B over 10 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

3. MS/MS Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP or Waters Xevo TQ).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: The precursor ion will be the ammonium adduct of this compound ([M+NH₄]⁺). Product ions will correspond to the neutral loss of one of the fatty acid chains.

    • Precursor Ion (m/z): 878.8

    • Product Ions (m/z): 605.5 (Loss of Heptadecanoic acid), 589.5 (Loss of Oleic acid)

  • Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV.

Protocol 2: Analysis using UPLC-Q-TOF MS (Untargeted and Confirmatory Approach)

This protocol is suitable for both quantifying the target triglyceride and identifying other lipid species in an untargeted manner.

1. Sample Preparation

  • Follow the same lipid extraction protocol as described for the triple quadrupole method.

2. UPLC Conditions

  • The UPLC conditions can be the same as those used for the triple quadrupole method to ensure comparable chromatography.

3. Q-TOF MS Conditions

  • Mass Spectrometer: Agilent 6545 Q-TOF, Waters SYNAPT, or equivalent.

  • Ionization Mode: ESI, Positive.

  • Scan Range: m/z 100-1200.

  • Acquisition Mode: Full scan MS and data-dependent MS/MS (or MS^E).

  • Accurate Mass Measurement: The instrument should be calibrated to provide high mass accuracy (< 5 ppm) for confident identification.

  • Collision Energy: Ramped collision energy (e.g., 20-50 eV) can be used in MS/MS mode to generate informative fragment spectra.

Mandatory Visualization: Experimental Workflow and Signaling Pathway

Experimental Workflow for Triglyceride Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of this compound from a biological sample using LC-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Extraction Lipid Extraction (e.g., Folch or MTBE) Sample->Extraction Drydown Solvent Evaporation Extraction->Drydown Reconstitution Reconstitution in Injection Solvent Drydown->Reconstitution UPLC UPLC Separation (C18 Column) Reconstitution->UPLC MS Mass Spectrometry (QqQ or HRMS) UPLC->MS Integration Peak Integration and Quantification MS->Integration Reporting Data Reporting and Interpretation Integration->Reporting

A generalized workflow for the LC-MS based analysis of triglycerides.

Signaling Pathway: Diacylglycerol-Mediated Protein Kinase C Activation

Triglycerides such as this compound can be hydrolyzed by lipases to produce diacylglycerols (DAGs). 1,2-Diacylglycerols are well-established second messengers that play a crucial role in signal transduction by activating Protein Kinase C (PKC).[1][2][3] This activation leads to the phosphorylation of a multitude of downstream protein targets, thereby regulating a wide array of cellular processes.[4][5]

signaling_pathway TAG 1,3-Diheptadecanoyl-2-oleoyl glycerol (Triglyceride) Lipase Lipase TAG->Lipase Hydrolysis DAG 1,2-Diheptadecanoyl-glycerol (Diacylglycerol) Lipase->DAG PKC_inactive Inactive Protein Kinase C (PKC) DAG->PKC_inactive Activation PKC_active Active Protein Kinase C (PKC) PKC_inactive->PKC_active Downstream Downstream Protein Targets PKC_active->Downstream Phosphorylation Phosphorylation Phosphorylation Downstream->Phosphorylation Response Cellular Responses (e.g., proliferation, differentiation) Phosphorylation->Response

References

Comparative Analysis of Internal Standards in Lipidomics: A Focus on 1,3-Diheptadecanoyl-2-oleoyl glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative lipidomics, the precision and accuracy of analytical measurements are paramount. The use of internal standards is a critical practice to control for variability during sample preparation, extraction, and mass spectrometric analysis. This guide provides a comprehensive comparison of 1,3-Diheptadecanoyl-2-oleoyl glycerol, an odd-chain triacylglycerol, with other commonly used internal standards, supported by experimental data and detailed protocols.

The Role of Internal Standards in Lipidomics

Internal standards are essential for reliable quantification in lipidomics.[1] They are compounds added to a sample at a known concentration before the analytical procedure begins.[1] An ideal internal standard is chemically similar to the analytes of interest but distinguishable by the mass spectrometer, often due to isotopic labeling or unique structural features like odd-chain fatty acids.[1] This allows for normalization of the analytical signal, correcting for sample loss during extraction and variations in ionization efficiency.[1]

Performance Comparison of Internal Standards

The choice of an internal standard significantly impacts the quality of quantitative lipidomics data. The two primary categories of internal standards used for triacylglycerol analysis are stable isotope-labeled (e.g., deuterated or ¹³C-labeled) lipids and non-endogenous odd-chain lipids like this compound.

Stable isotope-labeled standards are widely considered the "gold standard" as their physicochemical properties are nearly identical to their endogenous counterparts, ensuring similar extraction efficiency and ionization response. However, they can be costly and are not always commercially available for every lipid species of interest. Odd-chain lipids present a cost-effective and practical alternative, as they are not naturally present in most biological samples.[1]

Below is a table summarizing the quantitative performance of this compound compared to a representative stable isotope-labeled internal standard, d5-Tripalmitin. The data is a composite representation based on typical performance characteristics reported in lipidomics literature.[2][3][4]

Performance MetricThis compound (Odd-Chain TAG)d5-Tripalmitin (Stable Isotope-Labeled TAG)
Linearity (R²) > 0.99> 0.999
Recovery (%) 85 - 11095 - 105
Coefficient of Variation (CV) (%) < 15< 10
Correction for Matrix Effects GoodExcellent
Cost-Effectiveness HighModerate to Low
Commercial Availability Readily AvailableVaries by specific standard

Experimental Protocols

Detailed and consistent experimental procedures are crucial for reproducible and reliable lipidomics results. The following are representative protocols for lipid extraction and LC-MS/MS analysis using an odd-chain triacylglycerol internal standard.

Protocol 1: Total Lipid Extraction from Plasma (Folch Method)

This protocol is a widely used method for the robust extraction of total lipids from plasma samples.

Materials:

  • Plasma sample

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • This compound internal standard solution (in chloroform/methanol)

  • Glass centrifuge tubes with PTFE-lined caps

  • Pipettes

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • To a 100 µL plasma sample in a glass centrifuge tube, add a known amount of this compound internal standard.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate at room temperature for 20 minutes.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the extracted lipid phase under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol/toluene 9:1 v/v).[5]

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol outlines a general approach for the quantification of triacylglycerols using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation and Conditions:

  • Liquid Chromatograph: UHPLC system

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 55°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM)

Procedure:

  • Gradient Elution:

    • Start with 30% B.

    • Increase to 43% B over 5 minutes.

    • Increase to 50% B over 1 minute.

    • Increase to 90% B over 9 minutes.

    • Increase to 99% B over 9 minutes and hold for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • MRM Transitions: Monitor the precursor-to-product ion transitions for each target triacylglycerol and the internal standard (this compound). The precursor ion is typically the [M+NH₄]⁺ adduct, and the product ions correspond to the neutral loss of one of the fatty acyl chains.

  • Quantification: Create a calibration curve using a series of known concentrations of authentic standards of the target triacylglycerols, each spiked with the same concentration of the internal standard. Calculate the concentration of the triacylglycerols in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Experimental Workflows

Comparative lipidomics is frequently employed to investigate the role of lipids in cellular signaling. The hydrolysis of triacylglycerols, for which this compound serves as an excellent internal standard, produces diacylglycerol (DAG), a critical second messenger in numerous signaling cascades.[6][7][8] Furthermore, lipid metabolism is intricately linked to key regulatory pathways such as the mechanistic target of rapamycin (mTOR) pathway.[9][10][11][12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Sample Biological Sample (e.g., Plasma) Add_IS Spike with This compound Sample->Add_IS Extraction Lipid Extraction (Folch Method) Add_IS->Extraction Drydown Drydown under N₂ Extraction->Drydown Reconstitution Reconstitute in LC-MS Solvent Drydown->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Quantification Quantification (vs. Calibration Curve) Data_Processing->Quantification Pathway_Analysis Pathway Analysis Quantification->Pathway_Analysis Biological_Insights Biological Insights Pathway_Analysis->Biological_Insights

Caption: A typical experimental workflow for quantitative lipidomics.

dag_signaling GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Downstream Targets

Caption: The Diacylglycerol (DAG) signaling pathway.

mtor_signaling Nutrients Nutrients / Growth Factors mTORC1 mTORC1 Nutrients->mTORC1 Activate SREBP1c SREBP1c mTORC1->SREBP1c Activates Lipolysis Lipolysis (Lipid Breakdown) mTORC1->Lipolysis Inhibits Lipogenesis Lipogenesis (Fatty Acid & TAG Synthesis) SREBP1c->Lipogenesis Promotes

Caption: Simplified mTOR signaling pathway in lipid metabolism.

References

Safety Operating Guide

Proper Disposal of 1,3-Diheptadecanoyl-2-oleoyl glycerol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe and compliant disposal of 1,3-Diheptadecanoyl-2-oleoyl glycerol, ensuring the safety of laboratory personnel and environmental protection.

This document provides a comprehensive, step-by-step protocol for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring compliance with institutional and local regulations.

Immediate Safety and Handling Considerations

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow standard laboratory safety protocols to minimize any potential risks. The material may cause irritation to the mucous membranes and upper respiratory tract, and could be harmful through inhalation, ingestion, or skin absorption.

Personal Protective Equipment (PPE):

A hazard assessment should be conducted to determine the necessary PPE for any given procedure. However, the following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety glasses or gogglesShould be worn to protect against splashes.
Hand Protection Compatible chemical-resistant glovesNitrile or latex gloves are generally suitable.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended when handling large quantities or if dust is generated.

Disposal Protocol for Unused this compound

The primary route for the disposal of solid, non-hazardous this compound is typically through the regular solid waste stream. However, it is critical to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local and institutional policies.

Methodology:

  • Consult Local Regulations: Before initiating disposal, contact your institution's EHS department to confirm the proper disposal pathway for non-hazardous chemical waste.

  • Containment: Ensure the unused this compound is in a well-sealed, clearly labeled container.

  • Labeling for Disposal: The container must be clearly labeled as "Non-Hazardous Waste" and include the full chemical name: "this compound".

  • Disposal Path:

    • For solid waste, it may be permissible to dispose of it in the regular trash, provided it is securely contained.

    • To prevent alarming custodial staff, it is best practice to place the container directly into a larger dumpster or follow your institution's specific procedure for non-hazardous lab waste.

  • Crucial Restriction: Under no circumstances should this compound be allowed to enter sewers, surface water, or ground water.

Disposal of Contaminated Materials

Materials such as paper towels, gloves, and other disposable lab supplies that have come into contact with this compound should be disposed of as solid waste. If not grossly contaminated, these materials can typically be placed in the regular laboratory waste bins.

Decontamination and Disposal of Empty Containers

Properly cleaned chemical containers can usually be disposed of with regular laboratory glass or solid waste.

Methodology:

  • Triple Rinse: Rinse the empty container three times with a suitable solvent in which this compound is soluble (e.g., chloroform, dichloromethane). The resulting rinsate must be collected and disposed of as chemical waste, following your institution's procedures for solvent waste.

  • Final Rinse: Perform a final rinse with soap and water.

  • Deface Label: Completely remove or deface the original chemical label on the container.

  • Dispose: The clean, defaced container can then be placed in the appropriate recycling or trash receptacle.

Spill Management

In the event of a spill, the following steps should be taken:

  • Ensure Proper Ventilation: If the spill is in a poorly ventilated area, move to fresh air.

  • Wear Appropriate PPE: At a minimum, wear safety goggles and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.

  • Contain the Spill: Prevent the spill from spreading.

  • Collect the Material: Carefully sweep or scoop up the solid material and place it in a designated chemical waste container.

  • Clean the Area: Clean the spill area with soap and water.

  • Disposal: Dispose of the collected material and any contaminated cleaning supplies as chemical waste in accordance with your institution's guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G A Start: Disposal of This compound B Is the material unused? A->B C Is it contaminated lab waste (e.g., gloves, paper towels)? B->C No E Consult Institutional EHS Guidelines for Non-Hazardous Waste B->E Yes D Is it an empty container? C->D No H Dispose in regular laboratory solid waste C->H Yes I Triple rinse with appropriate solvent D->I Yes F Package in a sealed, labeled container E->F G Dispose in designated non-hazardous solid waste stream F->G J Collect rinsate as chemical waste I->J K Final rinse with soap and water J->K L Deface original label K->L M Dispose of clean container in appropriate recycling/trash L->M

Disposal workflow for this compound.

Essential Safety and Operational Guide for Handling 1,3-Diheptadecanoyl-2-oleoyl glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 1,3-Diheptadecanoyl-2-oleoyl glycerol. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. The toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach.[1]

Personal Protective Equipment (PPE) Summary

Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Exposure RouteRecommended Personal Protective Equipment
Inhalation NIOSH-approved respirator
Eye Contact Safety glasses with side shields or goggles
Skin Contact Compatible chemical-resistant gloves and a lab coat
Detailed PPE Specifications
  • Respiratory Protection : A NIOSH-approved respirator is necessary, especially when handling the compound in powdered form or when generating aerosols or dust.[1] In situations where exposure limits might be exceeded, a full-face respirator should be used.[2]

  • Eye Protection : Tightly fitting safety goggles with side-shields are required to protect against splashes or airborne particles.[2] Standard safety glasses may be sufficient for low-risk manipulations.[1]

  • Hand Protection : Wear compatible chemical-resistant gloves.[1] Gloves must be inspected before use and changed frequently, especially if contaminated.

  • Body Protection : A lab coat or other protective clothing is mandatory to prevent skin contact.[1] For larger quantities or in situations with a higher risk of spillage, consider wearing impervious clothing.[2]

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound in a laboratory setting.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area.[2]

    • Use process enclosures, local exhaust ventilation, or other engineering controls to manage airborne levels.[1]

    • Ensure that an eyewash station and a safety shower are readily accessible.[1]

  • Donning PPE :

    • Before handling the chemical, put on all required PPE as outlined in the table above.

  • Handling the Compound :

    • Avoid breathing in dust, fumes, or vapors.[1]

    • Prevent contact with skin and eyes.[2]

    • Keep the container tightly closed when not in use.[1]

    • Avoid prolonged or repeated exposure.[1]

  • After Handling :

    • Wash hands thoroughly with soap and water after handling is complete.[1]

    • Remove and properly dispose of contaminated gloves and other disposable PPE.

    • Clean any contaminated surfaces.

Emergency Procedures
  • In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids apart. Seek medical attention.[1]

  • In Case of Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Get medical attention if symptoms occur.[1]

  • If Inhaled : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Get immediate medical attention.[1]

  • If Swallowed : Wash out the mouth with water, provided the person is conscious. Do NOT induce vomiting unless directed by medical personnel. Get medical attention.[1]

Disposal Plan

All waste materials must be handled in accordance with local, state, and federal regulations.[3]

  • Chemical Waste :

    • Collect spilled material and transfer it to a designated chemical waste container for disposal.[1]

    • Do not allow the chemical to enter drains or waterways.[2]

  • Contaminated PPE :

    • Dispose of contaminated gloves and other disposable PPE as chemical waste.

Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Verify Engineering Controls (Ventilation, Eyewash, Safety Shower) B Don Personal Protective Equipment (Gloves, Goggles, Lab Coat, Respirator) A->B C Retrieve Chemical from Storage B->C D Perform Experimental Work C->D E Clean Work Area D->E F Dispose of Waste & Contaminated PPE E->F G Remove PPE F->G H Wash Hands Thoroughly G->H

Caption: This diagram outlines the procedural flow for safely handling this compound.

References

×

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.